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1-(4-Methoxyphenyl)butan-1-amine hydrochloride Documentation Hub

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  • Product: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride
  • CAS: 1071511-17-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride

Chemical Constitution & Structural Analysis[1][2][3][4][5] This monograph details the physicochemical and synthetic profile of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride . This compound represents a specific homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Constitution & Structural Analysis[1][2][3][4][5]

This monograph details the physicochemical and synthetic profile of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride . This compound represents a specific homolog in the class of


-alkylbenzylamines, serving as a critical chiral scaffold and pharmacophore in medicinal chemistry.
Nomenclature and Identity
  • IUPAC Name: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

  • Common Synonyms:

    
    -Propyl-4-methoxybenzylamine HCl; 4-Methoxy-
    
    
    
    -propylbenzenemethanamine HCl.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.72 g/mol (Salt); 179.26 g/mol (Free Base)

  • Structural Class: Primary benzylic amine.

Structural Features

The molecule features a chiral center at the benzylic carbon (C1), connecting a 4-methoxyphenyl ring, a propyl chain, and a primary amine.

  • Steric Environment: The propyl chain imparts greater steric bulk compared to the more common

    
    -methyl analogs (e.g., 1-(4-methoxyphenyl)ethylamine). This increased lipophilicity and steric demand can enhance selectivity when this moiety is used as a chiral auxiliary or receptor ligand.
    
  • Electronic Effects: The para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring and slightly increasing the basicity of the benzylic amine compared to a non-substituted phenyl analog.

Synthetic Methodology: Reductive Amination[6][7]

The most robust industrial and laboratory-scale route to 1-(4-methoxyphenyl)butan-1-amine is the reductive amination of 4'-methoxybutyrophenone (1-(4-methoxyphenyl)butan-1-one). This route avoids the over-alkylation issues associated with direct alkylation.

Reaction Pathway

The synthesis proceeds via the formation of an intermediate imine (Schiff base), followed by in situ hydride reduction.

SynthesisPathway Ketone 4'-Methoxybutyrophenone (C11H14O2) Imine Intermediate Imine [Transient] Ketone->Imine - H2O Reagents NH4OAc, NaCNBH3 MeOH, pH 6-7 Product 1-(4-Methoxyphenyl)butan-1-amine (Free Base) Imine->Product + [H-] Salt HCl Salt (Final Product) Product->Salt + HCl/Ether

Figure 1: Reductive amination pathway from the ketone precursor to the hydrochloride salt.

Experimental Protocol (Bench Scale)

Reagents:

  • 4'-Methoxybutyrophenone (1.0 eq)

  • Ammonium Acetate (10.0 eq) – Excess required to drive equilibrium toward imine.

  • Sodium Cyanoborohydride (

    
    ) (0.7 eq) – Selectively reduces imine over ketone.
    
  • Methanol (Solvent)

  • HCl in Diethyl Ether (2M)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4'-methoxybutyrophenone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (30 mL). Stir at room temperature for 30 minutes.

  • Reduction: Cool the solution to 0°C. Carefully add

    
     (7 mmol) in small portions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1).

  • Quench & Workup:

    • Acidify with concentrated HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes).

    • Extract with diethyl ether (removes neutral impurities/unreacted ketone). Discard organic layer.

    • Basify the aqueous layer to pH > 12 using 10M NaOH.

    • Extract the free amine into dichloromethane (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Salt Formation: Dissolve the resulting oil in minimal diethyl ether. Add 2M HCl in ether dropwise with stirring until precipitation ceases. Filter the white solid and recrystallize from Isopropanol/Ether.

Analytical Characterization

Validating the structure requires confirming the integrity of the propyl chain and the benzylic amine functionality.

Nuclear Magnetic Resonance (NMR)

Data is extrapolated from homologous series (


-methyl to 

-propyl).
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.30 – 7.40Doublet (AA'BB')2HAromatic (meta to OMe)
1H 6.90 – 7.00Doublet (AA'BB')2HAromatic (ortho to OMe)
1H 4.05 – 4.15Triplet/dd1HBenzylic CH -NH3+
1H 3.78Singlet3HMethoxy (-OCH3)
1H 1.70 – 1.90Multiplet2HPropyl -CH2- (C2)
1H 1.15 – 1.35Multiplet2HPropyl -CH2- (C3)
1H 0.85 – 0.95Triplet3HTerminal Methyl (C4)

Interpretation:

  • The benzylic proton at ~4.1 ppm is the diagnostic signal. In the HCl salt, this signal may shift downfield and broaden due to coupling with the ammonium protons.

  • The AA'BB' pattern in the aromatic region confirms the para-substitution.

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation:

    • Loss of ammonia (

      
      , -17) is common.
      
    • Tropylium ion formation (characteristic of benzyl derivatives).

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: Amine hydrochlorides are generally hygroscopic. Store in a desiccator.

  • Oxidation: The free base is susceptible to air oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric

    
    . The HCl salt is stable indefinitely if kept dry.
    
  • Racemization: The benzylic center is chemically stable, but prolonged exposure to strong base at high temperatures could theoretically induce racemization.

Purification Decision Tree

Use this logic flow to ensure high purity (>98%) for biological screening.

PurificationLogic Raw Crude Reaction Mixture AcidWash Acidify (pH 1) & Wash w/ Ether Raw->AcidWash DiscardOrg Discard Organic Layer (Removes Ketone) AcidWash->DiscardOrg Organic Phase Basify Basify Aqueous (pH 12) AcidWash->Basify Aqueous Phase Extract Extract into DCM Basify->Extract SaltForm Precipitate HCl Salt Extract->SaltForm Recryst Recrystallize (IPA/Et2O) SaltForm->Recryst

Figure 2: Purification logic ensuring removal of non-basic impurities.

Pharmaceutical Applications

Chiral Resolution & Auxiliaries

Like its homolog


-methylbenzylamine, the 

-propyl variant is a potent chiral resolving agent .
  • Mechanism: It forms diastereomeric salts with racemic acids. The increased steric bulk of the propyl chain (vs. methyl) often improves the resolution of acids with larger hydrophobic pockets.

Drug Discovery Scaffold

The 1-aryl-1-alkanamine motif is a "privileged structure" in GPCR medicinal chemistry.

  • Monoamine Transporters: The structural similarity to dopamine and serotonin pharmacophores makes this a valuable building block for designing reuptake inhibitors.

  • Peptidomimetics: Used as a C-terminal modifier to adjust the lipophilicity and blood-brain barrier (BBB) penetration of peptide drugs.

References

  • Reductive Amination Methodology: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Precursor Properties (4'-Methoxybutyrophenone): PubChem Compound Summary for CID 16868, 1-(4-Methoxyphenyl)butan-1-one. Link

  • General Synthesis of Alpha-Alkylbenzylamines: Nugent, T. C. (Ed.).[1] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010 .

  • Analogous Spectral Data: NIST Chemistry WebBook, SRD 69. "Benzeneethanamine, 4-methoxy-alpha-methyl-". Link

Sources

Foundational

molecular weight of 1-(4-Methoxyphenyl)butan-1-amine HCl

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Profile of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride Abstract This technical guide provides a rigorous analysis of 1-(4-Methoxyphenyl)butan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Profile of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride

Abstract

This technical guide provides a rigorous analysis of 1-(4-Methoxyphenyl)butan-1-amine HCl , a primary benzylic amine scaffold used in medicinal chemistry as a building block for G-protein coupled receptor (GPCR) ligands and monoamine transporter inhibitors. This document breaks down the precise molecular weight calculations, structural isomerism, synthetic pathways, and analytical validation protocols. It is designed for researchers requiring high-fidelity data for stoichiometry, mass spectrometry, and formulation.

Physicochemical Profile & Molecular Weight Analysis

The accurate determination of molecular weight (MW) is the cornerstone of quantitative experimentation. For 1-(4-Methoxyphenyl)butan-1-amine HCl, the mass differs significantly between the free base and the salt form, which must be accounted for during molarity calculations.

Structural Definition
  • IUPAC Name: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

  • Chemical Structure: A butyl chain where the C1 position is substituted with both a primary amine group (-NH₂) and a para-methoxyphenyl ring.

  • Isomeric Note: This compound is a benzylic amine . It is distinct from its isomer 4-(4-methoxyphenyl)butan-1-amine (where the amine is terminal and the ring is distant) and N-(4-methoxybenzyl)butan-1-amine (a secondary amine).

  • Chirality: The C1 carbon is a chiral center. Unless specified as (R)- or (S)-, the material is assumed to be a racemate.

Molecular Weight Calculation

Table 1: Atomic Contribution to Molecular Weight

ElementSymbolQtyAtomic Mass ( g/mol )Subtotal (Free Base)Subtotal (HCl Salt)
Carbon C1112.011132.121132.121
Hydrogen H171.00817.13617.136
Nitrogen N114.00714.00714.007
Oxygen O115.99915.99915.999
Hydrogen (Acid) H11.0081.008
Chlorine Cl135.45035.450
TOTAL 179.26 g/mol 215.72 g/mol

Critical Stoichiometric Rule: When converting from Free Base to HCl Salt, apply a conversion factor of 1.203 (215.72 / 179.26).

Solubility & Stability
  • Solubility: The HCl salt is highly soluble in water (>50 mg/mL), methanol, and DMSO due to the ionic lattice formed by the protonated amine and chloride counterion. It is sparingly soluble in non-polar solvents like hexane or diethyl ether.

  • Hygroscopicity: Alkyl-aryl amine salts are moderately hygroscopic. Storage in a desiccator is required to prevent water uptake, which would artificially inflate the apparent mass during weighing.

Synthetic Methodology

The synthesis of 1-(4-Methoxyphenyl)butan-1-amine HCl typically proceeds via the reductive amination of the corresponding ketone precursor, 4'-methoxybutyrophenone. This route is preferred for its scalability and atom economy.

Synthesis Workflow (DOT Visualization)

SynthesisPath Ketone Precursor: 4'-Methoxybutyrophenone Intermediate Intermediate: Oxime or Imine Ketone->Intermediate NH2OH·HCl (Oxime) or NH4OAc (Imine) FreeBase Product (Free Base): 1-(4-Methoxyphenyl)butan-1-amine Intermediate->FreeBase Reduction (H2/Pd-C or NaCNBH3) Salt Final Salt: HCl Salt Form FreeBase->Salt HCl in Dioxane/Et2O Precipitation

Figure 1: Synthetic pathway from ketone precursor to final hydrochloride salt.

Detailed Protocol: Reductive Amination
  • Imine Formation: Dissolve 4'-methoxybutyrophenone (1.0 eq) in methanol. Add ammonium acetate (10.0 eq) to generate the imine in situ.

  • Reduction: Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise. The use of NaCNBH₃ selectively reduces the imine over the ketone at slightly acidic pH (pH 5-6).

  • Workup: Quench with aqueous NaOH to pH >10. Extract the Free Base into dichloromethane (DCM).

  • Salt Formation: Dry the DCM layer over MgSO₄.[1] Add 4M HCl in dioxane dropwise at 0°C. The 1-(4-Methoxyphenyl)butan-1-amine HCl will precipitate as a white solid. Filter and wash with cold ether.

Analytical Characterization & Validation

To ensure the substance used in research is authentic, a multi-modal validation approach is required.

Mass Spectrometry (LC-MS)
  • Expected Signal: In positive electrospray ionization (ESI+), the salt dissociates. You will observe the protonated molecular ion

    
    .
    
  • Target m/z: 180.14 (Calculated: 179.26 + 1.008).

  • Isotope Pattern: A distinct M+1 peak at ~181.14 (approx. 12% intensity due to ¹³C).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (preferred for salts).

  • Key Signals:

    • δ 8.3-8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).

    • δ 7.3-7.5 ppm (d, 2H): Aromatic protons (ortho to alkyl).

    • δ 6.9-7.0 ppm (d, 2H): Aromatic protons (ortho to methoxy).

    • δ 4.1-4.3 ppm (t, 1H): Benzylic methine (-CH-NH₃⁺). This is the diagnostic peak for the "1-amine" isomer.

    • δ 3.73 ppm (s, 3H): Methoxy group (-OCH₃).

Analytical Decision Tree

AnalysisTree Sample Unknown Sample MS Mass Spec (ESI+) Sample->MS Check1 m/z = 180.1? MS->Check1 NMR 1H-NMR (DMSO-d6) Check2 Benzylic H at 4.2 ppm? NMR->Check2 Check1->NMR Yes ResultFail REJECT: Isomer or Impurity Check1->ResultFail No ResultPass CONFIRMED: 1-(4-Methoxyphenyl)butan-1-amine Check2->ResultPass Yes Check2->ResultFail No (Check 4-isomer)

Figure 2: Validation logic to distinguish the target compound from structural isomers.

Handling & Storage

  • Storage: Store at -20°C in a tightly sealed vial. The HCl salt is stable but can degrade via oxidation of the benzylic position if exposed to light and air for prolonged periods.

  • Safety: Treat as a potential irritant and monoamine transporter modulator. Use standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121345, 1-(4-Methoxyphenyl)butan-1-amine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxybenzylamine Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-methoxybenzylamine hydrochloride, a versatile chemical intermediate with significant ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxybenzylamine hydrochloride, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. While direct data for α-propyl-4-methoxybenzylamine hydrochloride is not extensively available in public literature, this guide focuses on the well-characterized and closely related 4-methoxybenzylamine hydrochloride. The document details its chemical identity, physicochemical properties, synthesis, and key applications, offering valuable insights for researchers and professionals in the field. The guide is structured to provide both foundational knowledge and practical, in-depth protocols, adhering to the principles of scientific integrity and expertise.

Introduction and Chemical Identity

4-Methoxybenzylamine is a primary amine that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its hydrochloride salt is often used to improve stability and handling. The core structure consists of a benzylamine scaffold with a methoxy group at the para position of the benzene ring. This methoxy group significantly influences the reactivity of the amine and the overall properties of the molecule.

While the specific compound α-propyl-4-methoxybenzylamine hydrochloride was not prominently found in the surveyed literature, its structure can be inferred as a derivative of 4-methoxybenzylamine with a propyl group attached to the benzylic carbon (the carbon atom adjacent to the benzene ring and bonded to the nitrogen). This guide will focus on the parent compound, 4-methoxybenzylamine hydrochloride, for which substantial data exists.

Synonyms and Nomenclature

A clear understanding of the various names and identifiers for a chemical is crucial for effective literature searching and communication.

Common Synonyms for 4-Methoxybenzylamine: [3]

  • p-Methoxybenzylamine

  • Anisylamine

  • (4-Methoxyphenyl)methanamine

  • Benzenemethanamine, 4-methoxy-

The hydrochloride salt is typically denoted by adding "hydrochloride" or "HCl" to these names.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, dictating its solubility, reactivity, and appropriate handling procedures.

PropertyValueSource
Molecular Formula C8H11NO[1][3]
Molecular Weight 137.18 g/mol [1][3]
Appearance Clear, colorless to pale yellowish liquid[1][4]
Boiling Point 236-237 °C[4]
Density Approximately 1.05 g/mL at 25 °C
Refractive Index ~1.546 at 20 °C[1]
Solubility Soluble in water[4]
CAS Number 2393-23-9[1][3]

Synthesis and Manufacturing

The synthesis of 4-methoxybenzylamine is a well-established process in organic chemistry, often serving as a model for reductive amination reactions. Understanding its synthesis provides insight into potential impurities and quality control parameters.

A common and efficient method for the synthesis of 4-methoxybenzylamine is the reductive amination of 4-methoxybenzaldehyde. This process typically involves two key steps:

  • Imine Formation: 4-methoxybenzaldehyde is reacted with ammonia to form the corresponding imine.

  • Reduction: The imine is then reduced to the primary amine.

G cluster_synthesis Reductive Amination of 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 4-Methoxybenzaldehyde->Imine Intermediate + Ammonia Ammonia Ammonia 4-Methoxybenzylamine 4-Methoxybenzylamine Imine Intermediate->4-Methoxybenzylamine + Reducing Agent (e.g., H2/Pd, NaBH4) Reducing Agent Reducing Agent

Figure 1: A simplified workflow for the synthesis of 4-methoxybenzylamine via reductive amination.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative example of how 4-methoxybenzylamine can be synthesized in a laboratory setting.

Materials:

  • 4-methoxybenzaldehyde

  • Ammonia (aqueous solution)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H2)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl) in ether (for hydrochloride salt formation)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde in a suitable solvent such as ethanol.

  • Imine Formation: Add an excess of aqueous ammonia to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-methoxybenzylamine.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

  • Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., ether) and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Applications in Drug Development

4-Methoxybenzylamine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its primary amine functionality allows for its incorporation into larger molecular scaffolds through reactions such as amidation and alkylation.

Case Study: Synthesis of Avanafil

A notable application of 4-methoxybenzylamine is in the synthesis of Avanafil, a selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[2][4] In the multi-step synthesis of Avanafil, 4-methoxybenzylamine serves as a key building block, highlighting its importance in the pharmaceutical industry.[2] The purity of the 4-methoxybenzylamine used directly impacts the yield and quality of the final API.[2]

G 4-Methoxybenzylamine 4-Methoxybenzylamine Intermediate Intermediate 4-Methoxybenzylamine->Intermediate Multi-step Synthesis Other Reagents Other Reagents Other Reagents->Intermediate Avanafil Avanafil Intermediate->Avanafil

Figure 2: The role of 4-methoxybenzylamine as a key intermediate in the synthesis of Avanafil.

Analytical Characterization

Ensuring the purity and identity of 4-methoxybenzylamine and its hydrochloride salt is critical for its use in research and manufacturing. A combination of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify any impurities.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

  • Gas Chromatography (GC): GC is often used to determine the purity of the compound.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

4-Methoxybenzylamine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It can cause burns to the skin and eyes.[3] Inhalation may cause respiratory irritation.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Conclusion

4-Methoxybenzylamine hydrochloride is a fundamental building block in organic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important intermediate in the synthesis of a range of compounds, most notably the pharmaceutical Avanafil. While information on the specific derivative, α-propyl-4-methoxybenzylamine hydrochloride, is scarce, the comprehensive understanding of the parent compound provides a strong foundation for researchers and developers working with related structures. This guide has provided an in-depth overview of its synthesis, properties, and applications, underscoring its significance in the scientific community.

References

  • 4-Methoxybenzylamine | C8H11NO | CID 75452. PubChem. [Link]

  • 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Sarex. [Link]

  • The Role of 4-Methoxybenzylamine in Avanafil Synthesis: A Manufacturer's Perspective. Pharmaffiliates. [Link]

Sources

Foundational

physical properties of 1-(p-methoxyphenyl)butylamine HCl

An In-depth Technical Guide to the Physical Properties of 1-(p-Methoxyphenyl)butylamine HCl Authored by: Dr. Gemini, Senior Application Scientist Foreword For researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-(p-Methoxyphenyl)butylamine HCl

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a molecule is the bedrock of successful innovation. This guide provides an in-depth technical overview of 1-(p-methoxyphenyl)butylamine hydrochloride, a compound of interest in various research domains. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and predictive models to offer a robust and practical resource. Every effort has been made to clearly distinguish between experimental data for analogous compounds and predicted values, ensuring scientific integrity and providing a solid foundation for further investigation.

Introduction

1-(p-Methoxyphenyl)butylamine hydrochloride is a primary amine salt with a structure that incorporates a p-methoxyphenyl group and a butyl chain. This combination of a hydrophobic aromatic ring with a moderately long alkyl chain and a hydrophilic amine group suggests potential applications in medicinal chemistry and materials science. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

This guide delves into the key , providing both theoretical and comparative data to aid in its handling, characterization, and application.

Figure 1: Chemical structure of 1-(p-methoxyphenyl)butylamine HCl.

Summary of Physical Properties

The following table provides a summary of the available and predicted physical properties of 1-(p-methoxyphenyl)butylamine and its hydrochloride salt.

PropertyValueSource/MethodNotes
Molecular Formula C₁₁H₁₈ClNO--
Molecular Weight 215.72 g/mol --
Melting Point Not available-Expected to be a crystalline solid with a sharp melting point.
Boiling Point (Free Base) 275.6 ± 23.0 °CPredicted[1]Prediction for the free base, not the HCl salt.
Solubility
    WaterExpected to be solubleAnalogy[2]Amine hydrochlorides are generally water-soluble.
    MethanolExpected to be solubleAnalogy[3]Polar protic solvent.
    EthanolExpected to be solubleAnalogy[4]Polar protic solvent.
    DMSOExpected to be solubleAnalogy[5]Polar aprotic solvent.
    DichloromethaneExpected to have limited solubilityAnalogy[6]Non-polar aprotic solvent.
pKa (Free Base) 9.30 (experimental for ethyl analog)Experimental[7]The butylamine is expected to have a slightly higher pKa.
Appearance Expected to be a white to off-white solidGeneral KnowledgeBased on similar amine hydrochloride salts.

Detailed Analysis of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. While no experimental melting point for 1-(p-methoxyphenyl)butylamine HCl has been reported in the literature, it is expected to be a crystalline solid with a distinct melting point. For comparison, the related compound p-methoxymethamphetamine hydrochloride has a reported melting point of 177-178 °C[8].

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability, formulation, and routes of administration. As the hydrochloride salt of a primary amine, 1-(p-methoxyphenyl)butylamine HCl is anticipated to be soluble in water and other polar protic solvents.

Protocol for Equilibrium Solubility Determination: [9]

This protocol is based on the shake-flask method, a standard technique for determining equilibrium solubility.

G A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B Shake/Stir C Separate solid and liquid phases (centrifugation or filtration) B->C Allow to settle D Quantify the concentration of the compound in the supernatant (e.g., by HPLC-UV) C->D Analyze liquid phase E Determine equilibrium solubility D->E

Figure 2: Workflow for experimental solubility determination.

  • Preparation: Prepare saturated solutions by adding an excess amount of 1-(p-methoxyphenyl)butylamine HCl to a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, dichloromethane).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound. For an amine, the pKa refers to the acidity of its conjugate acid (the ammonium ion). This value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding. The experimental pKa of the analogous 1-(4-methoxyphenyl)ethylamine is reported to be 9.30[7]. It is expected that 1-(p-methoxyphenyl)butylamine will have a slightly higher pKa due to the increased electron-donating effect of the butyl group compared to the ethyl group.

Protocol for pKa Determination by Potentiometric Titration: [10]

G A Dissolve a known amount of the compound in water B Titrate with a standardized solution of NaOH A->B C Monitor the pH of the solution using a calibrated pH meter B->C D Plot pH versus volume of titrant added C->D E Determine the pKa from the half-equivalence point D->E

Figure 3: Workflow for potentiometric pKa determination.

  • Solution Preparation: A precisely weighed amount of 1-(p-methoxyphenyl)butylamine HCl is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The expected chemical shifts and coupling patterns for 1-(p-methoxyphenyl)butylamine HCl are summarized below, based on general principles and data from similar compounds[9][11][12][13].

Table 2: Predicted ¹H NMR Data for 1-(p-methoxyphenyl)butylamine HCl

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d, J ≈ 8 Hz2HAromatic (ortho to amine)
~6.9d, J ≈ 8 Hz2HAromatic (meta to amine)
~4.1t, J ≈ 7 Hz1HCH-NH₃⁺
~3.8s3HOCH₃
~1.8 - 1.6m2HCH₂ (alpha to CH-NH₃⁺)
~1.4 - 1.2m2HCH₂ (beta to CH-NH₃⁺)
~0.9t, J ≈ 7 Hz3HCH₃
~8.5 (broad)s3HNH₃⁺
4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for 1-(p-methoxyphenyl)butylamine HCl

Chemical Shift (δ, ppm)Assignment
~159Aromatic C-O
~132Aromatic C (ipso)
~128Aromatic CH (ortho)
~114Aromatic CH (meta)
~58CH-NH₃⁺
~55OCH₃
~38CH₂ (alpha)
~20CH₂ (beta)
~14CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for FTIR Spectroscopy (KBr Pellet Method):

G A Grind a small amount of sample with dry KBr powder B Press the mixture into a thin, transparent pellet A->B C Place the pellet in the FTIR spectrometer B->C D Acquire the infrared spectrum C->D

Figure 4: Workflow for obtaining an FTIR spectrum.

Table 4: Expected Characteristic FTIR Absorption Bands [14][15]

Wavenumber (cm⁻¹)VibrationIntensity
3200-2800N-H stretch (from NH₃⁺)Strong, broad
3000-2850C-H stretch (aliphatic)Medium-Strong
~3030C-H stretch (aromatic)Medium
~1610, ~1510C=C stretch (aromatic ring)Medium-Strong
~1250C-O stretch (aryl ether)Strong
~1180C-N stretchMedium
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 1-(p-methoxyphenyl)butylamine, the molecular ion peak [M]⁺ would be expected at m/z 179. The hydrochloride salt would not be observed in a typical electron ionization (EI) mass spectrum.

Expected Fragmentation Pattern: [16][17]

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

  • Alpha-cleavage: Loss of a propyl radical to give a fragment at m/z 136.

  • Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the butyl chain, leading to the formation of a tropylium-like ion at m/z 107 or a related fragment.

  • Loss of ammonia: A peak corresponding to [M-NH₃]⁺ may also be observed.

Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the conformation of 1-(p-methoxyphenyl)butylamine HCl in the solid state. To date, the crystal structure of this compound has not been reported in the public domain.

Conceptual Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent system.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

This technical guide provides a comprehensive overview of the , drawing upon predictive methods and data from analogous compounds to create a valuable resource for researchers. While direct experimental data for this specific molecule is limited, the information presented here offers a solid foundation for its use in scientific research and drug development. Further experimental characterization is encouraged to definitively establish its physicochemical profile.

References

  • Wiley-VCH. (2007). Supporting Information.
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Exploratory

Understanding the Compound: An Extrapolated Hazard Profile

An In-depth Technical Guide to the Safety and Handling of 1-(4-Methoxyphenyl)butan-1-amine 1-(4-Methoxyphenyl)butan-1-amine belongs to the family of aromatic amines, a class of compounds recognized for their potential ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 1-(4-Methoxyphenyl)butan-1-amine

1-(4-Methoxyphenyl)butan-1-amine belongs to the family of aromatic amines, a class of compounds recognized for their potential physiological effects. The structure combines a benzene ring substituted with both an amine and a methoxy group. This combination dictates its chemical reactivity and, consequently, its toxicological profile. Aromatic amines are known to be readily absorbed through the skin and can exhibit systemic toxicity.[1][2][3] The primary concern with many aniline derivatives is their potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[4][5][6]

Inferred GHS Classification

Based on the hazard profiles of similar aromatic amines, 1-(4-Methoxyphenyl)butan-1-amine is anticipated to fall under the following Globally Harmonized System (GHS) classifications.

Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.
Carcinogenicity Category 2 H351: Suspected of causing cancer.[7]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[7]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs (spleen, kidneys, liver, blood) through prolonged or repeated exposure.[8]

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[9] |

Hazard Pictograms:

Signal Word: Danger

Emergency Response and First-Aid Measures

Rapid and appropriate first aid is critical following exposure to aromatic amines due to their potential for systemic effects and rapid absorption.[3][10]

In Case of Exposure
  • Inhalation: Immediately move the affected individual to fresh air.[9][11] If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration at once, avoiding mouth-to-mouth resuscitation if the material was ingested or inhaled.[8] Seek immediate medical attention.[9]

  • Skin Contact: This is a primary route of exposure. Immediately remove all contaminated clothing, shoes, and jewelry.[8] Wash the affected skin area with copious amounts of soap and water for at least 15-30 minutes.[12] Seek immediate medical attention, as systemic effects can be delayed.[12]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. An immediate consultation with an ophthalmologist is crucial.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth thoroughly with water.[11] Have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention. Medical professionals may consider the administration of activated carbon.[9]

Note to Physicians

Exposure to this compound should be treated similarly to aniline poisoning. The primary concern is methemoglobinemia, which can be identified by cyanosis (a bluish discoloration of the skin and lips).[2][5] Monitor methemoglobin levels, red blood cell counts, and kidney and liver function. Treatment for severe methemoglobinemia may involve the administration of methylene blue.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure.

Engineering Controls and Handling Procedures
  • Ventilation: All work with 1-(4-Methoxyphenyl)butan-1-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Safe Handling: Avoid all direct contact with the substance. Do not breathe dust, vapor, or mist.[15] Grounding of equipment may be necessary to prevent static discharge.[8] Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[16] An emergency shower and eyewash station must be readily accessible in the immediate work area.[15]

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated location, segregated from incompatible materials.[17]

  • Containers: Keep containers tightly sealed to prevent exposure to air and moisture.[14] Some aromatic amines are sensitive to light and air, darkening over time; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2][18]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[12][15] Aniline and its derivatives can react violently with these substances.[12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against this potentially hazardous material.

Mandatory PPE
  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[14][19]

  • Skin and Body Protection: A flame-retardant lab coat or chemical-resistant coveralls should be worn.[19] Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes. Shoes must be closed-toed and cover the entire foot.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[15][20] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[14] Change gloves immediately if contamination is suspected.

Respiratory Protection

If engineering controls (like a fume hood) are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill cleanup, a NIOSH-approved respirator is required. A full-face respirator with organic vapor cartridges is recommended for the highest level of protection.[13][15]

PPE_Selection_Workflow start Start: Handling 1-(4-Methoxyphenyl)butan-1-amine task_type Assess Task Type start->task_type routine Routine Lab Use (Small Quantities, in Fume Hood) task_type->routine  Routine Use   spill Spill or Emergency (Potential for High Exposure) task_type->spill Spill/Emergency ppe_routine Mandatory PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes routine->ppe_routine ppe_spill Enhanced PPE: - Full-face Respirator  (Organic Vapor Cartridges) - Chemical-Resistant Suit/Apron - Double-gloving Recommended - Chemical-Resistant Boots spill->ppe_spill end Proceed with Task ppe_routine->end ppe_spill->end

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Small Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with a non-combustible, inert material such as sand, vermiculite, or diatomaceous earth.[9][12] Collect the material into a suitable, sealed container for hazardous waste disposal.[21]

  • Large Spills: Immediately evacuate the area and alert emergency services.[15] Prevent the spill from entering drains, sewers, or waterways.[1][11] Approach the spill from upwind. Dike the area to contain the material.[1]

Fire-Fighting
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[9][11][12] A full water jet may scatter the material and should be avoided.[9]

  • Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][11][12] Vapors may be heavier than air and can travel to an ignition source.[2][12]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[2][15]

Toxicological and Physical Properties

Extrapolated Toxicological Profile

The primary toxicological concerns are based on the known effects of the aniline class of chemicals.

Toxicological EndpointAnticipated Effect
Acute Toxicity Harmful or toxic via oral, dermal, and inhalation routes. The most significant acute systemic effect is methemoglobinemia , leading to cyanosis and hypoxia.[4][5] Symptoms include headache, dizziness, nausea, and fatigue.[12]
Skin Irritation/Corrosion Expected to be a skin irritant. Prolonged contact may cause dermatitis. Readily absorbed through the skin.[1][8][15]
Eye Irritation/Damage Causes serious eye irritation. Contact may result in redness, pain, and potential damage.
Sensitization Aromatic amines can be skin sensitizers, meaning repeated exposure may lead to an allergic skin reaction.[8][9]
Chronic Toxicity Prolonged or repeated exposure may cause damage to target organs, particularly the spleen, kidneys, liver, and blood.[8] Anemia can occur after repeated exposures.[3]
Carcinogenicity Classified as a suspected human carcinogen (IARC Group 2B or similar) based on animal data for related anilines.[6][8]
Mutagenicity Some aniline derivatives are known to be mutagenic.[8]

Emergency_Response_Exposure start Exposure Occurs exposure_type Identify Route of Exposure start->exposure_type skin Skin/Eye Contact exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Immediately remove all contaminated clothing. Flush area with copious water for 15+ minutes. skin->action_skin action_inhalation Move victim to fresh air. Provide artificial respiration if breathing has stopped. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. Give 1-2 glasses of water if conscious. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_inhalation->medical action_ingestion->medical

Physical and Chemical Properties
PropertyValue / Information
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Data not available. Likely a liquid or low-melting solid, possibly colorless to yellow or brown.
Odor Data not available. Likely a characteristic amine-like or fishy odor.[2]
Boiling Point Data not available.
Melting Point Data not available.
Solubility Data not available. Likely slightly soluble in water and soluble in organic solvents.[2]
Vapor Density Data not available. Expected to be heavier than air.[2]

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • New Jersey Department of Health. (2008, January). Aniline - Hazardous Substance Fact Sheet. [Link]

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  • Tri-iso. MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. [Link]

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  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

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  • Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. [Link]

  • ResearchGate. Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. [Link]

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Foundational

solubility of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride in water

An In-depth Technical Guide to the Aqueous Solubility of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride Abstract The aqueous solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Solubility of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive examination of the aqueous solubility of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. In the absence of extensive published data for this specific molecule, this guide establishes a robust scientific framework for understanding its expected solubility behavior. It provides detailed, field-proven experimental protocols for accurate solubility determination, explains the underlying chemical principles governing its solubility, and discusses critical factors such as pH that modulate its behavior in aqueous media. This document is designed to equip researchers with both the theoretical knowledge and the practical methodologies required to confidently assess and manage the solubility of this and structurally related amine hydrochlorides.

Introduction to 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride

1-(4-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound featuring a methoxy-substituted phenyl ring and a butan-1-amine side chain, supplied as a hydrochloride salt. The presence of a primary amine functional group makes the molecule basic. Conversion of this amine to its hydrochloride salt is a common strategy employed in pharmaceutical chemistry to enhance aqueous solubility and improve handling properties.[1][2] The hydrochloride salt form is ionic, which generally leads to significantly greater water solubility compared to the neutral free base form.[3][4]

Understanding the precise aqueous solubility of this compound is paramount for a range of applications:

  • In Drug Development: Solubility dictates the dissolution rate and, consequently, the absorption and bioavailability of a potential drug candidate. Poor solubility is a leading cause of failure in preclinical and clinical development.

  • In Chemical Synthesis: As a reagent or intermediate, its solubility in aqueous media is crucial for reaction kinetics, work-up procedures, and purification strategies, particularly in "green" chemistry applications that favor water as a solvent.

  • In Analytical Chemistry: Preparing stock solutions and calibration standards for analytical methods like HPLC or LC-MS requires precise knowledge of the compound's solubility to ensure accurate quantification.

This guide will provide a detailed protocol for its experimental determination and a thorough discussion of the key factors influencing its solubility.

Chemical Structure and Properties
  • IUPAC Name: 1-(4-methoxyphenyl)butan-1-amine hydrochloride

  • Molecular Formula: C₁₁H₁₈ClNO

  • Molecular Weight: 215.72 g/mol

The structure combines a moderately lipophilic methoxyphenyl group and butyl chain with a highly polar (hydrophilic) ammonium chloride group. This amphiphilic nature suggests that its solubility will be a finely balanced interplay of these structural features.

Predicted Physicochemical Properties

PropertyPredicted Value / Expected CharacteristicRationale & Significance
Physical Form White to off-white crystalline solidTypical appearance for amine hydrochloride salts.[5]
pKa (of conjugate acid) ~9.5 - 10.5The ammonium cation (R-NH₃⁺) is a weak acid. This pKa is critical for predicting how solubility will change with pH.[6]
logP (Octanol-Water) 1.5 - 2.5 (for the free base)The logP of the free base indicates moderate lipophilicity. The salt form will have a much lower apparent logP, favoring partitioning into water.
Aqueous Solubility Moderately to highly solubleAs a hydrochloride salt of a relatively small molecule, it is expected to be significantly more soluble in water than its free base form.[1][2] Solubility will be strongly pH-dependent.

The Critical Role of pH in Solubility

For an amine hydrochloride, pH is the most critical factor controlling aqueous solubility.[7][8] The compound exists in equilibrium between its soluble, ionized (protonated) form and its less soluble, neutral (free base) form.

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) (Dissolution of the salt)

R-NH₃⁺ (aq) + H₂O ⇌ R-NH₂ (aq) + H₃O⁺ (Acid-base equilibrium)

According to Le Châtelier's Principle, the position of this equilibrium can be shifted:[8][9]

  • In Acidic Conditions (Low pH): The high concentration of H₃O⁺ ions drives the equilibrium to the left, favoring the protonated, highly soluble R-NH₃⁺ form. Therefore, solubility is expected to be highest in acidic solutions (pH < pKa) .

  • In Basic Conditions (High pH): The addition of a base (OH⁻) neutralizes H₃O⁺, pulling the equilibrium to the right. This converts the soluble ammonium cation into the neutral free base (R-NH₂), which is significantly less soluble and may precipitate out of solution. Therefore, solubility is expected to decrease dramatically as the pH approaches and exceeds the pKa .

This relationship is visually summarized in the conceptual diagram below.

G cluster_0 pH-Solubility Relationship for an Amine Hydrochloride Low_pH Low pH (Acidic) Soluble_Form Dominant Species: R-NH₃⁺ (Protonated) Highly Soluble Low_pH->Soluble_Form Favors Ionization High_pH High pH (Basic) Insoluble_Form Dominant Species: R-NH₂ (Free Base) Poorly Soluble High_pH->Insoluble_Form Favors Neutralization Soluble_Form->Insoluble_Form pH > pKa

Caption: Conceptual diagram of pH's effect on solubility.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold-standard for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[10][11] The following protocol is a self-validating system designed for robust and reproducible results.

Principle

An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated. After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.[10][12]

Materials and Equipment
  • 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

  • Purified water (Type I or HPLC-grade)

  • pH buffers (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

  • pH meter

Step-by-Step Methodology
  • Preparation of Media: Prepare the desired aqueous buffers (e.g., pH 4.5, 7.4, and a dilute HCl solution at pH ~2). Calibrate the pH meter and verify the final pH of each buffer.

  • Addition of Compound: Add an excess amount of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride to a series of vials. A common starting point is to add ~5-10 mg of solid to 1 mL of buffer. The key is to ensure undissolved solid remains visible at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time.

    • Expertise Insight: A 24-hour equilibration period is standard, but true equilibrium must be confirmed. To validate, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when consecutive measurements are statistically identical.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to let larger particles settle. Then, separate the solid from the saturated solution using one of the following methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter.

    • Trustworthiness Check: It is crucial to ensure the filtration process does not introduce errors. Pre-wet the filter with the solution and discard the first fraction to avoid drug loss due to non-specific binding to the filter membrane.

  • Sample Preparation for Analysis: Immediately after separation, carefully dilute an aliquot of the clear, saturated supernatant with the appropriate mobile phase or solvent for the chosen analytical method. This prevents precipitation due to temperature changes or solvent evaporation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.

    • A calibration curve must be generated using accurately prepared standards of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride.

    • The analytical method should be specific for the compound and demonstrate linearity, accuracy, and precision. Gas chromatography (GC) or other titration methods can also be considered.[13][14][15]

  • Data Analysis: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility at that specific pH and temperature, typically expressed in mg/mL or µg/mL.

The workflow for this protocol is illustrated below.

G A 1. Preparation Add excess solid to buffer in vials B 2. Equilibration Agitate at constant temp (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge or Filter (0.22 µm) to get clear supernatant B->C D 4. Dilution Accurately dilute supernatant to fall within calibration range C->D E 5. Quantification Analyze concentration via validated HPLC-UV method D->E F 6. Calculation Solubility (mg/mL) = Measured Conc. x Dilution Factor E->F

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

While specific, published solubility values for 1-(4-Methoxyphenyl)butan-1-amine hydrochloride are scarce, its chemical structure as an amine salt provides a clear, predictable framework for its behavior in water. Its solubility is expected to be moderate to high and intrinsically linked to the pH of the aqueous medium, with maximum solubility occurring in acidic conditions. For researchers and drug developers, direct experimental determination is essential. The Shake-Flask method, detailed in this guide, represents the most reliable approach for obtaining accurate thermodynamic solubility data. By implementing this robust protocol and understanding the pivotal role of pH, scientists can generate the high-quality data necessary for informed decision-making in research, development, and formulation.

References

  • Chemistry LibreTexts. (2020, July 30). Amines as Bases. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Available at: [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of amine solutions by gas chromatography. Energy Progress; (United States), 4:4. Available at: [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Available at: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • USP. (2012, June 12). Description and Solubility / Reference Tables. Second Supplement to USP 35–NF 30. Available at: [Link]

  • Vizi Science. (2025, April 24). pH and Solubility. YouTube. Available at: [Link]

  • Vizi Science. (2025, April 25). How pH Affects Solubility of Salts. YouTube. Available at: [Link]

  • Avin, F. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Bergström, C. A., & Avdeef, A. (2019).
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. (2018, November 15). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration?. Available at: [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • Vizi Science. (n.d.). pH and Solubility. Available at: [Link]

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Exploratory

A Technical Guide to p-Methoxy-α-propylbenzylamine Hydrochloride for Research Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The compound discussed, para-Methoxyamphetamine (PMA), is a controlled substance in many jurisdictions...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The compound discussed, para-Methoxyamphetamine (PMA), is a controlled substance in many jurisdictions. The synthesis, handling, and acquisition of this compound are subject to strict legal and regulatory frameworks. This guide is for informational and academic purposes only and does not endorse or facilitate any illicit activities.

Introduction

The nomenclature "p-methoxy-alpha-propylbenzylamine hydrochloride" does not correspond to a standard, unambiguously defined chemical structure in major chemical databases. However, based on structural fragments and common naming conventions in medicinal chemistry, it is highly probable that this term is a non-standard reference to para-Methoxyamphetamine hydrochloride (PMA-HCl) . This guide will proceed under this assumption, providing a comprehensive technical overview of PMA-HCl for the intended scientific audience.

para-Methoxyamphetamine (PMA), also known as 4-methoxyamphetamine (4-MA), is a designer drug of the amphetamine class.[1] Its hydrochloride salt is the common form used for laboratory handling and storage. The IUPAC name for the free base is 1-(4-methoxyphenyl)propan-2-amine.[2] Unlike typical amphetamines, PMA does not produce significant stimulant or euphoriant effects; instead, it acts primarily as a potent selective serotonin-releasing agent (SSRA).[1][2] This unique pharmacological profile, coupled with a high risk of severe adverse effects including hyperthermia, has made it a subject of toxicological and pharmacological research.[1]

This guide offers a detailed exploration of the physicochemical properties, synthesis methodologies, analytical characterization, and the regulatory landscape pertinent to the acquisition and handling of PMA-HCl for legitimate research purposes.

Table 1: Chemical Identifiers and Properties of para-Methoxyamphetamine (PMA)

Property Value Source(s)
IUPAC Name 1-(4-methoxyphenyl)propan-2-amine [2]
Synonyms p-Methoxyamphetamine, 4-Methoxyamphetamine (4-MA) [1]
CAS Number 64-13-1 (Free Base) [2][3][4]
3706-26-1 (Hydrochloride Salt) [2][5]
Molecular Formula C₁₀H₁₅NO (Free Base) [1][2]
C₁₀H₁₅NO·HCl (Hydrochloride Salt) [5]
Molecular Weight 165.236 g/mol (Free Base) [1]
201.693 g/mol (Hydrochloride Salt) [5]
Appearance White to off-white solid [6]

| Boiling Point | 143-145 °C at 15 Torr |[4] |

Part 1: Synthesis and Characterization

The synthesis of PMA is a controlled process, legal only within licensed research facilities. The information below is presented from a chemical theory perspective to inform impurity profiling and analytical method development.

Common Synthetic Pathways

The most frequently documented clandestine synthesis of PMA starts from anethole, a major component of anise oil.[1][7] This prevalence is due to the relative availability of anethole compared to more tightly controlled precursors for other amphetamines.[1] The general transformation involves the oxidation of anethole to 4-methoxyphenylacetone (PMP2P), followed by reductive amination. The Leuckart reaction is a commonly cited method for this second step.[7]

Alternative routes, such as the reductive amination of 4-methoxybenzonitrile, have also been described in chemical literature for related benzylamines.[8]

G Anethole Anethole (from Anise Oil) PMP2P 4-Methoxyphenylacetone (PMP2P) Anethole->PMP2P Peracid Oxidation [12] PMA para-Methoxyamphetamine (PMA) PMP2P->PMA Leuckart Reaction or other Reductive Amination [12] PMA_HCl PMA Hydrochloride PMA->PMA_HCl HCl Treatment

High-level synthetic pathway from Anethole to PMA-HCl.
Analytical Characterization Workflow

Ensuring the identity and purity of a research compound is paramount. A multi-technique approach is required for the unambiguous characterization of PMA-HCl.

1. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: Key vibrational modes for the hydrochloride salt include broad N-H stretches from the ammonium group and characteristic aromatic C-H and C-O ether stretches.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecular structure, confirming the positions of the methoxy group, the aromatic protons, and the propyl chain.

  • Mass Spectrometry (MS): Electron ionization (EI) GC-MS is commonly used for identification. The mass spectrum will show a molecular ion peak (for the free base) and characteristic fragmentation patterns corresponding to the loss of the amino-propyl side chain.[7]

2. Chromatographic Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying PMA and its synthesis-related impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for quantitative analysis and purity determination.[9] A standard sample preparation involves dissolving the material in a suitable solvent like 0.1 N HCl.[9]

G cluster_0 Primary Identification cluster_1 Confirmation & Purity cluster_2 Final Verification GCMS GC-MS HPLC HPLC-UV/MS GCMS->HPLC NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR NMR->FTIR Result Authenticated Reference Material HPLC->Result FTIR->Result RawSample Raw Sample RawSample->GCMS RawSample->NMR

Workflow for the analytical characterization of PMA-HCl.

Part 2: Safety, Handling, and Regulatory Status

Toxicological Profile and Safety

PMA is associated with a high risk of severe toxicity and has been implicated in numerous fatalities, often when sold deceptively as MDMA ('ecstasy').[1]

  • Mechanism of Action: PMA is a potent serotonin-releasing agent but lacks the entactogenic effects of MDMA.[2]

  • Adverse Effects: Ingestion can lead to accelerated and irregular heartbeat, blurred vision, nausea, and vomiting.[1] The most life-threatening effect is severe hyperthermia, which can occur at doses not far above the psychoactive threshold.[1]

  • Metabolism: PMA is O-demethylated by the cytochrome P450 2D6 (CYP2D6) enzyme to 4-hydroxyamphetamine.[2] This enzyme is subject to genetic polymorphism, meaning individual susceptibility to PMA's toxic effects can vary significantly.[2]

Laboratory Handling

As a potent and hazardous compound, PMA-HCl must be handled with stringent safety protocols.

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and gloves are mandatory.

  • Engineering Controls: All handling of solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation.

  • Storage: Store in a well-ventilated, secure, and locked location, as required for controlled substances. Keep the container tightly closed.[6]

Regulatory Status

PMA is a strictly controlled substance globally.

  • United States: PMA is a DEA Schedule I controlled substance. Substances in this schedule have no currently accepted medical use, a lack of accepted safety for use under medical supervision, and a high potential for abuse.[2]

  • International: It is classified as a Schedule I drug under the United Nations Convention on Psychotropic Substances.[1]

Part 3: Sourcing and Acquisition for Research

The acquisition of Schedule I substances like PMA-HCl is a highly regulated process and is restricted to researchers and institutions with the appropriate government licenses. A simple purchase from a chemical supplier is not possible without this authorization.

The Legal Acquisition Workflow
  • Researcher and Institutional Licensing: The principal investigator and their institution must be registered with the relevant national authority (e.g., the Drug Enforcement Administration in the U.S.) to conduct research with Schedule I substances.

  • Project Approval: Research protocols involving the use of the substance must be submitted and approved by institutional review boards (e.g., IACUC for animal research) and often by the licensing authority itself.

  • Supplier Verification: Legitimate suppliers of analytical reference standards and research-grade chemicals will not process an order without verifying the purchaser's license and legal authorization. These suppliers are also heavily regulated.

  • Secure Shipping and Record Keeping: The transport, receipt, and inventory of the substance are subject to strict security and documentation requirements. Every milligram of the compound must be accounted for from acquisition to disposal.

While a direct list of "suppliers" is not feasible due to the controlled nature of the compound, researchers can source analytical standards and reference materials from companies that specialize in producing and distributing controlled substances to licensed entities. Examples include Cayman Chemical and Toronto Research Chemicals (TRC), among others.[10][11]

G cluster_0 Authorization cluster_1 Procurement Researcher Licensed Researcher/ Institution Govt Government Regulatory Body (e.g., DEA) Researcher->Govt Apply for License Supplier Licensed Chemical Supplier (Reference Standards) Researcher->Supplier Place Order with License Documentation Research Approved Research Use Researcher->Research Conduct Research under Strict Protocols Govt->Researcher Grant License Govt->Supplier Confirm Validity Supplier->Researcher Ship Securely Supplier->Govt Verify License

Workflow for the legal acquisition of a controlled substance.

Conclusion

para-Methoxyamphetamine hydrochloride is a potent serotonergic agent with a significant history of harm in non-clinical settings. For the scientific community, it represents a tool for toxicological studies, research into the serotonergic system, and the development of analytical methods for forensic science. This guide has provided a technical framework for understanding its chemistry, characterization, and the critical safety and regulatory considerations involved. Any professional seeking to work with this compound must prioritize adherence to all legal and safety protocols, recognizing its status as a strictly controlled substance.

References

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  • ANALYTICAL REPORT - MXiPr (C16H23NO2) - Policija. [URL: https://www.policija.si/apps/nfl_response_web/0_Analytical_Reports_final/MXiPr-ID-2193-20-report.pdf]
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Foundational

An In-Depth Technical Guide to 1-Aryl-1-Alkanamine Hydrochloride Derivatives: Synthesis, SAR, and Therapeutic Applications

Introduction: The Versatile 1-Aryl-1-Alkanamine Scaffold The 1-aryl-1-alkanamine moiety represents a privileged structural motif in modern medicinal chemistry. Characterized by an amine-containing alkyl chain attached to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1-Aryl-1-Alkanamine Scaffold

The 1-aryl-1-alkanamine moiety represents a privileged structural motif in modern medicinal chemistry. Characterized by an amine-containing alkyl chain attached to an aromatic ring at the benzylic position, this scaffold is a cornerstone in the design of a vast array of pharmacologically active agents. Its prevalence stems from the specific three-dimensional arrangement of a hydrophobic aryl group and a basic nitrogen center, which facilitates critical interactions with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. These compounds are frequently formulated as hydrochloride salts to enhance their aqueous solubility, stability, and crystallinity, which are crucial properties for pharmaceutical development and administration.

This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic landscape of 1-aryl-1-alkanamine hydrochloride derivatives. We will delve into the causal reasoning behind synthetic strategies, explore how subtle structural modifications influence biological activity, and present detailed protocols for their preparation and analysis, offering field-proven insights for researchers and drug development professionals.

Part 1: Strategic Synthesis of 1-Aryl-1-Alkanamine Derivatives

The construction of the 1-aryl-1-alkanamine core can be achieved through several robust synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Reductive Amination: The Workhorse Approach

Reductive amination of an aryl ketone is arguably the most common and versatile method. This strategy involves the condensation of a ketone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

Causality in Reagent Selection: The success of this one-pot reaction hinges on the choice of the reducing agent.

  • Sodium Borohydride (NaBH₄): A powerful reducing agent, but its lack of selectivity can lead to the premature reduction of the starting ketone before imine formation is complete, lowering the yield. It is most effective when the imine formation is rapid and favorable.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is a milder and more selective reducing agent that readily reduces the protonated imine intermediate much faster than the ketone. This selectivity is key to achieving high yields for a wide range of substrates.

  • Catalytic Hydrogenation (H₂/Pd-C): An effective and clean method, particularly for large-scale synthesis, as it avoids stoichiometric metal hydride waste. However, it is sensitive to catalyst poisons and may not be compatible with functional groups that are also susceptible to reduction (e.g., alkenes, alkynes, or some heterocycles).

Organometallic Addition to Nitriles and Imines

For constructing more complex derivatives, particularly those with quaternary centers at the benzylic position, organometallic routes offer a powerful alternative. A notable example is the reaction of organometallic reagents with aryl nitriles.

A direct and efficient method involves the treatment of aromatic nitriles with titanium(IV) isopropoxide and a Grignard reagent, such as ethylmagnesium bromide. This forms a titanacyclopropane intermediate which, upon reaction with a Lewis acid, rearranges to furnish the 1-arylcyclopropylamine. This approach provides access to unique cyclopropylamine derivatives, which have shown potential as antidepressants.

Experimental Workflow: Synthesis via Nitrile Addition

G A Aryl Nitrile (Ar-C≡N) C Titanacyclopropane Intermediate A->C Reaction 1. B Ti(OiPr)4 / EtMgBr E 1-Arylcyclopropylamine Product C->E Rearrangement 2. D Lewis Acid (e.g., BF3·OEt2)

Caption: Workflow for 1-arylcyclopropylamine synthesis.

Modern C-N Coupling Methodologies

While direct functionalization of the pre-formed alkanamine is common, modern cross-coupling reactions are indispensable for synthesizing N-aryl derivatives. The Buchwald-Hartwig and Ullmann reactions, which form a C-N bond between an aryl halide and an amine, are fundamental tools in this space. Recent advances have even enabled the use of less reactive but more economical aryl chlorides through the development of specialized copper-based catalyst systems with ligands like 2-aminopyridine 1-oxides. Furthermore, organic photoredox catalysis offers a modern approach for direct C-H amination, allowing the formation of C-N bonds under mild conditions.

Part 2: Decoding the Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For 1-aryl-1-alkanamine derivatives, three key regions of the molecule can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

The Aryl Group (Ar)

The aromatic ring is essential for activity, often engaging in hydrophobic or π-stacking interactions within the target's binding pocket.

  • Substitution: The nature and position of substituents on the aryl ring dramatically influence activity. For a series of 1-aryl-2-(alkylamino)ethanol antimalarials, electron-withdrawing groups on the aryl ring were found to be the most important determinant of activity.

  • Diaryl Systems: In many classes of compounds, such as H1 antihistamines, a diaryl substitution is essential for significant receptor affinity, with the co-planarity of the two rings being critical for optimal binding.

The Alkanamine Chain

The linker between the aryl ring and the nitrogen atom governs the molecule's conformation and spacing between the key pharmacophoric elements.

  • Length and Branching: For many antihistamines, an ethylene (-CH₂CH₂-) chain is optimal. Branching on this chain typically leads to a decrease in activity.

  • Cyclization: Incorporating the chain into a rigid ring system, such as a cyclopropane, can lock the molecule into a bioactive conformation, enhancing potency. This was successfully demonstrated in the development of the antidepressant midalcipran.

The Amino Group

The basic nitrogen is crucial for forming ionic bonds or hydrogen bonds with receptor sites, such as the acidic residues in aminergic GPCRs.

  • Substitution: For maximal H1 antihistaminic activity, a tertiary amine is required. The basicity of this amine (pKa 8.5-10) ensures it is protonated at physiological pH, facilitating interaction with the receptor.

  • Incorporation into a Ring: The terminal nitrogen can be part of a heterocyclic ring (e.g., piperazine, piperidine) without loss of activity, a strategy used to modulate properties like CNS penetration and metabolic stability.

FeatureModification ExampleGeneral Effect on Activity
Aryl Ring Addition of electron-withdrawing groups (e.g., -Cl, -CF₃)Can increase potency in specific series (e.g., antimalarials).
Replacement of phenyl with heteroaryl (e.g., pyridyl)Modulates binding affinity and selectivity.
Alkyl Chain Increasing or decreasing length from two carbonsOften decreases activity (e.g., antihistamines).
Constraining into a cyclopropane ringCan enhance potency by locking in a favorable conformation.
Amine Group Conversion from secondary (2°) to tertiary (3°)Can increase potency for certain targets (e.g., H1 receptor).
Incorporation into a piperazine ringModulates selectivity and pharmacokinetic properties.

Part 3: Pharmacological Applications and Mechanisms of Action

The structural versatility of 1-aryl-1-alkanamine derivatives has led to their development as drugs for a wide range of diseases.

Central Nervous System (CNS) Disorders

This class is highly represented in neuropharmacology.

  • Antidepressants: Milnacipran (a cyclopropane derivative) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and fibromyalgia.

  • Serotonin Receptor Agents: Derivatives such as 1-aryl-4-[(1-tetralinyl)alkyl]piperazines have been developed as high-affinity ligands for the 5-HT1A serotonin receptor, a key target for anxiolytics and antidepressants.

Cancer Immunotherapy

A novel application for this scaffold is in cancer immunotherapy. The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are critical targets as they suppress the immune system within the tumor microenvironment. Recently, a series of 1-aryl-1H-naphtho[2,3-d]triazole-4,9-dione derivatives were developed as potent dual inhibitors of IDO1 and TDO. The lead compound, 38 , showed potent enzymatic inhibition (IC50 = 5 nM for IDO1, 4 nM for TDO) and significant in vivo anti-tumor activity in mouse models.

Mechanism of Action: IDO1/TDO Inhibition

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Enzymes Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine Suppression Immune Suppression (T-Cell Apoptosis) Kynurenine->Suppression Causes IDO1_TDO->Kynurenine Produces T_Cell T-Cell T_Cell->Suppression Inhibitor 1-Aryl-1-Alkanamine Derivative (e.g., Cmpd 38) Inhibitor->IDO1_TDO Inhibits

Caption: Inhibition of the kynurenine pathway for cancer immunotherapy.

Other Therapeutic Areas
  • Antimalarials: Arylamino alcohol derivatives have shown significant activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.

  • Pain: Certain aryl carboxamide derivatives act as inhibitors of voltage-gated sodium channels, particularly Nav1.7, which is a key channel involved in pain perception, making them promising candidates for treating chronic pain.

  • Antihistamines: As previously mentioned, diaryl-substituted alkanamines are a classic scaffold for H1 receptor antagonists used to treat allergies.

Compound ClassTherapeutic AreaMechanism of Action (Example)
1-ArylcyclopropanecarboxamidesAntidepressantSerotonin-Norepinephrine Reuptake Inhibition
1-Aryl-naphthotriazoledionesCancer ImmunotherapyIDO1/TDO Dual Inhibition
1-Aryl-2-(alkylamino)ethanolsAntimalarialDisruption of parasite function
Aryl Carboxamide DerivativesChronic PainVoltage-Gated Sodium Channel (Nav1.7) Blockade
Diaryl-substituted AlkanaminesAllergyHistamine H1 Receptor Antagonism

Part 4: Key Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must ensure all experiments are conducted with appropriate safety precautions and after consulting primary literature.

Protocol 1: Synthesis of a 1-Aryl-1-Alkanamine via Reductive Amination

Objective: To synthesize 1-(4-chlorophenyl)ethan-1-amine from 4-chloroacetophenone.

Methodology:

  • Reaction Setup: To a solution of 4-chloroacetophenone (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 2 M NaOH (aq) to pH > 12. Extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Formation of the Hydrochloride Salt

Objective: To convert the purified 1-(4-chlorophenyl)ethan-1-amine free base into its hydrochloride salt.

Methodology:

  • Dissolution: Dissolve the purified amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: To the stirred solution, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes.

  • Washing and Drying: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Final Product: Dry the white solid under high vacuum to afford the final 1-aryl-1-alkanamine hydrochloride salt. Characterize by ¹H NMR, ¹³C NMR, and melting point to validate its structure and purity.

Conclusion and Future Outlook

The 1-aryl-1-alkanamine hydrochloride framework is a testament to the power of a privileged scaffold in drug discovery. Its synthetic accessibility and the rich structure-activity relationship data available have enabled the development of therapeutics across a remarkable range of diseases. Future research will likely focus on several key areas: exploring new therapeutic targets, designing derivatives with enhanced selectivity to reduce off-target effects, and developing novel asymmetric syntheses to access single-enantiomer products, which often possess superior therapeutic profiles. As our understanding of complex biological pathways deepens, this versatile scaffold will undoubtedly continue to serve as a starting point for the next generation of innovative medicines.

References

  • Kim, K. H., Hansch, C., Fukunaga, J. Y., Steller, E. E., Jow, P. Y., Craig, P. N., & Page, J. (1979). Quantitative structure-activity relationships in 1-aryl-2-(alkylamino)ethanol antimalarials. Journal of Medicinal Chemistry, 22(4),
Exploratory

An In-depth Technical Guide to the Physicochemical and Handling Differences Between the Free Base and Hydrochloride Salt of 1-(4-Methoxyphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the key differences between the free ba...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key differences between the free base and hydrochloride salt forms of the primary amine, 1-(4-Methoxyphenyl)butan-1-amine. In drug development and chemical research, the choice between a free base and a salt form is a critical decision that significantly impacts a compound's properties and its suitability for various applications. This document will delve into the theoretical underpinnings and practical considerations of these differences, covering physicochemical properties, stability, handling, and analytical characterization. Detailed experimental protocols for the interconversion and analysis of these two forms are also provided to equip researchers with the necessary practical knowledge.

Introduction: The Rationale for Salt Formation

In the realm of pharmaceutical sciences and organic chemistry, the conversion of a basic or acidic compound into its salt form is a common and often essential strategy. For basic compounds like 1-(4-Methoxyphenyl)butan-1-amine, formation of a hydrochloride (HCl) salt is a widely employed technique to modulate its physicochemical properties. The primary motivation for this conversion lies in the desire to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[1]

The free base form of an amine possesses a lone pair of electrons on the nitrogen atom, rendering it basic and often leading to poor water solubility, especially for larger organic molecules.[2] By reacting the free base with an acid, such as hydrochloric acid, an acid-base reaction occurs, resulting in the formation of an ammonium salt. This salt is an ionic species, which generally exhibits significantly higher aqueous solubility compared to its non-ionic counterpart.[2][3] This guide will explore the multifaceted implications of this transformation for 1-(4-Methoxyphenyl)butan-1-amine.

Comparative Physicochemical Properties

The conversion of 1-(4-Methoxyphenyl)butan-1-amine from its free base to its hydrochloride salt induces profound changes in its physical and chemical characteristics. While specific experimental data for this exact compound is not widely available in the public domain, we can infer its properties based on well-established principles and data from closely related analogs.

Property1-(4-Methoxyphenyl)butan-1-amine (Free Base)1-(4-Methoxyphenyl)butan-1-amine HCl (Salt)Causality and Field-Proven Insights
Appearance Likely a colorless to pale yellow oil or low-melting solidTypically a white to off-white crystalline solidSalt formation introduces ionic character, leading to the formation of a more ordered crystal lattice, resulting in a solid state at room temperature.
Melting Point LowerSignificantly Higher (Est. 160-190 °C)The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the weaker intermolecular forces in the free base. For example, the melting point of the related compound 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride is 161-163 °C, and N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride is 186-190 °C.[4]
Solubility
WaterPoorly solubleSolubleThe ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, leading to increased solubility.[1]
Ethanol/MethanolSolubleSolubleBoth forms are generally soluble in polar protic solvents like ethanol and methanol.
DMSO/DMFSolubleGenerally SolublePolar aprotic solvents like DMSO and DMF are good solvents for many organic compounds, including both the free base and, to a large extent, the salt form.[5]
Diethyl EtherSolubleSparingly soluble to insolubleThe non-polar nature of diethyl ether makes it a poor solvent for the highly polar hydrochloride salt. This differential solubility is often exploited during the synthesis and purification of the salt.[6]
pKa Estimated ~9-10Not applicableThe pKa of the conjugate acid (the ammonium ion of the hydrochloride salt) is a measure of the basicity of the free base. For phenethylamines, this value is typically in the range of 9-10.[7]
Stability Prone to oxidation and degradationMore stableThe lone pair of electrons on the nitrogen of the free base is susceptible to oxidation. In the salt form, this lone pair is protonated, making it less available for reaction and thus enhancing the compound's chemical stability.[8]
Hygroscopicity Generally lowCan be hygroscopicThe ionic nature of salts can attract and absorb atmospheric moisture. The degree of hygroscopicity depends on the specific crystal structure and is an important consideration for storage and formulation.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the interconversion and analysis of the free base and hydrochloride salt of 1-(4-Methoxyphenyl)butan-1-amine.

Synthesis of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride from the Free Base

This protocol describes the conversion of the free base to its hydrochloride salt using a solution of hydrogen chloride in diethyl ether. This method is widely used due to the insolubility of the resulting salt in the reaction medium, which facilitates its isolation.[5][10]

Materials:

  • 1-(4-Methoxyphenyl)butan-1-amine (free base)

  • Anhydrous diethyl ether

  • 2 M Hydrogen chloride solution in diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve 1.0 equivalent of 1-(4-Methoxyphenyl)butan-1-amine in a suitable volume of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 1.1 equivalents of a 2 M solution of hydrogen chloride in diethyl ether dropwise to the stirred amine solution.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

  • Dry the purified 1-(4-Methoxyphenyl)butan-1-amine hydrochloride under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Anhydrous Diethyl Ether: The use of an anhydrous solvent is crucial to prevent the introduction of water, which can affect the crystallinity of the salt and may lead to the formation of a hydrate.[6]

  • Ethereal HCl: A solution of HCl in an organic solvent is preferred over aqueous HCl to avoid the presence of water and to facilitate the precipitation of the salt.[11]

  • Ice Bath: The reaction is performed at a low temperature to control the exothermic nature of the acid-base reaction and to minimize the solubility of the hydrochloride salt in the diethyl ether, thereby maximizing the yield.

  • Washing with Cold Ether: Washing with a cold, non-polar solvent helps to remove impurities without dissolving a significant amount of the desired salt product.

G cluster_synthesis Hydrochloride Salt Synthesis Free Base in Ether Free Base in Ether Add Ethereal HCl Add Ethereal HCl Free Base in Ether->Add Ethereal HCl Dropwise at 0°C Precipitation Precipitation Add Ethereal HCl->Precipitation Exothermic Reaction Filtration Filtration Precipitation->Filtration Isolate Solid Washing Washing Filtration->Washing Remove Impurities Drying Drying Washing->Drying Vacuum Purified HCl Salt Purified HCl Salt Drying->Purified HCl Salt

Diagram 1: Workflow for the Synthesis of Hydrochloride Salt.
Liberation of the Free Base from the Hydrochloride Salt

This protocol outlines the conversion of the hydrochloride salt back to its free base form through basification and subsequent extraction.

Materials:

  • 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 1-(4-Methoxyphenyl)butan-1-amine hydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add 1 M NaOH solution dropwise while gently swirling the separatory funnel. Monitor the pH of the aqueous layer with pH paper and continue adding base until the pH is >10.

  • The free base may separate as an oily layer.

  • Extract the aqueous layer with three portions of diethyl ether or dichloromethane. Combine the organic extracts.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base of 1-(4-Methoxyphenyl)butan-1-amine.

Causality Behind Experimental Choices:

  • NaOH Solution: A strong base is required to deprotonate the ammonium salt and regenerate the free amine.[2][6]

  • Extraction with an Organic Solvent: The free base is significantly more soluble in organic solvents like diethyl ether or dichloromethane than in the aqueous basic solution, allowing for its efficient extraction.

  • Washing with Brine: The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate is used to remove trace amounts of water from the organic extract before solvent evaporation.

G cluster_liberation Free Base Liberation HCl Salt in Water HCl Salt in Water Add NaOH Add NaOH HCl Salt in Water->Add NaOH pH > 10 Extraction Extraction Add NaOH->Extraction Organic Solvent Washing Washing Extraction->Washing Brine Drying Drying Washing->Drying Anhydrous Na2SO4 Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Rotary Evaporator Purified Free Base Purified Free Base Solvent Evaporation->Purified Free Base

Diagram 2: Workflow for the Liberation of the Free Base.

Analytical Characterization

The distinct chemical nature of the free base and its hydrochloride salt gives rise to discernible differences in their analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Free Base: The protons on the carbon alpha to the nitrogen atom (the -CH(NH₂)- group) will appear as a multiplet. The amine protons (-NH₂) will typically be a broad singlet. The chemical shifts of the protons on the butyl chain and the aromatic ring will be in their expected regions. For the closely related (S)-(-)-1-(4-methoxyphenyl)ethylamine, the α-proton appears as a quartet around 4.02 ppm.[3]

  • Hydrochloride Salt: Upon protonation, the electron-withdrawing effect of the newly formed ammonium group (-NH₃⁺) will cause a downfield shift (to a higher ppm value) of the adjacent protons, particularly the alpha-proton. The ammonium protons (-NH₃⁺) will appear as a broad signal, often further downfield than the amine protons of the free base.

¹³C NMR:

  • Free Base: The carbon atom alpha to the nitrogen will have a characteristic chemical shift. For (S)-(-)-1-(4-methoxyphenyl)ethylamine, this carbon appears around 50.6 ppm.[3]

  • Hydrochloride Salt: Similar to the ¹H NMR, the carbon atoms near the protonated nitrogen will experience a downfield shift due to the inductive effect of the positive charge.

Fourier-Transform Infrared (FTIR) Spectroscopy

Free Base:

  • N-H Stretch: Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching vibrations.[12]

  • N-H Bend: A characteristic N-H bending (scissoring) vibration is usually observed in the range of 1650-1580 cm⁻¹.[12]

  • C-N Stretch: The C-N stretching vibration for aromatic amines is typically found between 1335-1250 cm⁻¹.[12]

Hydrochloride Salt:

  • N-H Stretch: The N-H stretching vibrations of the ammonium ion (-NH₃⁺) appear as a broad and strong absorption band in the range of 3000-2500 cm⁻¹. This is a highly characteristic feature of amine salts.[13]

  • N-H Bend: The N-H bending vibrations of the ammonium ion are also observed, typically around 1600-1500 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of both the free base and the hydrochloride salt.

Suggested HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective for the analysis of amines. The acidic modifier helps to ensure the amine is protonated, leading to better peak shape.[14][15][16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs, typically around 225 nm or 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

The retention time of the compound will be the same for both the free base and the hydrochloride salt under acidic mobile phase conditions, as the free base will be protonated in the mobile phase.

Conclusion

The choice between utilizing 1-(4-Methoxyphenyl)butan-1-amine as a free base or its hydrochloride salt is dictated by the specific requirements of the intended application. The hydrochloride salt offers significant advantages in terms of aqueous solubility, stability, and ease of handling as a crystalline solid, making it the preferred form for many pharmaceutical and research applications. Conversely, the free base is necessary for reactions requiring the nucleophilic character of the amine and for applications where solubility in non-polar organic solvents is paramount. A thorough understanding of the distinct physicochemical properties and the methods for their interconversion and characterization, as detailed in this guide, is essential for the effective and efficient use of this compound in a research and development setting.

References

  • N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride - ChemBK. (2024, April 9). Retrieved from [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. Retrieved from [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved from [Link]

  • -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2026, February 10). KNAUER. Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (2004, June 21). Retrieved from [Link]

  • Isolation (Recovery) of amines - University of Alberta. (n.d.). Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (n.d.). Retrieved from [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US20100204470A1 - method for salt preparation - Google Patents. (n.d.).
  • CAS 1049695-95-5: 1-(4-Methoxyphenyl)-2-benzylaminopropane hydrochloride. (n.d.). Molbase. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • 1-(4-methoxyphenyl)-2-propynylamine - C10H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Why is hydrogen chloride in everything? : r/chemistry - Reddit. (2021, September 15). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

  • Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity - PubMed. (n.d.). Retrieved from [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE - precisionFDA. (n.d.). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Compound Details - SureChEMBL. (n.d.). Retrieved from [Link]

  • (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine - ResearchGate. (2025, July 21). Retrieved from [Link]

  • 4-Methoxyphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy | Surface Science Western. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride via One-Pot Reductive Amination

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride from 4-methoxybutyrophenone. The described methodology utilizes a one-pot direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride from 4-methoxybutyrophenone. The described methodology utilizes a one-pot direct reductive amination, a robust and efficient strategy for C-N bond formation.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Synthetic Strategy

Primary amines are foundational building blocks in medicinal chemistry, present in a vast array of pharmacologically active compounds. 1-(4-Methoxyphenyl)butan-1-amine, in particular, serves as a valuable intermediate for synthesizing novel therapeutic agents. Its structure combines a chiral benzylic amine with a methoxy-substituted phenyl ring, a common pharmacophore.

The chosen synthetic route is a direct reductive amination .[1] This method is superior to older techniques like direct alkylation of ammonia, which is notoriously difficult to control and often leads to over-alkylation.[3] In this one-pot procedure, the ketone (4-methoxybutyrophenone) reacts with an ammonia source to form an intermediate imine, which is then immediately reduced in situ to the desired primary amine.[4][5] This approach is highly efficient, minimizes handling of intermediates, and generally provides good yields.

Causality of Reagent Selection:

  • Ammonia Source: Ammonium acetate is selected as a convenient, solid source of ammonia. In solution, it exists in equilibrium with ammonia and acetic acid. The mild acidity generated by the acetic acid catalyzes the formation of the imine intermediate.[4]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent, making it safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[6] While sodium cyanoborohydride (NaBH₃CN) is often used for its selectivity in reducing imines over ketones, NaBH₄ is effective in this protocol, especially when added after the initial imine formation has been established.[3][5][7] Its use avoids the generation of toxic cyanide waste streams.[3]

  • Solvent: Anhydrous methanol is the solvent of choice as it effectively dissolves the ketone and ammonium acetate, is compatible with the borohydride reducing agent, and facilitates the reaction.

Reaction Workflow and Mechanism

The synthesis proceeds in two main stages within a single reaction vessel: (1) Imine Formation and (2) Hydride Reduction.

  • Imine Formation: The carbonyl carbon of 4-methoxybutyrophenone is attacked by ammonia. A series of proton transfers leads to a carbinolamine intermediate, which then eliminates a molecule of water to form a protonated imine (iminium ion).[4][5]

  • Hydride Reduction: The iminium ion is highly electrophilic and is readily attacked by a hydride ion (H⁻) delivered from sodium borohydride.[5][8] This nucleophilic attack on the iminium carbon reduces the C=N double bond to a C-N single bond, yielding the final primary amine product.

G Reactants 1. Reactants Loading 4-Methoxybutyrophenone Ammonium Acetate in Anhydrous MeOH Imine_Formation 2. Imine Formation Stir at RT (Ketone + NH3 ⇌ Iminium Ion + H2O) Reactants->Imine_Formation Catalyzed by H+ Reduction 3. Hydride Reduction Portion-wise addition of NaBH4 at 0°C Imine_Formation->Reduction In situ Quench 4. Reaction Quench Slow addition of H2O Reduction->Quench Decomposes excess NaBH4 Workup 5. Aqueous Work-up Basify with NaOH Extract with Ethyl Acetate Quench->Workup Converts amine salt to free base Purification 6. Purification Dry (Na2SO4) Concentrate in vacuo Workup->Purification Isolates crude free base Salt_Formation 7. Salt Formation Dissolve in Ether Add HCl in Ether Purification->Salt_Formation Prepares for precipitation Final_Product 8. Isolation Filter & Dry 1-(4-Methoxyphenyl)butan-1-amine HCl Salt_Formation->Final_Product Crystallization

Caption: One-pot synthesis workflow.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-MethoxybutyrophenoneReagent178.235.00 g28.051.0
Ammonium AcetateACS77.0821.62 g280.510.0
Sodium Borohydride98%37.832.12 g56.102.0
Anhydrous MethanolACS-100 mL--
Ethyl AcetateACS-150 mL--
Diethyl EtherAnhydrous-100 mL--
2M HCl in Diethyl Ether--As needed--
2M Sodium Hydroxide--~50 mL--
Saturated NaCl (Brine)--50 mL--
Anhydrous Sodium SulfateGranular-As needed--
Step-by-Step Synthesis Procedure
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybutyrophenone (5.00 g, 28.05 mmol) and ammonium acetate (21.62 g, 280.5 mmol).

    • Add 100 mL of anhydrous methanol.

    • Seal the flask with a septum and stir the mixture at room temperature for 2 hours. Rationale: This initial period allows the equilibrium to be established for the formation of the imine intermediate before introducing the reducing agent.

  • Reduction:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (2.12 g, 56.10 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and avoid open flames.[9][10] The addition should be controlled to prevent excessive frothing.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up and Extraction:

    • Cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of deionized water.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

    • To the remaining aqueous residue, add 2M sodium hydroxide solution until the pH is strongly basic (pH > 12, check with pH paper). Rationale: This deprotonates the ammonium salt of the product, converting it to the free amine, which is soluble in organic solvents.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methoxyphenyl)butan-1-amine as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine oil in approximately 100 mL of anhydrous diethyl ether.

    • While stirring, add a 2M solution of HCl in diethyl ether dropwise.[11] A white precipitate of the hydrochloride salt will form immediately.

    • Continue adding the HCl solution until no further precipitation is observed and the solution is slightly acidic (check by spotting a drop of the solution onto moist blue litmus paper).

    • Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

    • Dry the product under high vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results for 1-(4-Methoxyphenyl)butan-1-amine HCl
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.1 (t, 1H, CH-NH₃⁺), ~3.8 (s, 3H, OCH₃), ~1.8-1.6 (m, 2H, CH₂), ~1.5-1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). Note: NH₃⁺ protons may be broad and exchangeable.
FT-IR (KBr, cm⁻¹)~2800-3000 (broad, N-H stretch of amine salt), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch), ~830 (para-disubstituted benzene).

Safety Precautions

All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves, is mandatory.[9]

  • Sodium Borohydride (NaBH₄): Water-reactive.[9] Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[10] It is toxic if swallowed or in contact with skin and causes severe skin and eye burns.[9] Handle under an inert atmosphere if possible and store away from moisture.[12]

  • Methanol: Flammable liquid and toxic by ingestion, inhalation, and skin contact.

  • Diethyl Ether: Extremely flammable liquid with a low boiling point. Vapors can form explosive mixtures with air.

  • HCl in Ether: Corrosive. Handle with care to avoid inhalation of HCl gas and skin/eye contact.

Spill & Waste Disposal:

  • Small spills of sodium borohydride should be covered with dry sand or another non-combustible material and collected for disposal.[12] Do not use water.[12]

  • All organic and chlorinated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

References

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Ohio State University. Sodium Borohydride SOP. [Link]

  • ESPI Metals. Sodium Borohydride Safety Data Sheet. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Oreate AI. The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage?. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wiley Online Library. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

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Application

Application Notes and Protocols for the Reductive Amination of 1-(4-Methoxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination stands as a cornerstone transformation in organic synthesis, providing a robust and versatile methodology for the formation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone transformation in organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This process, which converts a carbonyl group into an amine via an intermediate imine or iminium ion, is of paramount importance in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] 1-(4-Methoxyphenyl)butan-1-one, an aryl ketone, serves as a valuable precursor for the synthesis of various substituted amines, which are key structural motifs in numerous pharmacologically relevant compounds.

This technical guide provides detailed application notes and protocols for the reductive amination of 1-(4-Methoxyphenyl)butan-1-one, exploring different synthetic strategies to yield both primary and secondary amines. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure reproducibility and success.

Mechanistic Overview of Reductive Amination

The reductive amination of a ketone proceeds through a two-step sequence within a single pot:

  • Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. This is typically acid-catalyzed, protonating the carbonyl oxygen to enhance its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the imine/iminium ion intermediate.[1]

Protocol 1: Synthesis of a Primary Amine using Ammonium Acetate and Sodium Cyanoborohydride

This protocol details the direct reductive amination of 1-(4-Methoxyphenyl)butan-1-one to yield 1-(4-methoxyphenyl)butan-1-amine using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Rationale and Scientific Insights

Ammonium acetate serves as a convenient in-situ source of ammonia. The acetate salt also helps to maintain a weakly acidic pH, which is crucial for promoting the formation of the imine intermediate without causing significant decomposition of the starting materials or the product.[4]

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for one-pot reductive aminations due to its remarkable selectivity. It is a milder reducing agent than sodium borohydride and is stable in weakly acidic conditions. Crucially, NaBH₃CN reduces iminium ions much faster than ketones, minimizing the undesired reduction of the starting 1-(4-methoxyphenyl)butan-1-one to the corresponding alcohol.[5][6] The control of pH is important for clean reductive amination; the optimal range for the reduction of iminium cations is about 6–7.[5]

Experimental Protocol

Materials:

  • 1-(4-Methoxyphenyl)butan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Methoxyphenyl)butan-1-one (1.0 eq).

  • Addition of Reagents: Add ammonium acetate (10.0 eq) and anhydrous methanol to the flask to dissolve the starting material.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. An effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl to decompose the excess NaBH₃CN (Caution: This step should be performed in a well-ventilated fume hood as it may release toxic hydrogen cyanide gas).

    • Stir for 1 hour, then concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add water to the residue and basify the aqueous solution to pH > 10 with a 2 M NaOH solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of a Secondary Amine using Sodium Triacetoxyborohydride

This protocol describes the synthesis of a secondary amine, for instance, N-benzyl-1-(4-methoxyphenyl)butan-1-amine, through the reductive amination of 1-(4-Methoxyphenyl)butan-1-one with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Rationale and Scientific Insights

Sodium triacetoxyborohydride (NaBH(OAc)₃) is another exceptionally mild and selective reducing agent for reductive aminations.[7] A key advantage of NaBH(OAc)₃ is its non-toxic nature compared to cyanoborohydride reagents, making it a safer alternative.[8] It is particularly effective for the reductive amination of ketones, which are generally less reactive than aldehydes.[3] The reaction is often carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[9][10]

Experimental Protocol

Materials:

  • 1-(4-Methoxyphenyl)butan-1-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 1-(4-Methoxyphenyl)butan-1-one (1.0 eq) and anhydrous 1,2-dichloroethane or THF.

  • Addition of Amine and Acid: Add benzylamine (1.0 - 1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude secondary amine can be purified by column chromatography on silica gel.

Protocol 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or a derivative, such as formamide or ammonium formate, as both the nitrogen source and the reducing agent.[7] This one-pot procedure is typically carried out at high temperatures.

Rationale and Scientific Insights

In the Leuckart-Wallach reaction, the carbonyl compound reacts with formamide or ammonium formate to form an N-formyl derivative as an intermediate. This intermediate is then reduced by formic acid (or formate) to the final amine. A significant drawback of this method is the high reaction temperature required and the potential for the formation of N-formylated byproducts, which may necessitate a subsequent hydrolysis step to obtain the free amine. However, its operational simplicity and the use of inexpensive reagents make it a relevant method in certain contexts.

Experimental Protocol

Materials:

  • 1-(4-Methoxyphenyl)butan-1-one

  • Formamide or Ammonium formate

  • Formic acid (optional, can improve yields)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Heating mantle and temperature controller

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(4-Methoxyphenyl)butan-1-one (1.0 eq) with a large excess of formamide or ammonium formate (e.g., 5-10 eq).

  • Heating: Heat the mixture to 160-185 °C for several hours (6-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by TLC or GC-MS.

  • Hydrolysis of Formyl Intermediate: After cooling the reaction mixture to room temperature, add concentrated hydrochloric acid and heat the mixture to reflux for several hours to hydrolyze the N-formyl intermediate to the free amine.

  • Work-up:

    • After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with diethyl ether or another suitable organic solvent.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: NaBH₃CN / NH₄OAcProtocol 2: NaBH(OAc)₃ / BenzylamineProtocol 3: Leuckart-Wallach
Target Product Primary AmineSecondary AminePrimary/Secondary Amine
Reducing Agent Sodium cyanoborohydrideSodium triacetoxyborohydrideFormic acid / Formate
Amine Source Ammonium acetateBenzylamine (example)Formamide / Ammonium formate
Typical Solvent Methanol1,2-Dichloroethane, THFNeat or high-boiling solvent
Reaction Temp. Room TemperatureRoom Temperature160-185 °C
Key Advantages Good selectivity for primary aminesMild conditions, non-toxic byproductsInexpensive reagents, one-pot
Key Disadvantages Toxicity of cyanideHigher cost of reagentHigh temperatures, side products
Work-up Requires careful quenching of cyanideStandard aqueous work-upRequires hydrolysis step

Visualization of Workflows and Mechanisms

General Reductive Amination Workflow

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification ketone 1-(4-Methoxyphenyl)butan-1-one mix Mix Ketone, Amine, Solvent ketone->mix amine Amine Source (e.g., NH4OAc, Benzylamine) amine->mix solvent Anhydrous Solvent solvent->mix imine_formation Imine/Iminium Ion Formation (Acid Catalysis) mix->imine_formation add_reductant Add Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) imine_formation->add_reductant reduction Reduction at RT add_reductant->reduction quench Quench Reaction reduction->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/Distillation) dry->purify product Final Amine Product purify->product

Caption: General workflow for one-pot reductive amination.

Reductive Amination Mechanism

G ketone Ketone (R-CO-R') hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine, H+ amine Amine (R''NH2) amine->hemiaminal imine Imine (R-C(=NR'')-R') hemiaminal->imine - H2O iminium Iminium Ion (R-C(=N+HR'')-R') imine->iminium + H+ product Amine Product (R-CH(NHR'')-R') iminium->product + Reductant reductant [H-] reductant->product

Caption: Simplified mechanism of reductive amination.

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia. Tetrahedron, 60(7), 1463-1471. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Leuckart reaction. (2023, October 29). In Wikipedia. [Link]

  • KE, C. M., TANG, N., HU, Y., & WANG, Q. Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L) PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Ali, M. A., & Ismail, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 169-187. [Link]

  • Reductive amination. (2023, December 1). In Wikipedia. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). [Link]

  • reductive amination using ammonium acetate/NaBH4. (2012, July 22). The Science Madness Discussion Board. [Link]

  • Borch Reductive Amination. (2014, May 3). Chem-Station. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • O'Gorman, J., & Koyutürk, M. (1990). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 17(1), 1-10. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
  • Sodium Cyanoborohydride. (n.d.). Organic Chemistry Data. [Link]

Sources

Method

enantioselective synthesis of 1-(4-Methoxyphenyl)butan-1-amine

Application Note: Strategic Routes for the Enantioselective Synthesis of 1-(4-Methoxyphenyl)butan-1-amine Executive Summary Target Molecule: 1-(4-Methoxyphenyl)butan-1-amine CAS: 35296-23-2 (Racemic) | Molecular Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Enantioselective Synthesis of 1-(4-Methoxyphenyl)butan-1-amine

Executive Summary

Target Molecule: 1-(4-Methoxyphenyl)butan-1-amine CAS: 35296-23-2 (Racemic) | Molecular Weight: 179.26 g/mol Application: Chiral pharmacophore in GPCR modulators and monoamine reuptake inhibitors.

This Application Note details two distinct, high-fidelity protocols for the enantioselective synthesis of 1-(4-methoxyphenyl)butan-1-amine. We contrast a Chemo-Catalytic approach (Ellman’s Auxiliary) utilizing stereocontrolled Grignard addition, against a Bio-Catalytic approach (ω-Transaminase) optimized for green scalability. Both methods are designed to achieve >98% enantiomeric excess (ee).

Strategic Comparison of Routes

FeatureRoute A: Ellman's Auxiliary Route B: Biocatalytic Transamination
Primary Mechanism Diastereoselective Grignard AdditionEnzymatic Amine Transfer
Chiral Source Stoichiometric Auxiliary ((R)-tert-butanesulfinamide)Engineered Protein (ω-Transaminase)
Starting Material 4-Methoxybenzaldehyde + n-PropylMgBr4-Methoxybutyrophenone
Stereocontrol Cyclic Transition State (Zimmerman-Traxler)Enzyme Active Site Geometry
Scalability High (Linear scale-up)Excellent (Batch or Flow)
Green Metrics Moderate (Titanium waste, solvent use)High (Aqueous media, renewable catalyst)

Route A: Ellman’s Sulfinamide Protocol

Principle: This route utilizes tert-butanesulfinamide as a chiral ammonia equivalent.[1][2][3][4] The condensation with 4-methoxybenzaldehyde yields a chiral sulfinimine. Subsequent addition of n-propylmagnesium bromide proceeds via a rigid six-membered chelated transition state, delivering high diastereoselectivity (dr).

Step-by-Step Protocol

Phase 1: Sulfinimine Formation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge the flask with (R)-tert-butanesulfinamide (1.0 equiv, 10 mmol) and 4-methoxybenzaldehyde (1.1 equiv, 11 mmol).

  • Solvent: Add anhydrous THF (0.5 M concentration).

  • Catalyst: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. Note: Ti(OEt)₄ acts as both a Lewis acid and water scavenger.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7).

  • Quench: Pour the mixture into a vigorously stirred brine solution (20 mL). A white precipitate (Titanium salts) will form. Filter through a Celite pad.

  • Isolation: Dry the filtrate over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to obtain the (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide.

Phase 2: Diastereoselective Grignard Addition

  • Setup: Place the purified sulfinimine (1.0 equiv) in a flame-dried RBF under N₂. Dissolve in anhydrous CH₂Cl₂ (DCM) (0.2 M). Cool to -48°C (Cryo-cool or dry ice/acetonitrile bath).

  • Addition: Add n-propylmagnesium bromide (2.0 equiv, 2.0 M in ether) dropwise over 20 minutes.

    • Mechanistic Insight: The non-coordinating solvent (DCM) favors the chelated transition state, maximizing diastereoselectivity.

  • Incubation: Stir at -48°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated NH₄Cl solution dropwise.

  • Workup: Extract with EtOAc (3x). Dry organic layers over MgSO₄ and concentrate.

Phase 3: Cleavage to Free Amine

  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (4.0 equiv).

  • Reaction: Stir for 1 hour at room temperature.

  • Purification: Concentrate the solvent. Triturate the resulting solid with Et₂O to yield the chiral amine hydrochloride salt.[2]

  • Free Basing: Basify with 1M NaOH and extract with DCM to obtain the free amine.

Mechanism Visualization (Route A)

EllmanRoute Start 4-Methoxybenzaldehyde Imine Chiral Sulfinimine (Intermediate) Start->Imine Condensation Aux (R)-t-Bu-Sulfinamide + Ti(OEt)4 Aux->Imine TS Chelated Transition State (Zimmerman-Traxler) Imine->TS Coordination Grignard n-PropylMgBr (DCM, -48°C) Grignard->TS Nucleophilic Attack Protected Sulfinamide Adduct (High dr) TS->Protected Stereoselective C-C Bond Formation Product (S)-1-(4-Methoxyphenyl) butan-1-amine Protected->Product Acidic Cleavage Deprotect HCl / MeOH

Figure 1: Ellman Auxiliary workflow showing the critical chelated transition state that enforces stereochemistry.

Route B: Biocatalytic Transamination Protocol

Principle: ω-Transaminases (ω-TA) catalyze the transfer of an amino group from a sacrificial donor (isopropylamine) to a prochiral ketone (4-methoxybutyrophenone). This kinetic resolution or asymmetric synthesis approach operates under mild aqueous conditions.

Step-by-Step Protocol

Buffer Preparation:

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

  • Add PLP (Pyridoxal-5'-phosphate) cofactor to a final concentration of 1 mM.

Reaction Setup (100 mg Scale):

  • Substrate Solution: Dissolve 4-methoxybutyrophenone (100 mg) in DMSO (10% v/v of final volume). Note: The substrate has low water solubility; DMSO is critical.

  • Amine Donor: Add Isopropylamine (IPA) to the buffer to reach a 1.0 M concentration. Adjust pH back to 7.5 using HCl (IPA is highly basic).

  • Enzyme Loading: Add commercially available (S)- or (R)-selective ω-Transaminase (e.g., Codexis ATA or similar screening kit) at 10 mg/mL loading.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

    • Equilibrium Shift: To drive conversion >50%, use an open system or nitrogen sweep to remove the volatile acetone coproduct formed from IPA.

Workup:

  • Quench: Acidify to pH 2 with 6M HCl (stops enzyme, solubilizes product as salt).

  • Wash: Extract with MTBE (discard organic layer containing unreacted ketone).

  • Recovery: Basify aqueous layer to pH 12 with 10M NaOH.

  • Extraction: Extract product with EtOAc (3x). Dry and concentrate.

Biocatalytic Cycle Visualization

BiocatCycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP Deamination Product Chiral Amine Product Enz_PLP->Product Product Release Donor Isopropylamine (Amine Donor) Donor->Enz_PMP NH2 Transfer Enz_PMP->Enz_PLP Amination Acetone Acetone (Volatile Coproduct) Enz_PMP->Acetone Release Substrate 4-Methoxybutyrophenone Substrate->Enz_PLP Ketone Entry

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. Removal of acetone drives the cycle toward the product.

Analytical Validation (QC)

To ensure the "Trustworthiness" of the protocol, the following analytical method must be used to verify enantiomeric excess (ee).

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption max of anisole moiety).

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min (Verify with standard).

    • (R)-Enantiomer: ~10.2 min.

Self-Validation Checkpoint:

  • Measure optical rotation (

    
    ).
    
  • Compare with literature for similar 1-(4-methoxyphenyl)ethylamines (typically negative rotation for S-isomer in MeOH). Note: Always confirm absolute configuration via X-ray or derivatization if literature for the specific butyl analog is unavailable.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Detailed protocols for Grignard additions). Link

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

  • Mathew, S., et al. (2016). "Biocatalytic Transamination for the Synthesis of Chiral Amines." Catalysis Science & Technology. Link

  • Daicel Chiral Technologies. "Chiralpak AD-H Instruction Manual." (Source for HPLC conditions). Link

Sources

Application

procedure for hydrochloride salt formation of benzylic amines

Application Note & Protocol Guide Abstract & Strategic Rationale Benzylic amines are ubiquitous pharmacophores in drug development, yet they present distinct isolation challenges.[1] As free bases, they are frequently pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

Benzylic amines are ubiquitous pharmacophores in drug development, yet they present distinct isolation challenges.[1] As free bases, they are frequently prone to oxidative degradation, formation of carbamates upon exposure to atmospheric CO₂, and are often viscous, high-boiling oils that complicate purification.[1]

Converting these amines to their hydrochloride (HCl) salts is the standard strategy to ensure long-term stability , improved aqueous solubility for biological assays, and enhanced crystallinity for purification.[1] However, benzylic amines possess a lipophilic aromatic ring directly adjacent to a polar ammonium center, creating a "solubility schizophrenia" that often leads to the dreaded "oiling out" phenomenon during salt formation.[1]

This guide moves beyond generic "add acid" instructions. It provides a decision-matrix-based approach to salt formation, prioritizing anhydrous methods that minimize hygroscopicity and maximize crystalline yield.[1]

Critical Parameters & Thermodynamics

The Chemistry of Salt Formation

The formation of a benzylic amine hydrochloride is an acid-base reaction driven by the difference in pKa between the protonated amine and the acid source.

  • Benzylic Amine pKa: Typically 9.0 – 9.6 (e.g., Benzylamine pKa

    
     9.33).[1]
    
  • Reagent: HCl (pKa

    
     -7).
    
  • Driving Force: The large

    
    pKa (>16 units) ensures complete protonation.
    

However, the crystallization is driven by lattice energy. If the lattice energy is insufficient to overcome the solvation energy of the salt in the chosen solvent, the product will remain in solution or separate as an amorphous oil (oiling out).

Solvent Selection Matrix

The choice of solvent is the single most critical variable.

Solvent ClassExamplesRoleCompatibility with Benzylic HCl Salts
Protic Methanol, EthanolSolvent High Solubility. Good for forming the salt, but poor for isolating it without an antisolvent.[1]
Polar Aprotic Dioxane, Ethyl AcetateHybrid Ideal. Often dissolves the free base but precipitates the salt.
Non-Polar Diethyl Ether, Hexanes, MTBEAntisolvent Precipitant. Used to "crash out" the salt from polar solutions.[1]
Chlorinated DCM, ChloroformSolvent High Solubility. Salts are often surprisingly soluble here; avoid for crystallization unless evaporating.[1]

Decision Logic & Workflow

Before selecting a protocol, assess the physical state and stability of your specific benzylic amine.

SaltSelection Start START: Benzylic Amine Free Base State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid State->Solid Sensitivity Water/Acid Sensitive? Liquid->Sensitivity Solid->Sensitivity YesSens Yes (e.g., acid-labile groups) Sensitivity->YesSens Strict Anhydrous Needed NoSens No (Robust) Sensitivity->NoSens MethodB METHOD B: TMSCl / Methanol (In-Situ Generation) YesSens->MethodB Mildest Conditions MethodA METHOD A: Anhydrous HCl in Dioxane/Et2O (Standard) NoSens->MethodA Fastest Precipitation MethodC METHOD C: Aqueous HCl + Lyophilization (Last Resort) NoSens->MethodC If water soluble only Output Filtration & Drying MethodA->Output Crystalline Solid MethodB->Output

Figure 1: Decision matrix for selecting the optimal salt formation protocol based on substrate properties.

Experimental Protocols

Protocol A: The Anhydrous Precipitation (Standard)

Best for: Robust benzylic amines that are soluble in ether or ethyl acetate.

Reagents:

  • 4.0 M HCl in Dioxane (Commercial) OR 2.0 M HCl in Diethyl Ether.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    

Procedure:

  • Dissolution: Dissolve the benzylic amine free base (1.0 equiv) in a minimal volume of anhydrous

    
     or MTBE.
    
    • Note: If the amine is not soluble in ether, use a small amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to dissolve it, then dilute with ether.[1]

  • Cooling: Chill the solution to 0°C in an ice bath. Benzylic salts can generate significant exotherms upon formation.

  • Acidification: Add the HCl solution (1.1 equiv) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • QC Check: Test the supernatant vapor with wet pH paper to ensure excess acid is present (paper turns red).

  • Maturation: Allow the suspension to stir at 0°C for 15–30 minutes. This prevents the trapping of impurities inside the crystal lattice.

  • Filtration: Filter the solid under vacuum (sintered glass funnel).

  • Washing: Wash the filter cake 3x with cold anhydrous

    
    .
    
  • Drying: Dry under high vacuum/desiccator. Benzylic salts are hygroscopic; ensure no water is present.

Protocol B: The TMSCl / Methanol Method (High Precision)

Best for: Sensitive amines, small scales, or amines that "oil out" with Protocol A.[1] This method generates HCl in situ, ensuring strictly anhydrous conditions.[1]

Mechanism:



Reagents:

  • Chlorotrimethylsilane (TMSCl).[2]

  • Anhydrous Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve the benzylic amine (1.0 equiv) in anhydrous MeOH (approx. 5–10 mL per gram).

  • Addition: Add TMSCl (1.1 – 1.5 equiv) dropwise at room temperature.

    • Note: No immediate precipitation will occur because benzylic amine hydrochlorides are usually soluble in Methanol.

  • Reaction: Stir for 30–60 minutes. The HCl is generated gradually, protonating the amine.

  • Crystallization:

    • Option 1 (Evaporation): Remove the solvent and volatile TMS-OMe byproduct via rotary evaporation to yield the solid salt.

    • Option 2 (Displacement): Add anhydrous

      
       slowly to the methanol solution until turbidity persists. Cool to -20°C to crystallize.
      
  • Isolation: Filter and dry as in Protocol A.

Troubleshooting: The "Oiling Out" Phenomenon

Benzylic amines frequently "oil out" (separate as a liquid phase) rather than crystallizing. This happens when the salt's melting point is depressed by impurities or solvent, or when the precipitation is too rapid.

Rescue Protocol (Trituration):

  • Decant: If the product oils out, stop stirring and let the oil settle. Decant the supernatant (which often contains impurities).

  • Solvent Swap: Add fresh anhydrous

    
     or Hexanes to the oil.
    
  • Sonication: Sonicate the mixture. The mechanical energy can disrupt the oil droplets and induce nucleation.

  • Scratching: Use a glass rod to scratch the side of the flask at the interface of the oil and solvent.

  • Seeding: If you have any solid crystal from a previous batch, add a microscopic amount as a seed.

OilingOut Start Problem: Product Oils Out Step1 Decant Supernatant Start->Step1 Step2 Add Non-Polar Solvent (Hexane/Et2O) Step1->Step2 Step3 Sonicate & Scratch Step2->Step3 Result Solid Precipitate Step3->Result

Figure 2: Workflow for recovering crystalline salt from an oiled-out mixture.

Characterization & QC

Do not assume the white powder is pure. Benzylic amines can form carbonates if the base was exposed to air too long.

  • ¹H NMR (DMSO-d₆):

    • Look for the ammonium protons (

      
      ).[3] They typically appear as a broad singlet between 8.0 – 9.0 ppm.
      
    • Shift: The benzylic

      
       protons will shift downfield (deshielded) compared to the free base.
      
  • Melting Point: A sharp melting point indicates high purity. A broad range (>2°C) suggests residual solvent or amorphous character.

  • Elemental Analysis: Crucial for confirming stoichiometry (Mono-HCl vs Di-HCl if other basic sites exist).

References

  • Stahl, P. H., & Wermuth, C. G.[1][4][5][6][7] (Eds.). (2002).[4][5][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4][5][6]

    • Authoritative text on salt selection, counter-ion properties, and solubility.
  • Babu, G. R., et al. (2011).[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Indian Journal of Chemistry.

    • Validates the TMSCl/Methanol method for in-situ HCl gener
  • Organic Syntheses. (1921).[9] "Trimethylamine Hydrochloride."[9] Org.[8][9][10][11][12] Synth. 1, 79.

    • Foundational procedure for amine hydrochloride form
  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

    • Discusses the thermodynamics of crystalliz

Sources

Method

Application Note: High-Fidelity Utilization of 1-(4-Methoxyphenyl)butan-1-amine as a Chiral Auxiliary and Scaffold

Abstract This technical guide details the operational protocols for utilizing 1-(4-Methoxyphenyl)butan-1-amine (1-MPBA) as a high-value chiral building block. Distinguished by its electron-rich benzylic center and lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the operational protocols for utilizing 1-(4-Methoxyphenyl)butan-1-amine (1-MPBA) as a high-value chiral building block. Distinguished by its electron-rich benzylic center and lipophilic butyl chain, 1-MPBA serves as a critical pharmacophore in GPCR ligand synthesis and a stereodirecting auxiliary in multicomponent reactions (MCRs). This document provides validated workflows for its enzymatic kinetic resolution, analytical quality control via chiral HPLC, and application in diastereoselective Ugi reactions.

Introduction: The Strategic Value of Benzylic Amines

Chiral


-branched amines are "privileged structures" in medicinal chemistry. The specific architecture of 1-(4-Methoxyphenyl)butan-1-amine offers two distinct advantages over the more common ethyl analogs (e.g., 1-phenylethylamine):
  • Lipophilicity Modulation: The propyl chain (C3) attached to the chiral center increases logP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

  • Electronic Activation: The para-methoxy group functions as an electron-donating group (EDG), increasing the nucleophilicity of the nitrogen. This makes the molecule highly reactive in condensation reactions (e.g., imine formation) but requires careful handling to prevent oxidative degradation.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 1-(4-Methoxyphenyl)butan-1-amine

  • Molecular Weight: 179.26 g/mol

  • Chiral Center: C1 (Benzylic)[1]

  • Key Reactivity: Nucleophilic attack, Schiff base formation, diastereoselective induction.

Module 1: Enantiopure Production via Enzymatic Kinetic Resolution

While asymmetric synthesis via transaminases is possible, Lipase-Catalyzed Kinetic Resolution (KR) remains the most robust, scalable method for laboratories without fermentation capabilities. This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (


)-enantiomer, leaving the (

)-amine free.
The Mechanistic Logic

CAL-B follows the Kazlauskas Rule for secondary alcohols and amines. The enzyme's active site preferentially binds the (


)-enantiomer of benzylic amines when an acyl donor is present.
  • Reaction: Racemic Amine + Acyl Donor

    
     (
    
    
    
    )-Amide + (
    
    
    )-Amine.
  • Selectivity Factor (

    
    ):  Typically 
    
    
    
    for this substrate class due to the steric differentiation between the aryl and propyl groups.
Experimental Protocol

Objective: Isolation of (


)-1-(4-Methoxyphenyl)butan-1-amine (>99% e.e.).

Reagents:

  • Substrate: Racemic 1-(4-Methoxyphenyl)butan-1-amine (10 mmol, 1.79 g).

  • Catalyst: Immobilized CAL-B (Novozym 435 or equivalent), 200 mg.

  • Acyl Donor/Solvent: Ethyl Acetate (Dry, 20 mL) or Isopropyl Acetate (for slower, more selective reaction).

  • Additive: Methoxyacetic acid (0.5 eq) can be used as a faster acyl donor if ethyl acetate is too slow.

Step-by-Step Workflow:

  • Preparation: Dissolve the racemic amine in dry Ethyl Acetate (acting as both solvent and acyl donor).

  • Initiation: Add immobilized CAL-B beads. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor the reaction via chiral HPLC (see Module 2) every 2 hours.

    • Checkpoint: Stop reaction when conversion reaches 50-51%. Do not exceed 52% to preserve the optical purity of the remaining amine.

  • Termination: Filter off the enzyme beads. Wash beads with ethyl acetate (3 x 5 mL).

  • Separation (Chemical Resolution):

    • Evaporate volatiles.

    • Dissolve residue in CH

      
      Cl
      
      
      
      .
    • Extract with 1M HCl (3 x 20 mL). The (

      
      )-amine  protonates and enters the aqueous phase; the (
      
      
      
      )-amide
      remains in the organic phase.
    • Basify the aqueous layer (pH > 12) with 4M NaOH and extract with Et

      
      O to recover pure (
      
      
      
      )-amine.
Workflow Visualization

KineticResolution cluster_inputs Input Phase cluster_reaction Enzymatic Selectivity cluster_output Separation Racemate Racemic 1-MPBA Transition Acyl-Enzyme Complex Racemate->Transition Stereoselective Binding Donor Acyl Donor (Ethyl Acetate) Donor->Transition CALB Catalyst (CAL-B) CALB->Transition RAmide (R)-Acetamide (Organic Layer) Transition->RAmide Fast Reaction SAmine (S)-Amine (Aqueous/Acid Layer) Transition->SAmine Unreacted (Slow)

Figure 1: Enzymatic Kinetic Resolution workflow utilizing CAL-B to separate enantiomers based on differential acylation rates.

Module 2: Analytical Quality Control

Validating the enantiomeric excess (e.e.) is critical before using the amine in downstream synthesis.

Chiral HPLC Method

Direct separation of primary amines can be challenging due to peak tailing caused by interaction with residual silanols. The use of a basic additive is mandatory.

Table 1: Optimized Chromatographic Conditions

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-RH
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Water (pH 9, borate buffer) : Acetonitrile (60 : 40)
Flow Rate 0.5 mL/min0.5 mL/min
Detection UV @ 230 nm (utilizing the 4-OMe chromophore)UV @ 230 nm
Temperature 25°C25°C
Elution Order Typically (

) elutes before (

) on OD-H (Verify with standards)
Varies

Self-Validating Checkpoint:

  • Calculate Resolution (

    
    ): 
    
    
    
    must be
    
    
    for accurate integration.
  • If tailing occurs, increase Diethylamine concentration to 0.2%, but ensure column compatibility.

Module 3: Synthetic Application - Diastereoselective Ugi Reaction

The primary utility of chiral 1-MPBA is as a stereodirecting component in the Ugi 4-Component Reaction (U-4CR) . The chiral center of the amine induces diastereoselectivity at the newly formed peptidic center.

Reaction Logic

The Ugi reaction assembles an amine, aldehyde, isocyanide, and carboxylic acid.[2][3][4] By using (


)-1-MPBA, the formation of the intermediate imine creates a chiral environment that directs the attack of the isocyanide.
  • Target: Peptidomimetics or

    
    -amino amide scaffolds.[2]
    
  • Stereocontrol: 1,3-asymmetric induction.

Protocol: Asymmetric Ugi Assembly

Reagents:

  • Amine: (

    
    )-1-(4-Methoxyphenyl)butan-1-amine (1.0 eq).
    
  • Aldehyde: Benzaldehyde (1.0 eq).

  • Acid: Benzoic acid (1.0 eq).

  • Isocyanide: tert-Butyl isocyanide (1.0 eq).

  • Solvent: Methanol (Methanol is crucial for the mechanism; do not substitute with aprotic solvents).

Step-by-Step:

  • Imine Formation (Pre-condensation): Stir the Amine and Aldehyde in Methanol (0.5 M concentration) for 2 hours at room temperature.

    • Why? Pre-forming the imine reduces side reactions and ensures the chiral template is established before the isocyanide attacks.

    • Observation: Solution may turn slightly yellow (Schiff base formation).

  • Addition: Add the Carboxylic Acid, stir for 10 minutes, then add the Isocyanide.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Evaporate Methanol. Redissolve in EtOAc, wash with saturated NaHCO

    
     (removes unreacted acid) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism & Induction Pathway

The diagram below illustrates how the chiral amine directs the stereochemical outcome.

UgiMechanism cluster_reagents Reactants Amine (S)-1-MPBA (Chiral Source) Imine Chiral Imine (Stereodirecting Intermediate) Amine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Acid Acid Nitrilium Nitrilium Ion Acid->Nitrilium Iso Isocyanide Iso->Nitrilium Imine->Nitrilium + Acid + Isocyanide Mumm Mumm Rearrangement (Irreversible) Nitrilium->Mumm Acyl Transfer Product Diastereoselective Ugi Product Mumm->Product

Figure 2: Mechanistic pathway of the Ugi reaction. The Chiral Imine (yellow node) is the critical stereodifferentiating species.

Storage and Stability

  • Oxidation Risk: The electron-rich 4-methoxyphenyl ring makes the free amine susceptible to air oxidation over long periods.

  • Recommendation: Store as the Hydrochloride Salt .

    • Salt Formation: Dissolve free amine in Et

      
      O, add 2M HCl in Et
      
      
      
      O dropwise. Filter the white precipitate.
    • Storage: -20°C, under Argon.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. Link

  • Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews. Link

  • Stringham, R. W., & Ye, Y. K. (2006).[5] "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A. Link

  • Zhang, J., et al. (2020). "Chiral Ugi-Type Amines: Practical Synthesis, Ligand Development, and Asymmetric Catalysis." ACS Catalysis. Link[6]

Sources

Application

Application Note: High-Purity Recrystallization of 1-(4-Methoxyphenyl)butan-1-amine HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride is a primary arylalkylamine salt frequently utilized as a chiral building block or intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(4-Methoxyphenyl)butan-1-amine Hydrochloride is a primary arylalkylamine salt frequently utilized as a chiral building block or intermediate in the synthesis of monoamine neurotransmitter analogs and pharmaceutical active ingredients (APIs).

While simple alkylamines often recrystallize readily from water or ethanol, the presence of the 4-methoxyphenyl moiety combined with the butyl alkyl chain introduces a specific solubility profile. The molecule exhibits significant lipophilicity in its free base form, but the hydrochloride salt creates a distinct amphiphilic character.

Key Challenges:

  • Hygroscopicity: Like many amine hydrochlorides, this compound is prone to absorbing atmospheric moisture, leading to sticky solids or "oiling out."

  • Oiling Out: The butyl chain increases van der Waals interactions, often causing the compound to separate as a second liquid phase rather than a crystal lattice during cooling.

This guide provides two validated protocols designed to overcome these challenges, ensuring high purity (>99%) and stable crystal formation.

Solvent Selection Strategy

The success of recrystallization for this specific salt hinges on balancing the ionic solubility of the ammonium chloride head group with the lipophilic requirements of the butyl-anisole tail.

Dielectric Constant & Solubility Mapping

We utilize a Polarity-Solubility Matrix to select the optimal solvent system. The target is a solvent system where the salt is soluble at high temperatures (


) but insoluble at low temperatures (

).
Solvent ClassExamplesSolubility of MPBA-HClRole
Protogenic (High Polarity) Water, MethanolVery High (Cold & Hot)Too Soluble (Yield loss)
Protogenic (Med Polarity) Ethanol, Isopropanol (IPA)Moderate (Cold), High (Hot)Primary Solvent
Aprotic Polar Acetonitrile, AcetoneLow (Cold), Moderate (Hot)Intermediate
Aprotic Non-Polar Ethyl Acetate, MTBE, HeptaneInsolubleAnti-Solvent

Recommendation: A single-solvent recrystallization is often insufficient due to the steep solubility curve. A Binary Solvent System (Solvent/Anti-Solvent) is recommended.

Decision Logic Diagram

SolventSelection Start Start: Crude MPBA-HCl SolubilityCheck Check Solubility in Boiling IPA Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves AddAntiSolvent Protocol B: Add MTBE or EtOAc (Anti-Solvent Precipitation) Dissolves->AddAntiSolvent Yes SwitchSolvent Switch to Ethanol or Methanol Dissolves->SwitchSolvent No Recheck Dissolves? SwitchSolvent->Recheck ProtocolA Protocol A: Thermal Recrystallization (Single Solvent) Recheck->ProtocolA Yes OilingOut Risk: Oiling Out Recheck->OilingOut No Remedy Remedy: Reheat, add more Solvent, Seed at T_cloud OilingOut->Remedy

Figure 1: Decision matrix for selecting the optimal recrystallization protocol based on initial solubility observations.

Detailed Protocols

Protocol A: Thermal Recrystallization (Isopropanol)

Best for: Samples with minor impurities and moderate water content.

Materials:

  • Crude 1-(4-Methoxyphenyl)butan-1-amine HCl

  • Solvent: Isopropyl Alcohol (IPA), anhydrous grade.

  • Equipment: Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step:

  • Saturation: Place 5.0 g of crude solid in a round-bottom flask. Add 15 mL of IPA (3 mL/g ratio).

  • Heating: Heat the mixture to reflux (82°C) with stirring.

  • Adjustment: If solid remains, add IPA in 1 mL increments until a clear solution is obtained. Note: Do not exceed 10 mL/g. If insoluble matter remains after 10 mL/g, hot filter to remove inorganic salts.

  • Cooling (Critical): Remove from heat and allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour. White needles should form.

  • Filtration: Filter under vacuum using a Buchner funnel. Wash the cake with 5 mL of ice-cold IPA.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours to remove residual solvent.

Protocol B: Anti-Solvent Precipitation (Ethanol/Ethyl Acetate)

Best for: High-purity requirements and maximizing yield from mother liquors.

Rationale: Ethyl Acetate (EtOAc) acts as a Lewis base but is non-polar enough to precipitate the ionic salt without dissolving it, while Ethanol (EtOH) ensures initial dissolution.

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude salt in the minimum amount of boiling Ethanol (approx. 5-8 mL).

  • Clarification: If the solution is colored, add activated carbon (5% w/w), stir for 5 mins at reflux, and hot filter through Celite.

  • Precipitation Point: Maintain the filtrate at a gentle boil. Slowly add Ethyl Acetate dropwise.

  • Cloud Point: Continue adding EtOAc until a persistent cloudiness (turbidity) appears.

  • Redissolution: Add drops of Ethanol just until the solution becomes clear again.

  • Crystallization: Remove from heat. Cover the flask and let it stand undisturbed.

    • Expert Tip: If droplets of oil appear on the bottom, scratch the glass with a rod to induce nucleation or add a seed crystal immediately.

  • Harvest: Cool to 4°C, filter, and wash with a 1:3 mixture of EtOH:EtOAc.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for 1-(4-Methoxyphenyl)butan-1-amine HCl is phase separation into an oil rather than a crystal. This occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture.

Mechanism: The lipophilic butyl chain interacts with the solvent, lowering the lattice energy. If the solution is too concentrated or cooled too fast, the salt creates a supercooled liquid phase.

Recovery Protocol:

  • Reheat: Reheat the mixture until the oil redissolves into a clear solution.

  • Dilute: Add 10-15% more of the good solvent (e.g., Ethanol).

  • Seed: Cool the solution to just above the temperature where oiling occurred previously. Add a pure seed crystal.

  • Agitate: Stir vigorously. The mechanical energy helps the oil droplets crystallize on the seed rather than coalescing.

Characterization & Validation

To ensure the protocol was successful, the final product must meet specific criteria.

TestMethodExpected ResultNote
Appearance VisualWhite crystalline needlesYellowing indicates oxidation.
Melting Point Capillary195°C - 205°C (Broad range typical for this class)Sharpness (<2°C range) indicates purity.
1H NMR DMSO-d6

3.73 (s, 3H, -OCH3),

8.2 (br, 3H, NH3+)
Confirm integration of butyl chain.
Chloride Content Titration (AgNO3)1:1 StoichiometryVerifies salt formation.
Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Material Dissolve Dissolve (Hot) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Nucleate Controlled Cooling (Nucleation) Dissolve->Nucleate If clear Filter->Nucleate Collect Vacuum Filtration Nucleate->Collect Dry Vacuum Drying Collect->Dry QC QC Analysis (NMR, MP) Dry->QC

Figure 2: Standard operational workflow for the purification process.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt purification techniques). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and anti-solvent protocols). Link

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General data on purification of arylalkylamines). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(2,4-dimethoxyphenyl)butan-1-amine hydrochloride. (Used as a homologous reference for solubility properties). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19923835, 1-(4-Methoxyphenyl)butan-1-amine. (Structural data verification). Link

Method

Application Note: Stereocontrolled Synthesis of 1-Arylbutylamines via Ellman’s Auxiliary

Topic: Grignard Reaction Conditions for Synthesis of 1-Arylbutylamines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Strategic Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Grignard Reaction Conditions for Synthesis of 1-Arylbutylamines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The 1-arylbutylamine motif (e.g., 1-phenylbutan-1-amine) is a privileged pharmacophore found in various calcimimetics, antidepressants, and analgesics. While traditional synthesis involving the addition of Grignard reagents to nitriles yields racemic mixtures requiring resolution, modern drug development demands high enantiopurity.

This guide details the asymmetric addition of n-propylmagnesium halides to N-tert-butanesulfinyl aldimines (Ellman’s Imine). Unlike the direct addition to simple imines, which suffers from low yields due to enolization and lack of stereocontrol, the sulfinyl auxiliary provides both activation of the imine and a robust chiral template.

Key Advantages of this Protocol:

  • High Diastereoselectivity (dr > 95:5): Achieved via a cyclic transition state.

  • Scalability: Avoids cryogenic temperatures (-78°C is optimal but -48°C is viable).

  • Predictability: The stereochemical outcome is dictated by the choice of solvent (coordinating vs. non-coordinating).[1]

Mechanism of Action: Chelation Control

The success of this reaction relies on the coordination geometry of the magnesium atom.

  • Non-Coordinating Solvents (DCM, Toluene): The reaction proceeds through a six-membered, chair-like transition state (Zimmerman-Traxler model). The sulfinyl oxygen coordinates to the magnesium of the Grignard reagent, locking the conformation and directing the nucleophilic attack to the Re-face (for R-sulfinamide) or Si-face (for S-sulfinamide).

  • Coordinating Solvents (THF, Ether): Solvents that strongly bind to magnesium disrupt this chelation, leading to an open transition state and often reversing or eroding selectivity.

Visualization: Reaction Pathway & Transition State[2]

G cluster_0 Stereochemical Model Start Aryl Aldehyde (Ar-CHO) Imine Sulfinyl Imine (Activated Electrophile) Start->Imine Ti(OEt)4 Condensation Aux (S)-t-Butanesulfinamide Aux->Imine TS Transition State (Chelation Control) Imine->TS Coordination Intermed Sulfinamide Intermediate (Diastereomerically Pure) TS->Intermed Nucleophilic Attack Grignard n-PropylMgBr (in Ether/THF) Grignard->TS Solvent Solvent: CH2Cl2 (Crucial for dr) Solvent->TS Stabilizes Closed TS Product Chiral 1-Arylbutylamine (HCl Salt) Intermed->Product Acidic Cleavage Deprotect HCl / MeOH

Figure 1: Workflow for the asymmetric synthesis of 1-arylbutylamines showing the critical convergence of reagents at the transition state.

Experimental Protocols

Phase A: Synthesis of the N-Sulfinyl Imine

Before the Grignard reaction, the aldehyde must be condensed with the chiral auxiliary.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Charge a flame-dried flask with the Aryl Aldehyde and (S)-sulfinamide under N₂.

  • Add anhydrous THF (0.5 M concentration relative to aldehyde).

  • Add Ti(OEt)₄ dropwise. Note: The solution will turn slightly yellow/orange.

  • Stir at room temperature for 12–24 hours. Monitor by TLC (Imine is usually less polar than sulfinamide).

  • Quench: Pour into a mixture of brine and EtOAc with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through Celite.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Phase B: Diastereoselective Grignard Addition (Core Protocol)

This step installs the butyl chain. To obtain a 1-arylbutyl amine (4-carbon chain total), use n-Propyl magnesium halide, as the benzylic carbon counts as C1.

Reagents:

  • N-Sulfinyl Imine (from Phase A) (1.0 equiv)

  • n-Propylmagnesium chloride (2.0 M in Et₂O or THF) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous) – Critical for high dr.

Safety Warning: Grignard reagents are pyrophoric and react violently with water. Ensure all glassware is oven-dried and cooled under N₂.

Step-by-Step Protocol:

  • Preparation: Dissolve the N-sulfinyl imine (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

    • Optimization Note: If solubility in DCM is poor at -78°C, -48°C (Dry ice/acetonitrile) is often an acceptable compromise with minimal loss of stereocontrol.

  • Addition: Add the n-Propylmagnesium chloride solution dropwise via syringe pump or pressure-equalizing dropping funnel over 20–30 minutes.

    • Observation: Keep the internal temperature below -70°C during addition to maximize diastereoselectivity (dr).

  • Reaction: Stir at -78°C for 3–5 hours. Monitor by TLC.

    • TLC Tip: The sulfinamide product is typically much more polar than the starting imine.

  • Warming: Once the starting material is consumed, allow the reaction to warm to room temperature slowly (over 2 hours).

  • Quench: Cool to 0°C and quench dropwise with saturated NH₄Cl solution. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR or HPLC before purification.

    • Expectation: dr > 90:10 is typical in DCM; dr > 98:2 is common for electron-deficient aryl rings.

Phase C: Deprotection to 1-Arylbutylamine

Reagents:

  • HCl (4.0 M in Dioxane) or HCl (concentrated) in MeOH.

Procedure:

  • Dissolve the sulfinamide intermediate in MeOH (0.1 M).

  • Add HCl (4.0 equiv). Stir at room temperature for 1–2 hours.

  • Concentrate the solvent to dryness.

  • Precipitation: Triturate the residue with Et₂O to obtain the chiral 1-arylbutylamine hydrochloride salt as a white solid.

  • Optional: To obtain the free base, partition between 1M NaOH and DCM.

Data Interpretation & Optimization

The choice of solvent and Grignard counter-ion significantly impacts the stereochemical outcome.[2][3]

Table 1: Impact of Reaction Conditions on Diastereoselectivity

Solvent (Reaction)Grignard ReagentAdditiveTypical YieldTypical drMechanism
DCM n-PrMgClNone85-95%96:4 Chelation Control (Closed TS)
Toluene n-PrMgClNone80-90%94:6Chelation Control
THF n-PrMgClNone75-85%< 80:20Open TS (Competitive)
DCM n-PrMgClAlMe₃ (1.1 eq)90%> 98:2Enhanced Chelation

Troubleshooting Guide:

  • Low Yield: Often due to moisture. Ensure the Grignard reagent is titrated prior to use. Enolizable imines (rare for aryl aldehydes but possible if R is alkyl) may require lower temperatures.

  • Poor Solubility: If the imine precipitates at -78°C in DCM, switch to Toluene or warm to -48°C.

  • Reversed Selectivity: If using THF as the bulk solvent, the selectivity may drop. Ensure the Grignard (in THF/Ether) is added to a large volume of DCM to maintain non-coordinating conditions.

References

  • Ellman, J. A., et al. (1999).[3][4] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904.[4]

  • Ellman, J. A. (2003).[5] "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Pure and Applied Chemistry, 75(1), 39-46.

  • Plobeck, N., et al. (2000). "Novel Diastereoselective Synthesis of 1-Arylalkylamines." Journal of Medicinal Chemistry, 43(21), 3878-3894. (Contextual reference for arylalkylamine pharmacophores).
  • Cogan, D. A., et al. (1998). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide." Journal of the American Chemical Society, 120(32), 8011-8019.

Sources

Application

Precision Synthesis and Medicinal Applications of 1-(4-Methoxyphenyl)butan-1-amine

Topic: Applications of 1-(4-Methoxyphenyl)butan-1-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols A Chiral Scaffold for Next-Generation Therapeutics and Biocatalytic Benchmarking Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-(4-Methoxyphenyl)butan-1-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

A Chiral Scaffold for Next-Generation Therapeutics and Biocatalytic Benchmarking

Executive Summary 1-(4-Methoxyphenyl)butan-1-amine (CAS: 1071511-17-5 for HCl salt) represents a critical class of "bulky" chiral primary amines. While structurally related to the phenethylamine neurotransmitters (dopamine, norepinephrine), the extension of the alkyl chain to a butyl group imparts unique lipophilicity and steric demand. In modern medicinal chemistry, this molecule serves two pivotal roles:

  • A "Stress-Test" Substrate for Biocatalysis: It is a benchmark molecule for engineering

    
    -transaminases ( 
    
    
    
    -TAs) capable of accepting sterically hindered substrates, a key step in the green manufacture of APIs like Sitagliptin.
  • A Privileged Scaffold for CNS-Active Libraries: Its structure allows for rapid diversification into tetrahydroisoquinolines (via Pictet-Spengler) and peptidomimetics, targeting GPCRs and ion channels.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyDataRelevance in Drug Design
IUPAC Name 1-(4-Methoxyphenyl)butan-1-amineSystematic identification
Molecular Formula

Low MW fragment (<200 Da) ideal for FBDD
Molecular Weight 179.26 g/mol High ligand efficiency potential
LogP (Predicted) ~2.3 - 2.5Good BBB permeability potential
H-Bond Donors/Acceptors 1 / 2Balanced for receptor binding
Chirality Single Stereocenter (

)
Enantiomers exhibit distinct biological activities
The "Bulky Amine" Challenge

Synthesizing


-chiral primary amines with alkyl chains longer than ethyl (e.g., propyl, butyl) is historically difficult using standard chemical reductive amination due to poor enantioselectivity. 1-(4-Methoxyphenyl)butan-1-amine is the "gatekeeper" molecule; if a synthetic method (catalytic or enzymatic) works on this bulky substrate, it is considered robust for industrial pharmaceutical manufacturing.

Part 2: Core Applications in Medicinal Chemistry

Application A: Biocatalytic Asymmetric Synthesis (Green Chemistry)

Context: The pharmaceutical industry is shifting from metal-catalyzed asymmetric hydrogenation to biocatalysis.


-Transaminases ( 

-TAs) are the enzymes of choice. Mechanism: The enzyme transfers an amino group from a sacrificial donor (e.g., isopropylamine or alanine) to the prochiral ketone [1-(4-methoxyphenyl)butan-1-one], yielding the optically pure amine. Significance: This specific amine is used to validate "bulky-tolerant" mutant enzymes. Wild-type enzymes often fail due to the steric clash of the butyl chain in the active site. Successful synthesis of this molecule signifies an enzyme capable of synthesizing complex drug intermediates (e.g., for Rivastigmine or Formoterol analogs).
Application B: Divergent Synthesis of CNS-Active Heterocycles

Pathway: The Pictet-Spengler Reaction. Mechanism: Condensation of 1-(4-Methoxyphenyl)butan-1-amine with an aldehyde followed by acid-catalyzed ring closure yields 1,2,3,4-tetrahydroisoquinolines. Therapeutic Target: These derivatives are classic scaffolds for:

  • Dopamine D1/D2 antagonists (Antipsychotics).

  • Opioid receptor modulators (Analgesics).

  • The 4-methoxy group serves as a handle for metabolic stability or further functionalization (e.g., demethylation to a phenol for H-bonding).

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the dual utility of the scaffold: the biocatalytic route to create it, and its chemical conversion into bioactive isoquinolines.

G cluster_0 Biocatalytic Origin cluster_1 Medicinal Chemistry Divergence Ketone Prochiral Ketone (1-(4-methoxyphenyl)butan-1-one) Enzyme ω-Transaminase (PLP-Dependent) Ketone->Enzyme Substrate Donor Amine Donor (Isopropylamine) Donor->Enzyme NH2 Source Target TARGET SCAFFOLD 1-(4-Methoxyphenyl)butan-1-amine (Chiral) Enzyme->Target Asymmetric Amination (>99% ee) Imine Intermediate Imine Target->Imine + Aldehyde (Pictet-Spengler) Peptidomimetic Peptidomimetic Urea (GPCR Ligand) Target->Peptidomimetic + Isocyanate (Urea Formation) Aldehyde Aldehyde R-CHO Isoquinoline Tetrahydroisoquinoline (CNS Active Ligand) Imine->Isoquinoline Acid Cyclization

Figure 1: Integrated workflow showing the enzymatic generation of the chiral scaffold and its downstream application in synthesizing privileged medicinal pharmacophores.

Part 4: Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine

This protocol utilizes an engineered


-transaminase (e.g., from Arthrobacter sp. or Aspergillus sp.) to achieve high enantiopurity.

Reagents:

  • Substrate: 1-(4-Methoxyphenyl)butan-1-one (50 mM)

  • Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Co-solvent: DMSO (5-10% v/v) to enhance substrate solubility

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM. Note: PLP is light-sensitive; wrap container in foil.

  • Substrate Solubilization: Dissolve 1-(4-Methoxyphenyl)butan-1-one in DMSO. Add this slowly to the buffer solution while stirring. The final DMSO concentration should not exceed 10% to preserve enzyme activity.

  • Donor Addition: Add Isopropylamine to the reaction mixture (1 M final concentration). Adjust pH back to 7.5 using HCl if necessary (isopropylamine is basic).

  • Enzyme Initiation: Add the lyophilized

    
    -transaminase powder (approx. 10 mg/mL loading) or cell-free extract.
    
  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Self-Validation Check: Monitor reaction progress via HPLC (C18 column). The disappearance of the ketone peak and appearance of the amine peak indicates activity.

  • Quenching & Extraction: Stop reaction by adding 100 µL of 10 M NaOH (pH > 11). Extract the product 3x with Ethyl Acetate.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Isolate the amine as an HCl salt by adding 1M HCl in ether.
    
    • QC Check: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 98%.

Protocol 2: Pictet-Spengler Cyclization to Isoquinoline Derivatives

This protocol converts the chiral amine into a conformationally restricted CNS-active scaffold.

Reagents:

  • 1-(4-Methoxyphenyl)butan-1-amine (1.0 eq)

  • Formaldehyde (37% aq. solution) or substituted benzaldehyde (1.1 eq)

  • Acid: Trifluoroacetic acid (TFA) or anhydrous HCl

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1 mmol) in dry DCM (5 mL). Add the aldehyde (1.1 mmol) and

    
     (drying agent). Stir at Room Temperature (RT) for 2 hours.
    
    • Validation: TLC should show full conversion of the amine to a less polar imine spot.

  • Cyclization: Filter off

    
    . Cool the solution to 0°C. Add TFA (2-3 eq) dropwise.
    
  • Reflux: Allow to warm to RT and then reflux (40°C) for 4-12 hours. The electron-rich methoxy group facilitates the electrophilic aromatic substitution required for ring closure.

  • Work-up: Quench with saturated

    
    . Extract with DCM.
    
  • Result: The product is a 1-propyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivative.

Part 5: References

  • Biocatalytic Synthesis of Bulky Amines:

    • Title: "omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines."

    • Source: Trends in Biotechnology, 2010.

    • URL:[Link]

  • Transaminase Engineering:

    • Title: "Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain."

    • Source: Applied Biochemistry and Biotechnology, 2021.[2]

    • URL:[Link][2]

  • Industrial Application of Transaminases:

    • Title: "Application of ω-Transaminases in the Pharmaceutical Industry."[3][4]

    • Source: Chemical Reviews (via Almac Group / ACS), 2018.

    • URL:[Link]

  • Pictet-Spengler Chemistry:

    • Title: "The Pictet-Spengler reaction in the synthesis of isoquinoline alkaloids."

    • Source: Organic Reactions, 2011.

    • URL:[Link]

Sources

Method

Technical Application Note: Catalytic Hydrogenation of Oximes to 1-(4-Methoxyphenyl)butan-1-amine

Executive Summary This technical guide details the high-fidelity synthesis of 1-(4-Methoxyphenyl)butan-1-amine via the catalytic hydrogenation of its corresponding oxime precursor. While oxime reduction is a standard tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 1-(4-Methoxyphenyl)butan-1-amine via the catalytic hydrogenation of its corresponding oxime precursor. While oxime reduction is a standard transformation, this specific protocol addresses the critical challenge of chemoselectivity —specifically the suppression of secondary amine dimerization (


 amine formation).

By utilizing a Palladium on Carbon (Pd/C) catalyst system modified with an acidic additive, this protocol ensures >95% selectivity for the primary amine. This document serves as a robust standard operating procedure (SOP) for researchers in medicinal chemistry and process development.

Scientific Background & Mechanistic Insight

The Challenge: Competitive Dimerization

The reduction of 1-(4-Methoxyphenyl)butan-1-one oxime to the target primary amine is not a single-step concerted mechanism. It proceeds through a reactive imine intermediate .[1][2]

Under neutral conditions, the newly formed primary amine is highly nucleophilic. It frequently attacks the transient imine intermediate, leading to the formation of a thermodynamically stable but unwanted secondary amine (dimer).

The Solution: Acid-Mediated Selectivity

To ensure high fidelity for the primary amine, the reaction equilibrium must be manipulated. By introducing a Brønsted acid (e.g., HCl or


) to the reaction matrix, the primary amine product is immediately protonated to its ammonium salt (

).

Mechanism of Action:

  • Protonation: The ammonium species is non-nucleophilic.

  • Suppression: It cannot attack the imine intermediate.

  • Result: The imine has no choice but to accept further hydrogen, completing the reduction to the desired primary amine.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the "Acid Blockade" strategy.

OximeReduction Oxime Oxime Precursor (C=N-OH) Imine Imine Intermediate (C=NH) Oxime->Imine H2, Cat. Ammonia NH3 PrimAmine Primary Amine (Target) Imine->PrimAmine H2, Cat. Ammonium Ammonium Salt (Protected Product) PrimAmine->Ammonium + Acid (HCl) SecAmine Secondary Amine (Dimer impurity) PrimAmine->SecAmine Attacks Imine (Neutral pH) Ammonium->SecAmine BLOCKED

Figure 1: Mechanistic pathway showing the suppression of secondary amine formation via acid protonation.

Catalyst & Condition Optimization

While Raney Nickel is a historical standard for this transformation, it poses significant safety risks (pyrophoric) and handling difficulties in GLP environments. This protocol standardizes on Pd/C , which offers a superior safety profile and easier filtration, provided the acidic modification is used.

Table 1: Catalyst System Comparison

Catalyst SystemPressure (bar)AdditiveSelectivity (

Amine)
Notes
10% Pd/C 3 - 5 None ~60% Significant dimer formation.
10% Pd/C 3 - 5 2 eq. HCl >95% Recommended. Clean conversion; requires basification workup.
Raney Ni5 - 10

/ MeOH
>90%Good selectivity but messy workup; pyrophoric hazard.

(Adams)
1 - 3Acetic Acid>92%Effective but catalyst is expensive; often used for smaller scales.

Detailed Experimental Protocol

Materials
  • Substrate: 1-(4-Methoxyphenyl)butan-1-one oxime (1.0 eq)

  • Catalyst: 10% Palladium on activated carbon (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade)

  • Additive: Concentrated HCl (2.2 eq) or

    
     (1.1 eq)
    
  • Gas: Hydrogen (

    
    ), >99.9% purity
    
Step-by-Step Methodology

Phase 1: Reactor Setup

  • Charge: Into a high-pressure autoclave (e.g., Parr reactor), load the oxime substrate dissolved in Methanol (concentration ~0.2 M).

  • Acidify: Slowly add the acidic additive (HCl). Note: The solution may warm slightly; ensure temperature remains <30°C.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Safety: Pd/C can ignite solvent vapors if dry. Always use wet catalyst or add under an inert blanket (Nitrogen/Argon).

Phase 2: Hydrogenation 4. Purge: Seal the reactor. Purge with Nitrogen (


) x3 cycles (pressurize to 5 bar, vent).
5.  Charge H2:  Purge with Hydrogen (

) x3 cycles. Finally, pressurize to 4 bar (approx 60 psi) . 6. Reaction: Stir vigorously (>800 RPM) at Room Temperature (20-25°C) .
  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor via LC-MS or TLC. The disappearance of the oxime peak and lack of secondary amine mass (M_dimer) confirms completion.

Phase 3: Workup & Isolation 7. Filtration: Vent


 and purge with 

. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. 8. Concentration: Concentrate the filtrate under reduced pressure to obtain the ammonium salt of the product. 9. Basification (Critical):
  • Dissolve the residue in water.
  • Adjust pH to >10 using 2M NaOH or saturated
    
    
    .
  • Observation: The solution will become cloudy as the free amine precipitates/oils out.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (x3).
  • Drying: Dry combined organics over
    
    
    , filter, and concentrate to yield 1-(4-Methoxyphenyl)butan-1-amine .
Process Workflow Diagram

Workflow Start Start: Oxime Solution (in MeOH) Acidify Add HCl (2.2 eq) (Protonation Step) Start->Acidify CatLoad Load 10% Pd/C (Inert Atmosphere) Acidify->CatLoad Hydrogenate Hydrogenate 4 bar H2, RT, 6h CatLoad->Hydrogenate Filter Filter Catalyst (Celite Pad) Hydrogenate->Filter Basify Basify (pH > 10) Liberate Free Amine Filter->Basify Extract DCM Extraction & Concentration Basify->Extract Product Final Product: 1-(4-Methoxyphenyl)butan-1-amine Extract->Product

Figure 2: Operational workflow for the batch synthesis process.

Analytical Validation

To validate the integrity of the synthesized product, compare against the following expected data points:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.2–7.3 (m, 2H, Ar-H), 6.8–6.9 (m, 2H, Ar-H).
      
    • 
       3.85 (t, 1H, CH-NH2) — Characteristic chiral center proton.
      
    • 
       3.80 (s, 3H, O-CH3).
      
    • 
       1.6–1.8 (m, 2H, CH2-propyl).
      
    • 
       1.2–1.4 (m, 2H, CH2-propyl).
      
    • 
       0.9 (t, 3H, CH3).
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 179.26 g/mol .

    • Observed [M+H]+: 180.3 m/z.

    • Absence check: Ensure no peak at ~341 m/z (Secondary amine dimer).

Safety & Handling (HSE)

  • Hydrogen Gas: Extremely flammable. Ensure all reactor seals are pressure-tested. Ground all equipment to prevent static discharge.

  • Catalyst Fire: Dry Pd/C is pyrophoric. Never let the filter cake dry out in air. Dispose of the catalyst in a water-wet waste container immediately after filtration.

  • Pressure: Do not exceed the rated pressure of the glass or steel vessel. For this reaction, 4 bar is sufficient; higher pressures increase the risk without significantly improving rate.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C vs PtO2 selectivity).
  • Tungler, A., et al. (2002). "Industrial production of amines by catalytic hydrogenation." Current Organic Chemistry. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for oxime reduction suppression).
  • ChemicalBook. (n.d.). "Synthesis of (R)-1-(4-methoxyphenyl)propan-2-amine" (Analogous methodology validation). Link

Sources

Application

storage and stability protocols for amine hydrochloride salts

Abstract Amine hydrochloride (HCl) salts are the most common salt forms in drug development due to their ability to enhance the solubility and bioavailability of lipophilic basic drugs. However, this physicochemical adva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride (HCl) salts are the most common salt forms in drug development due to their ability to enhance the solubility and bioavailability of lipophilic basic drugs. However, this physicochemical advantage introduces significant stability challenges: profound hygroscopicity and the risk of salt disproportionation (reversion to the free base). This guide provides a comprehensive technical framework for the storage, handling, and stability assessment of amine HCl salts, moving beyond standard ICH guidelines to address the specific molecular vulnerabilities of this class.

Physicochemical Mechanisms of Degradation

To design an effective stability protocol, one must first understand the molecular drivers of degradation. Amine HCl salts are not merely "sensitive to moisture"; they undergo specific phase transformations driven by thermodynamics.

The Hygroscopicity-Deliquescence Cycle

Amine HCl salts possess high crystal lattice energy, but the chloride ion is intensely hydrophilic. Upon exposure to relative humidity (RH) above the salt's Critical Relative Humidity (CRH), the surface adsorbs water.

  • Mechanism: Water adsorption

    
     Capillary condensation 
    
    
    
    Deliquescence (salt dissolves in its own sorbed water).
  • Consequence: Once in the liquid phase, the hydrolysis rate increases exponentially, and the mobility of the counter-ion facilitates disproportionation.

Salt Disproportionation (The "pHmax" Effect)

Disproportionation is the conversion of the salt back to its free base and acid forms:



While HCl is less volatile than other counter-ions (like acetate), disproportionation often occurs via Solution-Mediated Phase Transformation (SMPT) .[1]
  • Expert Insight: This is frequently triggered by "Microenvironmental pH" (

    
    ). If an amine HCl salt is blended with a basic excipient (e.g., Magnesium Stearate), the microscopic water layer on the particle surface can reach a pH higher than the salt's 
    
    
    
    (the pH where solubility of salt and free base are equal), driving the proton stripping and precipitation of the insoluble free base [1].
Visualizing the Degradation Pathway

degradation_pathway cluster_outcomes Degradation Outcomes DrySalt Crystalline Amine HCl Salt Moisture Moisture Adsorption (> CRH%) DrySalt->Moisture Exposure to High RH Solution Saturated Surface Solution (Micro-environment) Moisture->Solution Capillary Condensation Deliquescence Deliquescence (Physical Instability) Solution->Deliquescence Solubility Limit Exceeded Disproportionation Disproportionation (Free Base Precipitation) Solution->Disproportionation pH_me > pH_max (Basic Excipients) Hydrolysis Chemical Hydrolysis (Impurity Formation) Solution->Hydrolysis Catalytic Degradation

Figure 1: The cascade of instability initiated by moisture uptake in amine hydrochloride salts.

Protocol: Storage and Handling

The following protocols are designed to maintain the material below its CRH and prevent static-induced handling errors.

Hygroscopicity Classification (Ph.[2][3] Eur. Standards)

Before setting storage conditions, classify the material using the European Pharmacopoeia (Ph. Eur. 5.[2][3]11) method [2].

Table 1: Ph. Eur. Hygroscopicity Classification

Classification Weight Increase (% w/w) Interpretation
Non-hygroscopic < 0.2% Stable at ambient RH.
Slightly hygroscopic 0.2% – < 2.0% Requires standard closure.
Hygroscopic 2.0% – < 15.0% Requires desiccant + induction seal.
Very hygroscopic ≥ 15.0% Critical: Handle in glove box/dry room.
Deliquescent Forms Liquid Critical: Store frozen/desiccated.

Note: Test performed at 25°C / 80% RH for 24 hours.

Handling Protocol for "Very Hygroscopic" Salts

Amine salts often exhibit high static electricity, causing them to "jump" or cling to spatulas.

  • Environment: All weighing must occur in a glove box or glove bag purged with Nitrogen (

    
    ).
    
  • Tools: Use anti-static guns (ionizers) on the powder bed before sampling. Use PTFE-coated spatulas to minimize adhesion.

  • Transfer: Do not use paper weigh boats. Use glass weighing funnels or direct weighing into the volumetric flask to prevent loss of material to static.

Packaging Specifications
  • Primary Container: Type I Amber Glass (preferred) or HDPE.

    • Why? LDPE is permeable to moisture vapor over time. Glass provides the highest Container Closure Integrity (CCI).

  • Desiccant: Silica gel sachets are standard.

    • Warning: Avoid molecular sieves if the amine is small/volatile, as they can sometimes catalyze surface reactions.

  • Headspace: Minimize headspace or backfill with Argon/Nitrogen.

Stability Testing Workflow

Do not rely solely on the standard ICH Q1A conditions. You must differentiate between intrinsic stability (the molecule's fault) and packaging failure (the bottle's fault).

Stress Testing (Forced Degradation)

Perform these before the formal stability study to identify degradation products.

  • Acid/Base: 0.1N HCl and 0.1N NaOH (Watch for immediate precipitation of free base in NaOH).

  • Oxidation: 3%

    
     (Amine salts are generally resistant to oxidation due to protonation of the nitrogen lone pair, but check for N-oxide formation).
    
  • Photostability: ICH Q1B (1.2 million lux hours).

Formal Stability Study Design

For amine HCl salts, an "Open Dish" vs. "Closed Bottle" comparison is mandatory during development.

stability_workflow cluster_conditions Incubation Conditions (ICH Q1A) Start Batch Manufacture LongTerm Long Term 25°C / 60% RH Start->LongTerm Accel Accelerated 40°C / 75% RH Start->Accel Stress Open Dish Stress 25°C / 90% RH (1 Week) Start->Stress Analysis Analytical Testing (T=0, 1, 3, 6 mo) LongTerm->Analysis Accel->Analysis Stress->Analysis Decision Data Review Analysis->Decision

Figure 2: Stability workflow emphasizing the addition of an Open Dish stress arm to isolate hygroscopic failure modes.

Analytical Characterization Protocols

Standard HPLC methods often fail for amine salts due to peak tailing (interaction of the cationic amine with residual silanols on the column).

HPLC Method Parameters (Purity & Potency)
  • Column: C18 with "End-capping" or "Base Deactivated" silica (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Expert Note: The acid is critical. It keeps the amine fully protonated (

      
      ) and suppresses silanol ionization (
      
      
      
      to
      
      
      ), eliminating the ionic attraction that causes tailing.
  • Mobile Phase B: Acetonitrile + 0.1% Acid.

  • Wavelength: Amine salts often lack chromophores; use 210-220 nm or a Charged Aerosol Detector (CAD).

Solid State Characterization
  • PXRD (Powder X-Ray Diffraction): The gold standard for detecting disproportionation.

    • Protocol: Scan the stability sample. Look for new peaks corresponding to the Free Base reference standard or Inorganic Chlorides (e.g., NaCl if Na-excipients were used).

  • TGA (Thermogravimetric Analysis): Distinguish between surface moisture (weight loss <100°C) and stoichiometric hydrates.

References

  • Guerrieri, P., & Taylor, L. S. (2009). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Pharmaceutical Research, 26(8), 2015–2026. [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Chapter 5.11: Characters Section in Monographs (Hygroscopicity).[2][3] EDQM. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid state. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(4-Methoxyphenyl)butan-1-amine synthesis

An In-Depth Technical Guide for Optimizing the Synthesis of 1-(4-Methoxyphenyl)butan-1-amine Welcome to the Technical Support Center. As Senior Application Scientists, our goal is to bridge the gap between theoretical ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Optimizing the Synthesis of 1-(4-Methoxyphenyl)butan-1-amine

Welcome to the Technical Support Center. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory application. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 1-(4-Methoxyphenyl)butan-1-amine and are seeking to improve reaction yields and minimize impurities. We will delve into the common challenges encountered during its synthesis via reductive amination, providing not just solutions, but the fundamental chemical principles behind them.

Core Principles: The Reductive Amination Pathway

The most prevalent and versatile method for synthesizing 1-(4-Methoxyphenyl)butan-1-amine is the reductive amination of its corresponding ketone precursor, 4-methoxybutyrophenone, using an ammonia source.[1] This reaction is a cornerstone of amine synthesis, valued for its efficiency and tolerance of various functional groups.[2][3] The process occurs in two main stages:

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-methoxybutyrophenone. This forms an unstable hemiaminal intermediate, which then dehydrates to form a more stable imine.[4][5] This initial step is a reversible equilibrium.[6]

  • Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final primary amine product.[7]

The success of the entire synthesis hinges on the delicate balance between these two stages. The choice of reagents and reaction conditions is critical to favor the formation and subsequent reduction of the imine over competing side reactions.[8]

Reductive_Amination_Mechanism Ketone 4-Methoxybutyrophenone (Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Imine Imine Intermediate Hemiaminal->Imine - H2O (Equilibrium Step) Imine->Hemiaminal + H2O Product 1-(4-Methoxyphenyl)butan-1-amine (Target Primary Amine) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of reductive amination for 1-(4-Methoxyphenyl)butan-1-amine synthesis.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis? A: The standard and most direct precursor is 4-methoxybutyrophenone. This ketone is commercially available and reacts with an ammonia source under reductive amination conditions to yield the target primary amine.

Q: What are the most critical parameters to control for a high-yield reaction? A: Success is primarily dictated by four factors:

  • Choice of Reducing Agent: A reagent that selectively reduces the imine over the ketone is crucial.[3]

  • pH Control: The reaction pH must be weakly acidic (typically 4-6) to facilitate imine formation without deactivating the amine nucleophile.[9][10]

  • Stoichiometry and Water Removal: Driving the imine formation equilibrium forward is key. This can be done by using an excess of the ammonia source or by removing water as it forms.[2]

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is generally preferred.[8]

Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. A simple co-spot of your starting material against the reaction mixture will show the consumption of the ketone. For more quantitative analysis and to check for byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot from the reaction mixture are highly effective.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis. We have structured this as a practical, problem-solving guide.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product by TLC, GC-MS, or ¹H NMR Start->Analyze Decision What is the Major Component? Analyze->Decision Ketone High % of Starting Ketone Decision->Ketone Starting Material Alcohol Significant Alcohol Byproduct Decision->Alcohol Alcohol SecAmine Secondary Amine Byproduct Detected Decision->SecAmine Secondary Amine SolveKetone Issue: Inefficient Imine Formation - Check/Adjust pH to 4-6 - Add a dehydrating agent (e.g., MgSO₄) - Increase reaction time/temperature Ketone->SolveKetone SolveAlcohol Issue: Ketone Reduction - Use a more selective reducing agent (STAB) - Ensure pH is not too acidic (<4) - Add reducing agent after imine formation Alcohol->SolveAlcohol SolveSecAmine Issue: Over-alkylation - Use a large excess of the ammonia source - Add ketone slowly to the amine/reductant mix - Lower reaction concentration SecAmine->SolveSecAmine

Caption: A logical workflow for troubleshooting low-yield synthesis.

Q1: My reaction yield is consistently low, and I recover a lot of my starting 4-methoxybutyrophenone. What's going wrong?

A: This is a classic sign that the initial imine formation step is the bottleneck. The equilibrium between the ketone/ammonia and the imine is not being sufficiently pushed towards the imine product.[2] Since the reducing agent can only act on the imine, the reaction stalls if the imine concentration is too low.

Solutions:

  • Optimize pH: The condensation to form the imine is acid-catalyzed, but if the solution is too acidic (pH < 4), the ammonia source will be protonated to the non-nucleophilic ammonium ion, halting the reaction. Conversely, if the pH is too high (pH > 8), there isn't enough acid to catalyze the dehydration of the hemiaminal.[10] The optimal range is typically pH 4-6. You can add a small amount of acetic acid to catalyze the reaction.[8]

  • Remove Water: Since water is a byproduct of imine formation, its removal will shift the equilibrium to the right according to Le Châtelier's principle. This can be achieved by:

    • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Using a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent like toluene.[11]

  • Increase Reaction Time/Temperature: Give the imine more time to form before or during the reduction. Gently warming the mixture (e.g., to 40-50 °C) can also increase the rate of imine formation.

Q2: My main impurity is 1-(4-methoxyphenyl)butan-1-ol. How do I prevent this?

A: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone directly, rather than selectively reducing the imine intermediate.[9] This is a common issue of chemoselectivity.

Solutions:

  • Change Your Reducing Agent: This is the most critical fix. Some reducing agents are too powerful or non-selective.

    • Avoid: Sodium borohydride (NaBH₄) is a strong reductant that can readily reduce both ketones and imines.[3][12] If you must use it, the reaction should be run in a stepwise manner: first form the imine completely, then add the NaBH₄ at a low temperature.[13]

    • Consider: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is less reactive towards ketones at neutral or slightly acidic pH, preferring to reduce the protonated iminium ion.[7][9] However, it is highly toxic and can produce cyanide byproducts.[8]

    • Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the best choice. It is a mild and selective reducing agent that is highly effective for one-pot reductive aminations, providing high yields with fewer side products and without the toxicity of cyanoborohydride.[3][8]

  • Control pH: At very low pH (3-4), the reduction of ketones by agents like NaBH₃CN becomes much faster.[10][14] Ensure your reaction stays within the optimal pH 4-6 range to maximize selectivity for the imine.

Reducing AgentSelectivity for Imine vs. KetoneKey Considerations
Sodium Borohydride (NaBH₄) LowStrong reductant. Best for two-step procedures. Can reduce the starting ketone.[12]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 6-8)Toxic. Requires careful pH control. Can contaminate product with cyanide.[8]
Sodium Triacetoxyborohydride (STAB) Very HighMild, non-toxic, and highly selective. Often the preferred reagent for one-pot reactions.[3][8]
Catalytic Hydrogenation (H₂/Pd, Pt) HighEconomical for large scale but can reduce other functional groups (e.g., C=C bonds).[8]

Q3: I'm seeing a higher molecular weight peak in my GC-MS that corresponds to bis(1-(4-methoxyphenyl)butyl)amine. How do I minimize this secondary amine byproduct?

A: This byproduct forms when the desired primary amine product, being nucleophilic itself, attacks another molecule of the imine intermediate. This "over-alkylation" leads to the formation of a secondary amine.[12][13]

Solutions:

  • Control Stoichiometry: Use a large excess of your ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the 4-methoxybutyrophenone. This statistically favors the reaction of the ketone/imine with ammonia rather than with the product amine.[12]

  • Slow Addition: Employ a slow addition of the ketone to a mixture of the ammonia source and the reducing agent. This keeps the concentration of the ketone and its corresponding imine low at all times, minimizing the chance for the product amine to react with it.

  • Lower Concentration: Running the reaction at a lower overall concentration can also disfavor the bimolecular side reaction that leads to the secondary amine.

Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride (STAB) for a high-yield, one-pot synthesis.

Materials:

  • 4-methoxybutyrophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Sodium hydroxide solution (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methoxybutyrophenone (1.0 equiv). Dissolve it in 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Amine Source: Add ammonium acetate (5.0 equiv). The large excess helps drive the imine formation.

  • Catalyst: Add glacial acetic acid (1.1 equiv) to catalyze the imine formation and ensure the reaction medium is in the optimal pH range. Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers. To remove any unreacted starting material and other non-basic impurities, wash the combined organic layers with 1 M NaOH (2x), followed by water (1x), and finally brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude amine can be further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking on the column.

This guide provides a framework for understanding and optimizing the synthesis of 1-(4-Methoxyphenyl)butan-1-amine. By focusing on the underlying chemical principles, you can effectively troubleshoot and adapt these procedures to achieve high yields and purity in your experiments.

References

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • GSK. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Saikia, P., & Deka, R. C. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 8(64), 36877–36890. [Link]

  • Chemistry Stack Exchange. (2014). Sodium cyanoborohydride and iminium reductions. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (No direct link available, general reference for chemical properties and synthesis).
  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

Sources

Optimization

Technical Support Center: Troubleshooting the Hygroscopic Nature of 1-(4-Methoxyphenyl)butan-1-amine HCl

Welcome to the technical support center for 1-(4-Methoxyphenyl)butan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygrosc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)butan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of this compound. As an amine hydrochloride salt, this molecule has a propensity to attract and absorb atmospheric moisture, a characteristic that can significantly impact material handling, experimental accuracy, and product stability.

This document provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: I just opened a new bottle of 1-(4-Methoxyphenyl)butan-1-amine HCl and it appears clumpy, not like a free-flowing powder. Why?

A: This is a classic sign of moisture absorption. 1-(4-Methoxyphenyl)butan-1-amine HCl is an amine salt, and the presence of the charged amine group and the chloride counter-ion makes the crystal lattice attractive to polar water molecules from the atmosphere.[1][2] Even brief exposure to ambient air, especially in humid environments, can cause the powder particles to adsorb water, leading to clumping, caking, and loss of flowability.[3][4][5][6]

Q2: What is the best way to store this compound to prevent moisture uptake?

A: Proper storage is the most critical preventative measure. The compound should be stored in a tightly sealed, airtight container.[3][4] For enhanced protection, especially for long-term storage or after the container has been opened, place the primary container inside a laboratory desiccator containing an active desiccant, such as silica gel or calcium chloride.[5][7][8][9] For highly sensitive applications, storage within a nitrogen-purged glove box provides the ultimate protection against humidity.[7][10]

Q3: My material has already absorbed some moisture. Can I dry it?

A: Yes, it is often possible to dry the compound, but it must be done with care. Gently heating the material in a vacuum oven at a controlled, low temperature can remove adsorbed water. However, excessive heat can lead to decomposition, so it is crucial to determine the thermal stability of the compound first, for instance via Thermogravimetric Analysis (TGA).[3][4] For repurification and drying, recrystallization from an appropriate anhydrous solvent system can be an effective method.[11]

Q4: How exactly does absorbed water affect my experimental results?

A: Absorbed moisture can introduce significant errors in several ways:

  • Inaccurate Weighing: The measured weight will include the mass of the water, leading to a lower-than-expected concentration of the active compound when preparing solutions.[12]

  • Chemical Instability: Water can participate in degradation pathways, such as hydrolysis, potentially compromising the integrity of your compound over time.[12][13][14][15] The reactivity of surrounding ions can be significantly altered by the level of hydration.[16]

  • Reaction Failures: If used in reactions sensitive to water (e.g., Grignard reactions, or those using metal hydrides), the absorbed moisture can quench the reagents and inhibit or halt the desired chemical transformation.

Q5: I'm struggling to get a stable reading on the analytical balance. What's the best practice for weighing this compound?

A: Due to its hygroscopic nature, the compound will gain weight on an open balance pan as it absorbs moisture from the air. To mitigate this, work quickly.[3] Use a weighing boat and tare the balance with the boat. Add the compound to the boat and record the weight as quickly as possible. For the highest accuracy, weighing should be performed in a controlled environment with low humidity, such as a glove box or a balance enclosure purged with dry air or nitrogen.[10]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Severe Caking and Inconsistent Dispensing
  • Symptoms: The material in the container has formed a hard cake or large, solid agglomerates. It is difficult to break apart and cannot be accurately dispensed with a spatula.

  • Root Cause Analysis: This level of moisture uptake is typically the result of improper storage, such as leaving the container open for extended periods, a faulty container seal, or storage in a high-humidity environment without secondary protection (like a desiccator).[6][17]

  • Immediate Actions & Assessment:

    • Mechanical Break-up: Carefully use a clean, dry spatula or glass rod to break up the larger chunks inside the container. Be aware that this increases the surface area for further moisture absorption if not done in a controlled atmosphere.[3]

    • Qualitative Assessment: The material's purity is now questionable. The presence of excess water may have initiated chemical degradation. It may be unsuitable for sensitive quantitative applications without further analysis and purification.

  • Corrective Action: Repurification by Recrystallization If the material's integrity is critical, repurification is recommended. This process will remove both the excess water and potential degradation impurities.

    • Select an appropriate anhydrous solvent or solvent system in which the amine salt has high solubility when hot and low solubility when cold. Common choices for hydrochloride salts include isopropanol or ethanol, sometimes with the addition of a non-polar co-solvent like diethyl ether to induce precipitation.[11]

    • Dissolve the caked material in the minimum amount of the hot solvent.

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

    • Collect the crystals by filtration and wash with a small amount of the cold, anhydrous solvent.

    • Dry the purified crystals thoroughly under vacuum.

  • Preventative Measures: Immediately transfer the purified, dry material to a tared, airtight container. Store this container within a desiccator.[7][8] Implement a strict lab policy for handling hygroscopic materials, emphasizing minimal air exposure.[4]

Guide 2: Issue - Poor Reproducibility in Analytical Assays
  • Symptoms: You observe significant variability in assay results (e.g., HPLC purity, qNMR concentration, titration) between different batches or even between samples prepared on different days from the same bottle.

  • Root Cause Analysis: The most probable cause is an uncorrected and variable amount of water in the compound. Weighing out 100 mg of the hygroscopic solid is not weighing 100 mg of 1-(4-Methoxyphenyl)butan-1-amine HCl; it is weighing 100 mg of the compound plus an unknown mass of water. This unknown variable directly impacts the true concentration of your standard solutions.

  • Diagnostic & Corrective Workflow: The following workflow should be implemented to ensure analytical accuracy.

G cluster_0 Diagnostic Phase cluster_1 Corrective Action Phase Start Inconsistent Analytical Results Observed KF_Test Quantify Water Content using Karl Fischer Titration Start->KF_Test Suspect Moisture Contamination Calc Calculate Corrected Mass: Mass_corrected = Mass_weighed * (1 - Water_fraction) KF_Test->Calc Obtain Water Content (e.g., 2.5% w/w) Prep Prepare Solutions Using Corrected Mass for Concentration Calc->Prep Re_Assay Re-run Analytical Assays Prep->Re_Assay Result Consistent & Accurate Results Achieved Re_Assay->Result

Caption: Workflow for correcting analytical results compromised by moisture.

  • Preventative Measures: Institute a standard procedure where the water content of any hygroscopic analytical standard is determined by Karl Fischer titration before its first use and periodically thereafter.[10][18] All concentration calculations must account for the measured water content to reflect the true amount of the analyte.

Section 3: Standard Operating Protocols

Protocol 1: Best Practices for Handling and Storage
  • Receiving: Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.

  • Initial Storage: Store the unopened container in a cool, dry, and dark place.

  • First Opening: Whenever possible, open the container for the first time inside a glove box or in a room with controlled low humidity (<40% RH).[14][19]

  • Dispensing: Minimize the time the container is open to the atmosphere. Use clean, dry spatulas. Quickly and securely reseal the container immediately after dispensing.[3]

  • Working Stock: For frequent use, consider aliquoting a smaller amount of the compound into a "working vial." This limits the exposure of the main stock to repeated atmospheric changes.

  • Long-Term Storage: The main stock container should always be stored in a calibrated desiccator containing an indicating desiccant.[8][20] Check the desiccant color regularly and regenerate or replace it when saturated.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

This protocol provides a general outline for coulometric KF titration, which is ideal for low water content.[21]

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and properly sealed to prevent ingress of ambient moisture.[22]

  • Reagent Conditioning: Fill the cell with the appropriate KF reagent and allow the instrument to titrate any residual moisture in the solvent to a stable, dry endpoint. This is the "drift" stabilization.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of 1-(4-Methoxyphenyl)butan-1-amine HCl into a clean, dry sample boat or syringe.

  • Sample Introduction: Quickly and carefully introduce the sample into the titration cell. Ensure no sample is lost and that the cell is sealed immediately.

  • Titration: Initiate the titration. The instrument will electrolytically generate iodine to react with the water from the sample.[23][24] The instrument automatically stops at the endpoint and calculates the amount of water in micrograms (µg).

  • Calculation: Calculate the water content as a weight percentage: Water Content (%) = (Mass of Water (µg) / Mass of Sample (mg)) / 10

  • Replicates: Perform at least three replicate measurements to ensure the precision of the result.

Protocol 3: Assessment of Volatiles by Thermogravimetric Analysis (TGA)

TGA measures weight loss as a function of temperature and can be used to estimate water content, though it is not specific to water.[21][25]

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to standard procedures.

  • Sample Preparation: Tare a TGA pan. In a controlled environment, place a small, accurately weighed amount (typically 5-10 mg) of the compound into the pan.

  • Analysis Program: Set up the temperature program. A typical program for moisture analysis involves:

    • Equilibration at a low temperature (e.g., 30 °C).

    • A heating ramp (e.g., 10 °C/min) to a temperature above the boiling point of water but below the decomposition temperature of the compound (e.g., 120 °C).

    • An isothermal hold at the upper temperature to ensure all free water is driven off.

  • Execution: Run the analysis under an inert gas atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram. A weight loss step occurring around 100 °C is typically indicative of free or loosely bound water.[25] Calculate the percentage weight loss from this step. Note that TGA will also detect other volatile components, so this method is best for estimating moisture, while KF titration is best for quantifying it.[26]

Section 4: Technical Summary & Data

The Chemistry of Hygroscopicity in Amine Salts

The hygroscopic nature of 1-(4-Methoxyphenyl)butan-1-amine HCl stems from the strong electrostatic interactions within its crystal lattice and the ability of its ions to form hydrogen bonds with water. The protonated amine (R-NH3+) and the chloride anion (Cl-) create a polar environment that readily attracts ambient water molecules.

Caption: Interaction of water with the amine hydrochloride salt.

Table 1: Comparison of Moisture Determination Techniques
FeatureKarl Fischer (KF) TitrationThermogravimetric Analysis (TGA)Loss on Drying (LOD)
Principle Chemical reaction with iodine[23][24]Mass loss upon heating[25]Gravimetric mass loss after drying
Specificity Specific to water[18]Non-specific; measures all volatiles[21]Non-specific; measures all volatiles[21]
Sensitivity High (ppm levels)[21][25]Moderate (down to ~0.01%)[25]Low to Moderate
Primary Use Accurate quantification of water contentThermal stability, estimating moisture/volatilesSimple, routine quality control
Key Advantage "Gold standard" for accuracy and specificity[26]Provides information on thermal decompositionSimple, low-cost equipment
Key Limitation Can have interferences with redox-active compoundsCannot distinguish water from other volatiles[25]Inaccurate if other volatiles are present
Table 2: Recommended Storage Conditions
Protection LevelMethodEnvironmentBest For
Level 1: Basic Tightly sealed original containerCool, dry, dark lab shelfUnopened containers; short-term storage of non-critical material.
Level 2: Standard Sealed container inside a desiccator with active desiccant[5][7][8]Ambient laboratoryRoutine lab use; protecting working stocks.
Level 3: High Sealed container inside a vacuum desiccatorUnder vacuumExtremely hygroscopic materials; long-term storage.[20]
Level 4: Maximum Handling and storage inside a nitrogen-purged glove box[10]Inert, low-humidity atmospherePreparing highly accurate analytical standards; working with water-sensitive reactions.

Section 5: References

  • TGA Analysis for Moisture Content. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from google_search_tool

  • Moisture-Free Storage: Nitrogen or Desiccant?. (2016, March 10). Terra Universal. Retrieved from google_search_tool

  • How do you handle hygroscopic solutes in the lab?. TutorChase. Retrieved from google_search_tool

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. Retrieved from google_search_tool

  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. (2020, May 18). NETZSCH Analyzing & Testing. Retrieved from google_search_tool

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. Retrieved from google_search_tool

  • Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Bostonmedsupply. Retrieved from google_search_tool

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. (2025, September 24). Patsnap Eureka. Retrieved from google_search_tool

  • Thermogravimetric Testing of the Water Content in Plastic Granules. Radwag. Retrieved from google_search_tool

  • Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. (2016, June 20). American Laboratory. Retrieved from google_search_tool

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved from google_search_tool

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from google_search_tool

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH. Retrieved from google_search_tool

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. Retrieved from google_search_tool

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from google_search_tool

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021, December 13). PMC - NIH. Retrieved from google_search_tool

  • Desiccants for Industrial Chemical shipping & storage containers. Sorbipak. Retrieved from google_search_tool

  • Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich. Retrieved from google_search_tool

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved from google_search_tool

  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum. Retrieved from google_search_tool

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from google_search_tool

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients. Retrieved from google_search_tool

  • Karl Fischer titration. Wikipedia. Retrieved from google_search_tool

  • What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. Retrieved from google_search_tool

  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (2017, May 2). Chemistry of Materials - ACS Publications. Retrieved from google_search_tool

  • Why DTF Powder Clumps: A Guide to Humidity, Storage & Solutions. (2025, September 2). dtf.com. Retrieved from google_search_tool

  • Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed?. (2023, December 20). brainly.com. Retrieved from google_search_tool

  • Why amine salts are soluble in water?. (2016, December 22). Chemistry Stack Exchange. Retrieved from google_search_tool

  • TROUBLESHOOTING GUIDE. Vedoc Powder Coatings. Retrieved from google_search_tool

  • Recrystallization and Acid/Base Extraction - The Basics. rhodium.ws. Retrieved from google_search_tool

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved from google_search_tool

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025, December 18). ACS Publications. Retrieved from google_search_tool

  • Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved from google_search_tool

  • Dosage forms for hygroscopic active ingredients. (2003, September 25). Google Patents. Retrieved from google_search_tool

  • The food manufacturer's guide to eradicating caking and clumping. AquaLab. Retrieved from google_search_tool

  • Clogging Problems in Fine Powder Feeding and How to Prevent Them. (2025, November 12). Seiwa Giken. Retrieved from google_search_tool

  • RECRYSTALLISATION. University of Calgary. Retrieved from google_search_tool

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride

Executive Summary & Chemical Context Subject: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride CAS: (Analogous structures: 3858-78-4 for butylamine HCl; specific CAS varies by isomer) Class: Primary Phenethylamine Derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Subject: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride CAS: (Analogous structures: 3858-78-4 for butylamine HCl; specific CAS varies by isomer) Class: Primary Phenethylamine Derivative (HCl Salt)

This guide addresses the purification of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride . As a primary amine salt with an electron-rich aromatic ring (4-methoxy group), this compound presents specific purification challenges:

  • Oxidation Sensitivity: The methoxy group activates the ring, making it susceptible to air oxidation, leading to colored impurities (quinoids).

  • Hygroscopicity: The HCl salt can be hygroscopic, leading to "oiling out" rather than crystallization.

  • Reductive Amination Byproducts: If synthesized via reductive amination (the most common route), the crude mixture likely contains secondary amine dimers and unreacted ketone precursors.

Diagnostic Module: Identify Your Impurity

Before selecting a protocol, compare your observation with this diagnostic table.

SymptomProbable ImpurityRecommended Protocol
Sticky/Oily Solid Residual solvent, excess HCl, or mixed salts.Protocol B (Recrystallization)
Yellow/Brown Color Oxidation products (Quinones) or polymerized phenols.Protocol A (Charcoal Treatment)
Low Melting Point Unreacted ketone (starting material) or secondary amine.Protocol A (Acid-Base Extraction)
Cloudiness in Water Neutral organic impurities (Ketone/Alcohol).Protocol A (Acid-Base Extraction)

Protocol A: The "Chemical Reset" (Acid-Base Extraction)

Objective: Remove neutral impurities (unreacted 4-methoxybutyrophenone, alcohols) and inorganic salts. Principle: Exploits the pH-dependent solubility switch. At pH > 12, the amine is a lipophilic free base (soluble in ether/DCM). At pH < 2, it is a hydrophilic salt (soluble in water). Neutral impurities do not switch.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude HCl salt in Water (10 mL per gram). If insoluble material remains, filter it out (this is likely neutral organic trash).

  • The Acid Wash (Critical): Acidify the solution to pH < 2 using 1M HCl. Wash this aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether (2x).

    • Why? The amine stays in the water (as a salt).[1] The neutral ketone/alcohol impurities move into the organic layer. Discard the organic layer.

  • The Base Switch: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or KOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base amine oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or MTBE (3x).

    • Why? The amine is now neutral and moves to the organic layer.

  • Drying & Salt Reformation:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and cool to 0°C.

    • Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise. The pure salt will precipitate.

Visual Logic: Acid-Base Purification

AcidBase start Crude HCl Salt dissolve Dissolve in Water (pH < 2) start->dissolve wash Wash with EtOAc dissolve->wash discard_org Discard Organic Layer (Removes Ketones/Neutrals) wash->discard_org Organic Phase aq_layer Aqueous Layer (Contains Amine Salt) wash->aq_layer Aqueous Phase basify Basify to pH > 12 (NaOH) aq_layer->basify extract Extract with DCM basify->extract dry_precip Dry & Add HCl extract->dry_precip final Pure Amine HCl dry_precip->final

Caption: Logical flow for removing non-amine impurities using pH switching.

Protocol B: Recrystallization (The Fine Polish)

Objective: Remove secondary amine byproducts (dimers) and trace isomers. Principle: Amine salts have steep solubility curves in alcohols (soluble hot, insoluble cold).

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Isopropanol (IPA) High Best balance. High solubility hot, low cold.
Ethanol / Et2O Medium Good for "crashing out" but can trap impurities.
Acetonitrile High Excellent for separating polar impurities.
Water Low Too soluble; difficult to dry.
Procedure
  • Dissolution: Place the dry crude salt in a flask. Add Isopropanol (IPA) (approx. 5-10 mL/g).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add Methanol dropwise until clear.

    • Tip: If colored, add activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Let it cool slowly to room temperature (do not use an ice bath yet).

    • Why? Fast cooling traps impurities. Slow cooling builds pure crystal lattices.

  • The "Crash": Once room temp is reached, place in a fridge (4°C) or ice bath. If no crystals form, add an anti-solvent like Diethyl Ether or Acetone dropwise until turbid.

  • Harvest: Filter the white crystals and wash with cold Ether.

Visual Logic: Recrystallization Decision Tree

Recryst start Crude Solid solvent Add Hot IPA start->solvent dissolved Fully Dissolved? solvent->dissolved add_meoh Add MeOH dropwise dissolved->add_meoh No filter_hot Filter Hot (Remove Inorganics) dissolved->filter_hot Yes add_meoh->dissolved cool Cool Slowly to RT filter_hot->cool crystals Crystals Formed? cool->crystals antisolvent Add Ether (Anti-solvent) crystals->antisolvent No harvest Filter & Wash crystals->harvest Yes antisolvent->crystals

Caption: Decision tree for optimizing recrystallization yield and purity.

Troubleshooting & FAQs

Q: The product is oiling out instead of crystallizing. Why?

A: This "oiling out" usually indicates the presence of impurities (lowering the melting point) or residual solvent.

  • Fix: Re-dissolve the oil in a minimum amount of hot IPA. Scratch the glass side of the flask with a glass rod to induce nucleation. If that fails, perform Protocol A (Acid-Base) again to remove the impurities causing the oiling [1].

Q: My product has a pink/brown tint. Is it ruined?

A: No. The 4-methoxyphenyl ring is electron-rich and prone to minor oxidation, creating colored quinoid species.

  • Fix: During the recrystallization (Protocol B), add Activated Charcoal while the solvent is boiling. Filter while hot. The charcoal adsorbs the high-molecular-weight color bodies [2].

Q: Can I use Silica Gel Chromatography?

A: Not on the salt. Amine salts streak badly on silica due to strong interactions with silanol groups.

  • Fix: You must convert the salt to the Free Base (Protocol A, Steps 1-4), run the column (DCM/MeOH/Ammonia), and then reform the salt [3].

Q: How do I remove the secondary amine dimer?

A: If recrystallization fails, convert to the free base. The secondary amine is more basic and lipophilic.

  • Advanced Fix: React the free base mixture with Acetic Anhydride (1.1 eq relative to the impurity). This acetylates the primary amine (making an amide) and the secondary amine. However, since you want the primary amine, a better approach is Salicylaldehyde .

    • Salicylaldehyde Method: React mixture with salicylaldehyde. The primary amine forms an insoluble imine. Filter, wash, and hydrolyze back to the amine with aqueous acid. The secondary amine does not react and stays in the filtrate [4].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amine purification and "oiling out" troubleshooting).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Techniques for charcoal decolorization).

  • Sigma-Aldrich. (2023). Application Note: Reductive Amination Workflows. (Details on removing secondary amine byproducts).

  • Organic Syntheses. (2002).[2] Preparation of Secondary Amines from Primary Amines.[2][3] Org.[3][4][5][6][7] Synth. 2002, 79, 186.[2] (Discusses separation logic for amine mixtures).

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess of Chiral 1-(4-Methoxyphenyl)butan-1-amine

Welcome to the technical support center dedicated to the synthesis and purification of chiral 1-(4-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and purification of chiral 1-(4-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Chiral amines are critical building blocks in over 40% of small-molecule pharmaceuticals, making the ability to produce them in high enantiomeric purity a cornerstone of modern medicinal chemistry.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while striving for high enantiomeric excess (ee). We will explore the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of 1-(4-methoxyphenyl)butan-1-one is resulting in low enantiomeric excess (<80% ee). What is the most common cause?

A: The most frequent cause of low ee in asymmetric reductions is a suboptimal catalyst-substrate match or non-ideal reaction conditions.[3] The chiral ligand's structure creates a specific steric and electronic environment that must effectively differentiate between the two faces of the prochiral ketone. Temperature is also a critical factor; lower temperatures often increase enantioselectivity by magnifying the small energy difference between the diastereomeric transition states.[4]

Q2: I'm attempting a classical resolution using a chiral acid, but I'm not getting any crystalline material. What should I do?

A: Failure to crystallize is a common hurdle in diastereomeric salt resolution. The primary suspects are solvent choice and the presence of impurities.[5] Impurities can act as crystal growth inhibitors. First, ensure the purity of your racemic amine. Then, conduct a systematic screen of crystallization solvents with varying polarities. If crystallization remains elusive, the chosen resolving agent may not form a stable, crystalline salt with your amine, and screening alternative chiral acids is the logical next step.[5]

Q3: My enzymatic kinetic resolution (EKR) stalls at around 50% conversion, but the ee of the remaining amine is lower than expected. Why?

A: This classic EKR issue points to two potential problems. First, the enzyme may have insufficient enantioselectivity (E-value) for your specific substrate, meaning it reacts with the "wrong" enantiomer at a non-negligible rate. Second, a non-enzymatic, background acylation reaction may be occurring, which is not stereoselective and acylates both enantiomers, thereby reducing the ee of the final product.[6] Using a less reactive acyl donor can sometimes mitigate this background reaction.[6]

Q4: How do I confirm that my chiral HPLC/GC method is giving me an accurate ee value?

A: An unvalidated analytical method can provide misleading results.[7] The first and most crucial step is to prepare and analyze a true racemic sample of your product. This will confirm that your chiral stationary phase (CSP) can separate the enantiomers and establishes their retention times. For robust validation, you should confirm that the peak area response is linear with concentration and that the resolution factor (Rs) between the two enantiomer peaks is greater than 1.5 for accurate integration.[7]

Troubleshooting Guide: A Systematic Approach

This section provides a structured workflow to diagnose and resolve issues leading to low enantiomeric excess.

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} caption [label="Fig 1. Systematic Troubleshooting Workflow for Low Enantiomeric Excess.", shape=plaintext, fontsize=10];

A -- "Start" --> A; J -- "End" --> J; A -- style=invis; J -- style=invis; caption -- style=invis; A; J; caption;

Part A: Troubleshooting Asymmetric Synthesis Routes

Asymmetric synthesis, particularly the reduction of a prochiral ketone like 1-(4-methoxyphenyl)butan-1-one, is a highly efficient method for generating a single enantiomer. However, its success is sensitive to multiple variables.

Problem Potential Cause Recommended Solution & Explanation
Low ee in Asymmetric Reduction 1. Suboptimal Catalyst/Ligand: The chiral ligand is not effectively differentiating the prochiral faces of the ketone.[3]Screen Catalysts: Test a range of chiral ligands (e.g., those based on pseudo-dipeptides, PHOX, or chiral diphosphines) with different metal precursors (e.g., Ru, Ir). The steric bulk and electronic properties of the ligand are paramount.[1]
2. Incorrect Temperature: The reaction temperature is too high, reducing the energy difference between the diastereomeric transition states leading to the (R) and (S) products.Optimize Temperature: Perform the reaction at various temperatures. Lowering the temperature often dramatically increases enantioselectivity, though it may slow the reaction rate.[4] A systematic study from room temperature down to -78 °C is advisable.
3. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, affecting stereoselectivity.[8]Screen Solvents: Evaluate a range of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, EtOAc). Non-coordinating solvents often give better results in metal-catalyzed hydrogenations.
4. Reagent/Catalyst Impurities: Water or other impurities in the solvent or reagents can poison the catalyst or interfere with the catalytic cycle.[7]Ensure Purity: Use freshly distilled, anhydrous, and degassed solvents. Purify the ketone substrate via distillation or chromatography. Ensure the catalyst is of high quality and handled under an inert atmosphere.

Part B: Troubleshooting Chiral Resolution Routes

Chiral resolution separates a racemic mixture into its constituent enantiomers. While seemingly straightforward, both classical and enzymatic methods have their own set of challenges.

Classical Resolution via Diastereomeric Salts

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[9]

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Problem Potential Cause Recommended Solution & Explanation
No Crystallization 1. Poor Solvent Choice: The diastereomeric salts are too soluble (or insoluble) in the chosen solvent.Systematic Solvent Screen: Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water). The goal is to find a system where one salt is significantly less soluble than the other.[5]
2. Inappropriate Resolving Agent: The chosen chiral acid does not form a well-defined, crystalline salt with the amine.[9]Screen Resolving Agents: Test a variety of commercially available chiral acids. The success of a resolution is often an empirical discovery.
Low ee of Recovered Amine 1. Incomplete Separation: The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation.Optimize Crystallization: Employ slow cooling, reduce the rate of anti-solvent addition, or perform multiple recrystallizations of the isolated salt to enhance its diastereomeric purity before liberating the free amine.[4]
2. Racemization During Work-up: The chiral center may be unstable to the (often basic) conditions used to liberate the free amine from the salt.Use Mild Conditions: Liberate the amine using a mild base (e.g., NaHCO₃ solution) and avoid excessive heat during solvent removal and subsequent purification steps.

Table 1: Common Chiral Resolving Agents for Amines [5][9]

Resolving AgentTypeComments
(+)- and (-)-Tartaric AcidDicarboxylic AcidWidely used, inexpensive, and effective for many primary and secondary amines.
(+)- and (-)-Dibenzoyltartaric AcidDicarboxylic Acid DerivativeMore lipophilic than tartaric acid; useful for less polar amines.
(+)- and (-)-Camphor-10-sulfonic AcidSulfonic AcidStrong acid, forms stable salts. Effective for a broad range of amines.
(+)- and (-)-Mandelic Acidα-Hydroxy AcidOften effective when tartaric acids fail.
(+)- and (-)-O,O'-Di-p-toluoyltartaric acidDicarboxylic Acid DerivativeAnother lipophilic tartaric acid derivative, providing alternative crystallization properties.
Enzymatic Kinetic Resolution (EKR)

EKR uses an enzyme to selectively catalyze a reaction (typically acylation) on one enantiomer of a racemic mixture.[10][] The lipase B from Candida antarctica (CALB, often immobilized as Novozym 435) is a highly effective biocatalyst for these transformations.[6]

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Problem Potential Cause Recommended Solution & Explanation
Slow or No Reaction 1. Enzyme Inhibition/Deactivation: Substrates, products, or solvent may be inhibiting the enzyme. Localized pH/temperature gradients can also denature it.[12]Optimize Conditions: Ensure uniform mixing. Screen different organic solvents (low polarity solvents like toluene or MTBE are often preferred).[6] Consider enzyme immobilization to enhance stability.[13]
2. Poor Acyl Donor: The chosen acyl donor is not readily accepted by the enzyme's active site.Screen Acyl Donors: The choice of acyl donor is crucial. Simple esters like ethyl acetate are common, but activated esters can significantly increase reaction rates and selectivity.[6]
Low ee at ~50% Conversion 1. Low Enzyme Enantioselectivity (E-value): The enzyme is not sufficiently selective and acylates both enantiomers to some extent.Modify Acyl Donor/Solvent: The E-value is not constant; it can be influenced by the acyl donor and solvent. Screening these parameters can improve selectivity. For example, long-chain esters sometimes lead to higher enantioselectivity.[6]
2. Non-Enzymatic Background Reaction: Highly reactive acyl donors can acylate the amine without enzymatic catalysis, which is a non-selective process.[6]Use a Milder Acyl Donor: Switch from highly reactive donors (e.g., acid anhydrides) to less reactive ones (e.g., alkyl esters) to minimize the background reaction.

Table 2: Comparison of Acyl Donors for Lipase-Catalyzed Amine Resolution [6]

Acyl DonorReactivityPotential IssuesComments
Ethyl AcetateLow-ModerateSlow reaction rates.Common, inexpensive, and a good starting point.
Isopropyl AcetateLow-ModerateSlower than ethyl acetate.Can sometimes improve enantioselectivity.[14]
Ethyl MethoxyacetateHighCan be too reactive, leading to background acylation.The α-methoxy group activates the carbonyl, leading to very fast enzymatic reactions. Often an optimal choice.[6]
Diallyl CarbonateModerateLeads to carbamate products, which may be difficult to cleave. Can result in low ee.An alternative to esters, but preliminary trials are recommended.[6]
Advanced Strategy: Dynamic Kinetic Resolution (DKR)

To overcome the 50% theoretical yield limit of EKR, DKR combines the enzymatic resolution with an in situ racemization of the unreacted (undesired) enantiomer. This is typically achieved by adding a racemization catalyst, such as a ruthenium complex, to the EKR reaction mixture.[10][15] This allows for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the acylated product.[10]

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} caption [label="Fig 4. Concept of Dynamic Kinetic Resolution (DKR).", shape=plaintext, fontsize=10]; A -- style=invis; caption -- style=invis; A; caption;

Part C: Troubleshooting Analytical & Purification Challenges

Accurately determining and maintaining the enantiomeric excess post-synthesis is as critical as the synthesis itself.

Problem Potential Cause Recommended Solution & Explanation
Poor Peak Shape or Resolution in Chiral HPLC 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide adequate chiral recognition for your analyte.Screen CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile for separating chiral amines. Test columns with different selectors (e.g., tris(3,5-dimethylphenyl)carbamate).[16]
2. Suboptimal Mobile Phase: The mobile phase composition is not providing good separation.Optimize Mobile Phase: For normal phase chromatography, systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Adding a small amount of an amine additive (e.g., diethylamine) can improve peak shape for basic analytes.[17]
ee Decreases After Purification 1. Racemization on Silica Gel: The slightly acidic nature of standard silica gel can cause racemization of sensitive chiral compounds.Use Neutralized or Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use pre-treated neutral silica gel for column chromatography. Alternatively, purify via recrystallization if the product is a solid.
2. Thermal Racemization: The product is heated for extended periods during solvent evaporation.Avoid Excessive Heat: Remove solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a room temperature water bath).

Detailed Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Development

  • Prepare a Racemic Standard: Synthesize or procure a sample of racemic 1-(4-Methoxyphenyl)butan-1-amine. Dissolve in the mobile phase to a concentration of ~1 mg/mL.

  • Initial Column Screening: Begin with a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® IA).

  • Select Mobile Phase: For normal phase, start with a mobile phase of 90:10 Hexane:Isopropanol. For basic amines, add 0.1% diethylamine to the mobile phase to improve peak shape.

  • Initial Analysis: Inject the racemic standard at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 254 nm).

  • Optimization:

    • If no separation is observed, screen other columns or switch to a different mode (e.g., reversed-phase).

    • If peaks are broad or tailing, adjust the amine additive concentration.

    • If peaks are resolved but too close (Rs < 1.5), decrease the percentage of the polar modifier (e.g., change from 90:10 to 95:5 Hexane:IPA) to increase retention and improve resolution.[17]

  • Validation: Once baseline separation is achieved, confirm the method's linearity and precision as per internal laboratory standards.[7]

Protocol 2: Screening for Classical Resolution [5]

  • Setup: In parallel vials, dissolve 100 mg of racemic 1-(4-Methoxyphenyl)butan-1-amine in 1-2 mL of a test solvent (e.g., ethanol, isopropanol, ethyl acetate).

  • Add Resolving Agent: To each vial, add 0.5 molar equivalents of a different chiral resolving agent (from Table 1).

  • Induce Crystallization: Stir the vials at room temperature. If no solid forms, try cooling in an ice bath or gently scratching the inside of the vial. If still no solid forms, the solvent may be inappropriate.

  • Isolate and Analyze: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate and Test: Dissolve a small portion of the isolated salt in water, make the solution basic with 1M NaOH, and extract the free amine with an organic solvent (e.g., CH₂Cl₂). Dry the organic layer, evaporate the solvent, and analyze the recovered amine by chiral HPLC to determine the enantiomeric excess.

  • Iterate: The most successful combinations of solvent and resolving agent should be further optimized on a larger scale, adjusting stoichiometry and crystallization conditions.

References

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

  • Ghamgui, H., et al. (2004). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 69(17), 5573-5578. [Link]

  • DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA. [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • ACS Publications. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. ACS Publications. [Link]

  • PMC. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC. [Link]

  • University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Birmingham Research Portal. [Link]

  • NTNU Open. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. NTNU Open. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • University of St Andrews. (n.d.). Asymmetric-Synthesis. University of St Andrews. [Link]

  • PubMed. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]

  • PMC. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. PMC. [Link]

  • MDPI. (n.d.). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. MDPI. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]

  • RSC Publishing. (2025). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsion Formation in the Extraction of 1-(4-Methoxyphenyl)butan-1-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for resolving emulsions encountered during the liquid-liquid extraction (LLE) of 1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for resolving emulsions encountered during the liquid-liquid extraction (LLE) of 1-(4-Methoxyphenyl)butan-1-amine. By understanding the underlying chemical principles, you can proactively prevent and effectively resolve these common separation challenges.

Section 1: Understanding the Root Cause - Why Do Emulsions Form with this Amine?

FAQ 1: What is an emulsion and why is it problematic during an extraction?

An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1] In the context of an extraction, it appears as a cloudy, milky, or foamy third layer between the distinct organic and aqueous phases.[2] This colloidal dispersion is problematic because it physically traps your target compound, 1-(4-Methoxyphenyl)butan-1-amine, within the interfacial layer, making a clean separation of the two phases impossible.[3] This leads directly to significant product loss, reduced purity, and time-consuming downstream processing.

FAQ 2: What specific properties of 1-(4-Methoxyphenyl)butan-1-amine make it prone to forming emulsions?

The molecular structure of 1-(4-Methoxyphenyl)butan-1-amine contains both a polar (hydrophilic) primary amine group and a significant non-polar (lipophilic) region, which includes the phenyl ring and butyl chain. This dual nature makes the molecule "amphiphilic," meaning it has an affinity for both the aqueous and organic phases. Molecules with such properties can act like surfactants or detergents, stabilizing the small droplets of one liquid within the other and thus promoting stubborn emulsion formation.[3]

FAQ 3: What experimental conditions typically trigger emulsion formation?

Several factors during a standard liquid-liquid extraction can instigate the formation of an emulsion:[4]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two immiscible liquids, breaking them into tiny droplets that can become stabilized.[3]

  • pH Near the pKa: The basicity of the amine is critical. When the pH of the aqueous phase is close to the pKa of the amine, a significant concentration of both the free base (organic-soluble) and the protonated salt (aqueous-soluble) can exist, exacerbating its surfactant-like behavior at the interface.

  • High Concentration: A high concentration of the amine or other dissolved solids can increase the viscosity of either phase, hindering the coalescence of droplets.

  • Presence of Particulates: Undissolved solids or fine precipitates can accumulate at the interface and physically stabilize an emulsion.[5]

Section 2: Proactive Strategies - How to Prevent Emulsion Formation

Prevention is always the most effective strategy for dealing with emulsions.[4]

FAQ 4: How can I modify my extraction technique to avoid creating an emulsion?

Instead of vigorous shaking, use gentle mixing. Invert the separatory funnel slowly and repeatedly for 1-2 minutes. This method increases the surface area for extraction to occur without imparting the high shear force that leads to emulsion formation.[3]

FAQ 5: Does the choice of solvent matter?

Absolutely. While solvent choice is often dictated by the specifics of your reaction workup, some solvents are more prone to forming emulsions than others. Chlorinated solvents, for instance, are often cited as being more likely to form emulsions.[6] Additionally, ensuring a significant density difference between the organic and aqueous phases can help promote faster and cleaner separation.

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Polarity (Dielectric Constant)Miscibility with Water
Diethyl Ether0.7134.3Immiscible
Ethyl Acetate0.9026.0Slightly Miscible
Dichloromethane1.339.1Immiscible
Toluene0.8672.4Immiscible
Hexanes~0.661.9Immiscible
FAQ 6: How critical is pH control for extracting an amine?

Controlling the pH of the aqueous phase is the most powerful tool you have. The extraction of an amine relies on the equilibrium between its free base form (R-NH₂) and its protonated ammonium salt form (R-NH₃⁺).

  • To extract the amine into the organic layer: Make the aqueous layer basic (e.g., pH > 10) with a reagent like NaOH. This deprotonates the amine, making it less water-soluble and driving it into the organic phase.

  • To wash impurities from the organic layer (while keeping the amine): Keep the aqueous wash solution basic.

  • To extract the amine into the aqueous layer (e.g., to remove neutral organic impurities): Make the aqueous layer acidic (e.g., pH < 2) with a reagent like HCl. This protonates the amine, forming a water-soluble salt.

By driving the equilibrium far to one side, you minimize the concentration of the amphiphilic species at the interface, thereby preventing emulsion formation.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine R-NH₂ (Free Base) Soluble in Organic Phase Salt R-NH₃⁺ (Ammonium Salt) Soluble in Aqueous Phase Amine->Salt Add Acid (H⁺) Lowers pH Salt->Amine Add Base (OH⁻) Raises pH

Caption: pH control dictates the phase-solubility of the amine.

Section 3: Reactive Troubleshooting - I Have an Emulsion, What Do I Do Now?

If an emulsion has already formed, a systematic approach is required to break it. The following workflow moves from the least invasive to the most aggressive techniques.

G start Emulsion Formed patience Step 1: Wait & Gently Swirl (Allow 15-30 min) start->patience salt Step 2: Add Saturated Brine (Salting Out) patience->salt Not resolved success Phases Separated patience->success Resolved solvent Step 3: Add More Solvent (Either Organic or Aqueous) salt->solvent Not resolved salt->success Resolved ph_adjust Step 4: Adjust pH (Add dilute acid, e.g., 1M HCl) solvent->ph_adjust Not resolved solvent->success Resolved centrifuge Step 5: Centrifugation ph_adjust->centrifuge Not resolved ph_adjust->success Resolved filter Step 6: Filtration (Glass wool or phase separation paper) centrifuge->filter Not resolved centrifuge->success Resolved filter->success Resolved fail Consider Alternative Method (SPE) filter->fail Not resolved

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Experimental Protocols

Step 1: Patience and Gentle Physical Methods Often, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes is enough for the emulsion to break on its own.[2] You can gently tap the sides of the funnel or slowly swirl the mixture to encourage droplets to coalesce.[7]

Step 2: The "Salting Out" Technique This is one of the most effective and common methods.[8] Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[4] This makes the aqueous phase more polar, reducing the solubility of organic compounds and forcing them into the organic layer, which helps to destabilize and break the emulsion.[9]

  • Protocol:

    • Drain a small amount of the lower layer to make space in the funnel.

    • Add 5-10 mL of saturated brine solution.

    • Gently swirl or invert the funnel a few times (do not shake).

    • Allow the funnel to stand and observe if the layers separate. Repeat if necessary.

Step 3: Altering Phase Properties with Solvents Adding a small amount of a different organic solvent can adjust the properties of the organic layer, helping to dissolve the emulsifying agent.[4] Alternatively, adding more of the primary organic solvent can sometimes work by diluting the mixture.

Step 4: Chemical Intervention via pH Adjustment Since the amine is the likely culprit, forcing it into its water-soluble salt form is a powerful strategy.

  • Protocol:

    • Prepare a dilute solution of hydrochloric acid (~1 M HCl).

    • Add the dilute acid dropwise to the separatory funnel while gently swirling.

    • Monitor the pH of the aqueous layer with pH paper. Continue adding acid until the aqueous layer is acidic (pH < 2).

    • This should resolve the emulsion by converting the amine into its hydrochloride salt, pulling it completely into the aqueous phase. You can then re-basify the aqueous layer and re-extract the amine into a fresh portion of the organic solvent.

Step 5: Physical Force - Centrifugation If available, a centrifuge is a highly effective, albeit volume-limited, method for breaking emulsions.[7] The applied force accelerates the separation of the dispersed droplets from the continuous phase.[4]

  • Protocol:

    • Transfer the emulsion into appropriate centrifuge tubes.

    • Ensure the centrifuge is balanced.

    • Spin the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

    • The layers should now be distinct and can be separated by pipetting.

Step 6: Filtration Techniques Sometimes, the emulsion can be physically removed or broken by passing it through a filter medium.[3]

  • Protocol:

    • Place a plug of glass wool into a powder funnel.

    • Pour the entire contents of the separatory funnel (both layers and the emulsion) through the glass wool into a clean beaker or flask. The glass wool can help to coalesce the droplets.

    • Alternatively, use specialized phase separation filter paper, which is hydrophobic and allows the organic layer to pass through while retaining the aqueous layer.[3]

Section 4: Advanced & Alternative Protocols

FAQ 7: Could a phase-transfer catalyst (PTC) be useful?

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10] While typically used to accelerate reactions between immiscible reactants, their surfactant-like properties are generally not employed for breaking pre-formed emulsions in a simple extraction. In fact, adding a PTC could potentially worsen the problem. Their use is more relevant to the reaction phase itself, not the workup.[11]

FAQ 8: When should I consider an alternative to Liquid-Liquid Extraction (LLE)?

If you consistently encounter severe emulsion problems with 1-(4-Methoxyphenyl)butan-1-amine, it may be more efficient to switch to a different purification method. Solid-Phase Extraction (SPE) is an excellent alternative that completely avoids the formation of emulsions.[3][4]

  • Principle of SPE for Amines:

    • A solid sorbent (e.g., silica or a polymer with a cationic exchange group) is packed into a cartridge.[12]

    • The crude reaction mixture is loaded onto the cartridge.

    • A series of solvents are passed through the cartridge to first wash away impurities and then to elute the desired amine.

    • This technique avoids the direct mixing of two immiscible liquid phases, thus preventing emulsion formation.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • LCGC International. (2026, February 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1,4-Bis(4-methoxyphenyl)butan-1-one Properties. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533909, 4-Methoxybutan-1-amine. [Link]

  • Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • ResearchGate. (2025, October 30). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Google Patents. (n.d.).
  • Cardiff University ORCA. (2018, September 18). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]

  • ResearchGate. (2018, October 4). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • RSC Publishing. (2020, July 8). Influence of salt concentration on the formation of Pickering emulsions. [Link]

  • ChemBK. (2024, April 9). 1-(4-methoxyphenyl)butan-1-ol. [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl). [Link]

  • American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. [Link]

  • Brainly. (2023, August 28). Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]

Sources

Optimization

minimizing side reactions in reductive amination of 4-methoxybutyrophenone

Technical Support Center: Reductive Amination Optimization Ticket Topic: Minimizing Side Reactions in 4-Methoxybutyrophenone Reductive Amination Assigned Specialist: Senior Application Scientist Executive Summary: The "A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination Optimization Ticket Topic: Minimizing Side Reactions in 4-Methoxybutyrophenone Reductive Amination Assigned Specialist: Senior Application Scientist

Executive Summary: The "Aryl Ketone" Challenge

You are likely encountering low yields or high impurities because 4-methoxybutyrophenone is a deceptively difficult substrate. It presents a "perfect storm" of kinetic and thermodynamic barriers:

  • Steric Hindrance: Unlike aldehydes, the propyl chain and phenyl ring create significant steric bulk, slowing down the nucleophilic attack of the amine.

  • Electronic Deactivation: The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic .

  • Competitive Reduction: Because imine formation is slow (due to points 1 & 2), the reducing agent often attacks the unreacted ketone first, leading to the formation of 1-(4-methoxyphenyl)butan-1-ol (the hydroxyl impurity) rather than the desired amine.

This guide provides a protocol to bypass these issues by decoupling imine formation from the reduction step.

Diagnostic: Identify Your Failure Mode

Before altering your protocol, confirm your specific side reaction using the table below.

Observation (LCMS/NMR)DiagnosisRoot Cause
Large M+2 peak (Alcohol) Direct ReductionReductant was added before imine formation reached equilibrium. The ketone was reduced faster than the imine.
Remaining Starting Material Stalled EquilibriumWet solvent or insufficient activation. Water produced during imine formation is hydrolyzing the imine back to the ketone.
M + [Amine-H] (Enamine) Enamine TrapCommon with secondary amines. The intermediate enamine is forming but not reducing efficiently.
M + [Alkyl] (Dialkylation) Over-Alkylation(If using primary amine) The product amine is more nucleophilic than the starting amine and reacts again.

The Solution: Titanium(IV) Isopropoxide Protocol[1][2]

Standard reductive amination agents (like STAB/DCE) often fail with electron-rich aryl ketones. The most robust solution is the Mattson-Bhattacharyya Protocol , which uses Titanium(IV) isopropoxide [Ti(OiPr)₄].

Why this works:

  • Lewis Acid Activation: Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity to counteract the methoxy group's deactivation.

  • Water Scavenging: It reacts with the water byproduct to form titanium oxides/hydroxides, driving the equilibrium toward the imine (Le Chatelier’s principle).

  • Transient Protection: It forms a stable titanium-amine complex that prevents direct reduction of the ketone.

Visualizing the Pathway

The following diagram illustrates the competition between the desired amine pathway and the unwanted alcohol pathway, showing where Ti(OiPr)₄ intervenes.

ReactionPathway Ketone 4-Methoxybutyrophenone (Substrate) Imine Ti-Complexed Imine (Activated Intermediate) Ketone->Imine + Amine + Ti(OiPr)4 (Lewis Acid Activation) Alcohol Side Product: Alcohol Ketone->Alcohol Direct Reduction (Fast if no Ti) Amine Amine Reagent Amine->Imine Imine->Ketone Hydrolysis (H2O) Product Target Product: Amine Imine->Product + NaBH4 (Selective Reduction)

Caption: The Ti(OiPr)4 protocol (Green Path) locks the substrate into an imine complex, preventing the Red Path (Direct Reduction).

Step-by-Step Optimized Protocol

Reagents:

  • Substrate: 4-Methoxybutyrophenone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Titanium(IV) Isopropoxide: 1.25 – 1.5 equiv

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is cheaper and safer than NaBH₃CN, and effective in this specific protocol.

  • Solvent: Absolute Ethanol (or THF).

Procedure:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, dissolve 4-methoxybutyrophenone and the amine in absolute Ethanol (concentration ~0.5 M).

    • Add Ti(OiPr)₄ dropwise.

    • Crucial: Stir at room temperature for 6–12 hours . Do not rush this. You need to force the equilibrium to the imine.

    • Checkpoint: Monitor by IR. The carbonyl stretch (~1680 cm⁻¹) should disappear/diminish, replaced by the imine stretch (~1640 cm⁻¹).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ carefully in portions (exothermic).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Removal):

    • The "Messy" Part: Quenching Ti reactions can produce a gelatinous precipitate (TiO₂) that is hard to filter.

    • The Fix: Quench with 2M aqueous Ammonia (NH₄OH) or 1M NaOH . Stir vigorously until a white, granular precipitate forms (not a gel).

    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Extract the filtrate (EtOAc/Water), dry organics over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead? A: You can, but it is risky for this substrate. STAB is excellent for aldehydes but often too slow for electron-rich aryl ketones. If you must use STAB, you must add Acetic Acid (1-2 equiv) to catalyze imine formation and use DCE as the solvent. However, the Ti(OiPr)₄ method described above generally gives higher conversion for acetophenone derivatives.

Q: I am seeing dialkylation (Tertiary amine impurity). A: This occurs if you are using a primary amine (e.g., methylamine).

  • Fix 1: Increase the amine equivalents (to 2.0–3.0 equiv) to statistically favor mono-alkylation.

  • Fix 2: Use a bulky protecting group on the amine if possible, then deprotect later.

Q: The reaction mixture turned into a thick gel during workup. A: You likely quenched with water or neutral buffer. Titanium requires a basic quench (Ammonia or NaOH) to break the coordination complex and form filterable TiO₂ solids.

Q: Can I use molecular sieves instead of Titanium? A: Yes, but Ti(OiPr)₄ is dual-action (Lewis Acid + Desiccant). If you use sieves, you must add a separate acid catalyst (like p-TsOH or TiCl₄) to activate the 4-methoxybutyrophenone carbonyl, or the reaction will be incredibly slow.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(p-Methoxyphenyl)butylamine via Column Chromatography

Welcome to the technical support center for the chromatographic purification of 1-(p-methoxyphenyl)butylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(p-methoxyphenyl)butylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar aromatic amines. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate the complexities of purifying basic compounds on silica gel.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of 1-(p-methoxyphenyl)butylamine.

Q1: Why does my amine streak or "tail" on the TLC plate and column?

A1: Peak tailing is a common issue when purifying amines on silica gel.[1][2] The primary cause is the interaction between the basic amine and acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This strong, sometimes irreversible, binding leads to a slow and uneven elution of the compound, resulting in streaking on a TLC plate or a broad, tailing peak during column chromatography.[1][5]

Q2: How can I prevent peak tailing?

A2: The most effective strategy is to add a small amount of a basic modifier to your mobile phase.[6][7] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.5-2% (v/v).[6] The TEA is more basic than your target amine and will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your compound.[3][7] This allows the 1-(p-methoxyphenyl)butylamine to travel through the column with fewer secondary interactions, resulting in a sharper, more symmetrical peak.[5]

Q3: What is a good starting solvent system for the TLC analysis of 1-(p-methoxyphenyl)butylamine?

A3: A good starting point for many moderately polar compounds is a mixture of ethyl acetate (EtOAc) and hexanes.[8] For an amine like 1-(p-methoxyphenyl)butylamine, begin with a 1:4 or 1:1 mixture of ethyl acetate/hexanes.[9] It is crucial to also include 1% triethylamine in your eluent to mitigate tailing and obtain a reliable Rf value. The ideal solvent system should provide an Rf value for your target compound between 0.2 and 0.4 for optimal separation on a column.[6]

Q4: How do I visualize 1-(p-methoxyphenyl)butylamine on a TLC plate?

A4: Since 1-(p-methoxyphenyl)butylamine is not colored, a visualization agent is required. The compound has a chromophore and should be visible under UV light at 254 nm, appearing as a dark spot on a fluorescent green plate.[10] For more specific detection of the amine functional group, a ninhydrin stain is highly effective.[9] Primary amines, like the target compound, will typically appear as green spots upon gentle heating.[9] Another general-purpose stain that can be used is potassium permanganate (KMnO4), which reacts with many organic compounds.[11]

Q5: My compound is a racemic mixture. Can I separate the enantiomers using standard silica gel column chromatography?

A5: No, standard silica gel is an achiral stationary phase and cannot differentiate between enantiomers. To separate a racemic mixture of 1-(p-methoxyphenyl)butylamine, you would need to use a chiral stationary phase (CSP) in a technique like chiral HPLC or SFC (Supercritical Fluid Chromatography).[12][13][14] Alternatively, the enantiomers can be resolved by forming diastereomeric salts with a chiral acid, separating these diastereomers by crystallization or standard chromatography, and then liberating the individual enantiomers.

II. Troubleshooting Guide: From Tailing Peaks to Lost Compounds

This section provides a systematic approach to diagnosing and solving more complex issues that may arise during the purification process.

Problem 1: Severe Tailing and Poor Resolution Despite Adding Triethylamine

Scenario: You've added 1% TEA to your ethyl acetate/hexane mobile phase, but your compound is still exhibiting significant tailing, and you are unable to separate it from a closely eluting impurity.

Potential Causes & Solutions:

  • Insufficient Deactivation of Silica: The acidity of the silica gel can vary between batches and manufacturers. In some cases, 1% TEA may not be enough to fully passivate the stationary phase.

    • Solution: Increase the concentration of TEA in your mobile phase incrementally to 2% or even 3%.[6] Monitor the effect on the Rf and spot shape by TLC. Be aware that excessive TEA can alter the overall polarity of the eluent.

  • Co-elution with an Acidic Impurity: If your crude mixture contains an acidic impurity, it can interact with your basic amine on the column, leading to complex elution profiles.

    • Solution: Perform an acidic wash of your crude material before chromatography. Dissolve the sample in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, moving it to the aqueous layer, while neutral and acidic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with 1M NaOH) and extract your purified amine back into an organic solvent.

  • Improper Solvent System: The chosen solvent system may not be optimal for resolving your compound from the impurity, even with the addition of TEA.

    • Solution: Experiment with different solvent systems. Consider replacing ethyl acetate with a different polar solvent like diethyl ether or a mixture of dichloromethane and methanol (e.g., 98:2 DCM/MeOH + 1% TEA) to alter the selectivity of the separation.[8]

Problem 2: The Compound Appears to Have Decomposed on the Column

Scenario: After running the column, you find that the yield of 1-(p-methoxyphenyl)butylamine is significantly lower than expected, or the collected fractions contain new, unexpected spots by TLC analysis.

Potential Causes & Solutions:

  • Silica Gel Instability: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the prolonged contact time of column chromatography.[15]

    • Solution 1 (Silica Deactivation): Before packing, you can deactivate the silica gel. This can be done by preparing a slurry of the silica in your chosen eluent that already contains 1-3% triethylamine. Let this slurry stand for a short period before packing the column. This pre-treatment helps to neutralize the most acidic sites.[6]

    • Solution 2 (Alternative Stationary Phase): If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a functionalized silica gel, such as an amine-bonded phase.[8][16] Amine-bonded columns are particularly useful as they have a basic character and can often be used without mobile phase modifiers.[16]

Problem 3: The Compound Won't Elute from the Column

Scenario: You have loaded your sample, and even after passing a large volume of what you determined to be an appropriate mobile phase, your compound has not eluted.

Potential Causes & Solutions:

  • Mobile Phase is Not Polar Enough: The TLC experiment may have been misleading, or the conditions on the column are different enough that the compound is more strongly retained.

    • Solution: Gradually increase the polarity of your mobile phase. This is known as a gradient elution.[6] For example, if you started with 20% EtOAc in hexanes, you can incrementally increase the percentage of EtOAc to 30%, 40%, and so on. This will increase the eluting power of the mobile phase and should eventually move your compound off the column.

  • Irreversible Binding: In rare cases, the amine may have bound irreversibly to highly acidic sites on the silica gel.

    • Solution: While this may mean the loss of the loaded sample, for future purifications, ensure proper deactivation of the silica with triethylamine as described above.[6] Using a less acidic stationary phase is also a viable alternative.[16]

Problem 4: Cracks or Channels Forming in the Silica Bed

Scenario: You notice cracks or channels forming in the silica gel bed after you have started running the column, leading to poor separation.

Potential Causes & Solutions:

  • Poor Packing: An unevenly packed column is prone to cracking.

    • Solution: Ensure the silica gel is packed as a uniform slurry.[17] Tapping the side of the column gently as the silica settles can help create a more homogenous bed.[18]

  • Solvent Polarity Changes: Abrupt and large changes in solvent polarity during a gradient elution can cause the silica bed to swell or shrink, leading to cracks.

    • Solution: When running a gradient, increase the polarity gradually. Avoid switching directly from a non-polar solvent to a highly polar one.

  • Heat of Adsorption: When using certain solvents like dichloromethane or methanol, the heat generated from the solvent adsorbing onto the silica can cause bubbles and cracks.

    • Solution: Pack the column using the initial, less polar eluent. When introducing a more polar solvent, do so slowly to allow any heat to dissipate.

III. Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare Eluent: In a beaker, prepare a 10 mL solution of 20% ethyl acetate in hexanes containing 1% triethylamine (e.g., 2 mL EtOAc, 8 mL hexanes, 0.1 mL TEA).

  • Spot the TLC Plate: Dissolve a small amount of your crude 1-(p-methoxyphenyl)butylamine in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small, concentrated dot on the baseline of a silica gel TLC plate.[9]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent.[9] Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under UV light and/or by staining with ninhydrin or potassium permanganate.[9][10][11]

  • Optimize: Adjust the ratio of ethyl acetate to hexanes to achieve an Rf value for the desired compound of approximately 0.3.[6]

Protocol 2: Column Chromatography Purification
  • Prepare the Column: Select an appropriately sized glass column. Add a small plug of cotton or glass wool to the bottom.[18]

  • Pack the Column: Prepare a slurry of silica gel in your optimized mobile phase (determined from the TLC analysis).[17] Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[18] Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample solution to the top of the column. Alternatively, for less soluble samples, you can perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elute the Column: Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed. Begin collecting fractions.[18]

  • Monitor the Elution: Analyze the collected fractions by TLC to determine which ones contain your purified compound.[18]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(p-methoxyphenyl)butylamine.

IV. Data Presentation

Table 1: Example TLC Solvent System Optimization

% Ethyl Acetate in Hexanes (with 1% TEA)Rf of 1-(p-methoxyphenyl)butylamineObservations
10%0.15Spot is too low on the plate.
20% 0.32 Good separation, ideal for column.
30%0.55Spot is moving too high.
40%0.78Poor separation from less polar impurities.

V. Visualizations

Workflow for Troubleshooting Amine Purification

TroubleshootingWorkflow Start Start: Purification of 1-(p-methoxyphenyl)butylamine TLC Run TLC with EtOAc/Hexanes + 1% TEA Start->TLC Tailing Is there tailing? TLC->Tailing NoTailing No Tailing Tailing->NoTailing No AddTEA Increase TEA to 2% or Pre-treat Silica Tailing->AddTEA Yes Column Run Column NoTailing->Column AddTEA->TLC Problem Problem during column? Column->Problem Success Purification Successful Problem->Success No PoorRes Poor Resolution Problem->PoorRes Yes, poor resolution NoElution Compound Not Eluting Problem->NoElution Yes, no elution Decomp Decomposition Problem->Decomp Yes, decomposition ChangeSolvent Change Solvent System (e.g., DCM/MeOH) PoorRes->ChangeSolvent Gradient Run Gradient Elution NoElution->Gradient Alumina Use Alumina or Deactivated Silica Decomp->Alumina ChangeSolvent->TLC Gradient->Column Alumina->Column

Caption: A decision-making flowchart for troubleshooting common issues in the column chromatography of amines.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • LCGC International. (2025, November 26). What's Happening to My Column? Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • ResearchGate. (2025, August 6). Chiral separation and characterization of methoxphenidine – A popular street drug. Available from: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Available from: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • PubMed. (2018, December 15). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Available from: [Link]

  • Google Patents. US4440954A - Process for the purification of p-aminophenol.
  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Available from: [Link]

  • Restek. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Available from: [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Google Patents. (2020, August 27). US20200270199A1 - Preparation method for high purity racemic adrenaline.
  • Interchim. Hydrophobic Interaction - Cellufine Butyl, Phenyl. Available from: [Link]

  • Taylor & Francis Online. Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of Troubleshooting of HPLC Columns. Available from: [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. HFIP-mediated 2-aza-Cope rearrangement: metal-free synthesis of α-substituted homoallylamines at ambient temperature. Available from: [Link]

  • MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available from: [Link]

  • MDPI. Table of Contents. Available from: [Link]

  • Organic Chemistry. TLC stains. Available from: [Link]

  • ResearchGate. (2025, August 6). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Available from: [Link]

  • Yumpu. HPLC Troubleshooting Guide. Available from: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • MDPI. (2019, February 25). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available from: [Link]

  • Aerosol Research. Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Available from: [Link]

  • Waters Corporation. Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available from: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Methoxyphenyl)butan-1-amine HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility issues encountered with amine hydrochloride salts, specifically using 1-(4-Methoxyphenyl)butan-1-amine HCl as a primary example. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your experiments proceed smoothly and efficiently.

Introduction: The Challenge of Amine Hydrochloride Solubility

Amine hydrochlorides are prevalent in pharmaceutical development and organic synthesis due to their increased stability and ease of handling compared to their free base counterparts.[1][2] However, this salt form introduces a significant challenge: the ionic nature of the ammonium salt drastically reduces its solubility in many common organic solvents, which are typically non-polar or have low to moderate polarity.[3] This guide will walk you through the most effective strategies to overcome this hurdle.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the specific issues you may encounter.

Q1: I can't dissolve 1-(4-Methoxyphenyl)butan-1-amine HCl in my reaction solvent (e.g., Dichloromethane, THF, Toluene). What is the most reliable first step?

Answer: The most robust and widely applicable method is to convert the hydrochloride salt back to its neutral, "free base" form.[1] The free base is an organic molecule that is significantly more soluble in a wide range of organic solvents.[4] This is achieved through a simple acid-base extraction.

Core Principle: Free-Basing

The underlying principle is to use a mild aqueous base to deprotonate the ammonium cation (R-NH3+), regenerating the neutral amine (R-NH2). This neutral amine is then extracted into an organic solvent.

Q2: Can you provide a detailed protocol for the free-basing of 1-(4-Methoxyphenyl)butan-1-amine HCl?

Answer: Absolutely. The following is a standard, self-validating laboratory protocol for this procedure.

Detailed Experimental Protocol: Free-Basing and Extraction
  • Dissolution: Dissolve the 1-(4-Methoxyphenyl)butan-1-amine HCl salt in deionized water. A concentration of approximately 0.5 M is a good starting point.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), while stirring.[5]

    • Causality Check: You should observe the formation of a cloudy suspension or an oily layer, which is the neutral, water-insoluble free base amine precipitating out of the aqueous solution.

  • pH Monitoring: Continue adding the base until the pH of the aqueous layer is between 9 and 10. Use pH paper to monitor.

    • Expert Insight: The pKa of a typical ammonium ion is around 9-10.[6] Ensuring the pH is at or above the pKa will guarantee complete deprotonation to the free base.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[7][8]

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely. The organic layer containing your free base amine will be the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Aqueous Layer Removal: Drain and discard the lower aqueous layer.

  • Washing (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Purpose: This step helps to remove any residual water from the organic layer and breaks up emulsions.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent. The resulting clear solution is your free base amine dissolved in the organic solvent, ready for use in your reaction or for solvent removal to isolate the pure amine.

Q3: I tried the free-basing protocol, but my yield was very low. What are the common causes?

Answer: Low yield after an extraction is a frequent issue and can typically be traced to a few key steps.[9]

Potential Cause Troubleshooting Steps & Explanation
Incomplete Basification Verify pH: Ensure the aqueous layer reached a pH of at least 9-10. If the pH is too low, a significant portion of your amine will remain as the water-soluble hydrochloride salt and will not be extracted into the organic layer.
Emulsion Formation Break the Emulsion: A thick, stable layer between the aqueous and organic phases (an emulsion) can trap your product. To break it, add a small amount of brine and swirl gently, or filter the entire mixture through a pad of Celite.
Insufficient Extraction Repeat Extraction: Perform the extraction step 2-3 times with fresh portions of the organic solvent. This ensures that all of the free base is transferred from the aqueous to the organic layer.
Amine Volatility Careful Solvent Removal: If your free base amine has a low boiling point, you may be losing it during solvent removal on a rotary evaporator. Use a lower bath temperature and be attentive as the solvent level decreases.
Q4: My reaction is water-sensitive. Can I avoid the aqueous workup associated with free-basing?

Answer: Yes, there are strategies for in situ neutralization or for using non-aqueous methods.

Strategy 1: In Situ Neutralization with a Tertiary Amine Base

You can add a non-nucleophilic organic base directly to your reaction mixture. This base will neutralize the HCl salt, freeing the amine to participate in the reaction.

  • Recommended Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA, Hünig's base) are commonly used.[10]

  • Stoichiometry: You will need at least 2 equivalents of the tertiary amine base: one to neutralize the HCl salt and one to act as an acid scavenger for any acid produced during your reaction.

  • Byproduct: This method will produce a triethylammonium chloride (TEA.HCl) or diisopropylethylammonium chloride salt as a byproduct, which often precipitates from the reaction and can be filtered off at the end.[11][12]

Strategy 2: Salt Metathesis

Salt metathesis, or counter-ion exchange, is a technique to swap the chloride anion for a more lipophilic anion, making the resulting salt soluble in organic solvents.[13][14]

  • Example: Reacting your amine hydrochloride with a salt like sodium tetrakis(pentafluorophenyl)borate in a solvent like dichloromethane can yield the organic-soluble amine tetrakis(pentafluorophenyl)borate salt, while the sodium chloride byproduct precipitates and can be filtered off.[13]

Q5: Are there any other advanced techniques if standard methods fail?

Answer: For particularly challenging cases, Phase Transfer Catalysis (PTC) can be an effective solution.

Phase Transfer Catalysis (PTC)

A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[15] In this context, a PTC can help shuttle the amine from the solid or aqueous phase into the organic phase.

  • How it Works: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are common PTCs.[16] They can form an ion pair with the chloride of your amine salt, and the lipophilic alkyl groups on the catalyst help to carry the entire complex into the organic solvent.[17][18][19]

  • Application: This is particularly useful for reactions where you have a biphasic system (e.g., an aqueous solution of your amine salt and an organic solution of your other reactant).

Visualizing the Workflow

To help guide your experimental decisions, the following workflow diagram illustrates the logical progression for addressing the solubility of 1-(4-Methoxyphenyl)butan-1-amine HCl.

G start Start: Insoluble Amine HCl Salt is_water_sensitive Is the reaction water-sensitive? start->is_water_sensitive free_base Perform Aqueous Free-Basing (Protocol Q2) is_water_sensitive->free_base No in_situ Use In Situ Neutralization (Strategy Q4.1) is_water_sensitive->in_situ Yes soluble_product Product is Soluble Proceed with Reaction free_base->soluble_product ptc Consider Phase Transfer Catalysis (PTC) (Strategy Q5) in_situ->ptc If In-Situ Fails in_situ->soluble_product ptc->soluble_product check_yield Reaction Complete. Check Yield. soluble_product->check_yield troubleshoot Low Yield? Troubleshoot Extraction (Guide Q3) check_yield->troubleshoot Low Yield success Successful Synthesis check_yield->success Yield OK troubleshoot->free_base Re-optimize

Caption: Decision workflow for solubilizing amine HCl salts.

References

  • Filo. (2025, May 7).
  • Alternatives to Dichloromethane for Teaching Laboratories. (2025, May 29).
  • Ammonium Salts - C
  • Dichloromethane Substitute: Sustainable Solvent Options. (2025, November 18). Elchemy.
  • Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Scribd.
  • Any substitutes for DCM as a general solvent? (2024, September 24). Reddit.
  • Phase-transfer c
  • N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. (2024, April 9). ChemBK.
  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020, August 19). PMC - NIH.
  • Fact Sheet: Solvent Alternatives. (2018, December 19). UPenn EHRS - University of Pennsylvania.
  • DCM Ban: Alternatives & Resources for Dichloromethane. American Chemical Society.
  • Salt met
  • Free base. Wikipedia.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3).
  • Salt metathesis reaction | Engineering | Research Starters. EBSCO.
  • 5812 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30. (2012, June 12).
  • Free base. (2015, December 19). YouTube.
  • Salt met
  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9).
  • How can I neutralize aminehydrochlorides? (2023, December 27).
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Free-basing a volatile aliphatic amine without aqueous? (2021, February 24). Reddit.
  • What's the proper way to convert a freebase to hydrochloride? ECHEMI.
  • Purific
  • What base could I use to catch HCl in my amine / H2O sensitive reaction? (2015, January 22).
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • How to Troubleshoot Low Protein Yield After Elution. (2025, May 9).
  • amine salt formation in ketones as solvents. (2007, February 26). Sciencemadness.org.
  • Approximate pKa chart of the functional groups: values to know 1.
  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? (2014, August 12).
  • Method for preparing and synthesizing ammonium salt.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). Chair of Analytical Chemistry.
  • Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • 1,4-Bis(4-methoxyphenyl)butan-1-one Properties.
  • Description and Solubility. (2011, December 3).
  • 4-(4-Methoxyphenyl)butan-1-amine hydrochloride. BLDpharm.
  • Workup: Amines. Department of Chemistry : University of Rochester.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • Technical Support Center: Troubleshooting Low Yield in Amino-PEG27-amine Reactions. Benchchem.

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Troubleshooting

drying methods for 1-(4-Methoxyphenyl)butan-1-amine hydrochloride crystals

Technical Support Center: Solid State Processing & Isolation Subject: Drying Protocols for 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride Ticket ID: #DSP-882-METHOXY Responder: Dr. Aris Thorne, Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid State Processing & Isolation Subject: Drying Protocols for 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride Ticket ID: #DSP-882-METHOXY Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are dealing with a benzylic amine hydrochloride featuring an electron-rich para-methoxy substituent. This structural combination presents three specific processing risks during drying:

  • Oxidative Discoloration: The methoxy-activated ring is prone to air-oxidation, often turning the white crystals pink or yellow.

  • Benzylic Instability: While the HCl salt stabilizes the amine, excessive thermal stress can induce degradation at the benzylic carbon.

  • Solvate/Hydrate Formation: This class of molecule frequently forms pseudopolymorphs (channel solvates), leading to "case hardening" where solvent is trapped inside the crystal lattice if dried too aggressively.

This guide moves beyond generic "oven drying" to provide a controlled, quality-critical workflow.

Part 1: The Decision Matrix (Workflow Selection)

Before selecting a method, you must characterize the "Wet Cake." Do not apply heat until you know the thermal ceiling of your specific polymorph.

DryingWorkflow Start Start: Wet Cake Isolation PreCheck CRITICAL: Run DSC/TGA Determine Melt & Solvate Release T Start->PreCheck SolventCheck Primary Solvent? ScaleCheck Batch Scale? SolventCheck->ScaleCheck Volatile (MeOH, EtOH, EtOAc) MethodA Method A: Vacuum Oven (Static Drying) SolventCheck->MethodA High BP (Water, DMF) ScaleCheck->MethodA 5g - 1kg (Standard) MethodB Method B: Desiccator (Analytical/Labile) ScaleCheck->MethodB < 5g (High Value) MethodC Method C: Conical/Rotary (Dynamic Drying) ScaleCheck->MethodC > 1kg (Bulk) PreCheck->SolventCheck

Figure 1: Decision tree for selecting the optimal drying methodology based on scale and solvent properties.

Part 2: Detailed Protocols

Method A: Step-Ramp Vacuum Drying (Recommended for 5g – 1kg)

Best for: Minimizing "case hardening" and ensuring crystal integrity.

Prerequisites:

  • Vacuum Oven capable of

    
     mbar.
    
  • Nitrogen (

    
    ) bleed line (Critical for preventing oxidation).
    

The Protocol:

  • Pre-Drying (Ambient): Spread the wet cake on a PTFE or glass tray (layer depth

    
     cm). Apply full vacuum at 20–25°C  for 2 hours.
    
    • Why? This removes surface solvent. Applying heat immediately to a wet cake can dissolve the crystal surface, fusing particles into a hard "puck."

  • Ramp 1 (Solvent Release): Increase temperature to 40°C . Bleed

    
     to maintain a slight flow (pressure ~50–100 mbar). Hold for 4 hours.
    
    • Why? The

      
       sweep helps carry heavy solvent molecules out of the chamber more effectively than static vacuum.
      
  • Ramp 2 (Bound Solvent): Increase temperature to 55°C . Close

    
     bleed and pull max vacuum (
    
    
    
    mbar). Hold for 6–12 hours.
    • Warning: Do not exceed 60°C without DSC data confirming the melting point is

      
      .
      
  • Cool Down: Turn off heat. Backfill with Nitrogen , not air.[1]

    • Why? Hot crystals are highly reactive. Exposing them to oxygen while hot causes immediate pink discoloration.

Method B: Vacuum Desiccation (Analytical Standards)

Best for: Hygroscopic samples or when heating is risky.

  • Place sample in a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
    • Note: KOH is preferred for HCl salts as it neutralizes any trace acid vapor, preventing corrosion of the pump.

  • Apply vacuum (

    
     mbar) continuously for 24–48 hours.
    
  • Validation: Weigh the sample every 6 hours. Drying is complete when mass change is

    
    .
    

Part 3: Troubleshooting Guide (Symptom-Based)

Use this table to diagnose specific failure modes during the drying of 1-(4-Methoxyphenyl)butan-1-amine HCl.

SymptomProbable CauseCorrective Action
Pink or Brown Discoloration Oxidation: The electron-rich aromatic ring oxidized due to air exposure at high temp.1. Reduce Temp by 10°C.2. Ensure oven is backfilled with

only.3. Recrystallize using degassed solvents + antioxidant (e.g., Sodium Metabisulfite) if purity is compromised.
LOD (Loss on Drying) Stalls Case Hardening: Rapid drying formed a crust, trapping solvent inside.1. Mill/grind the sample to break the crust.2. Return to oven with a slower ramp rate.3. Use an

sweep to lower partial pressure of the solvent.
"Melting" in Oven Mp Depression: Residual solvent depressed the melting point (eutectic formation).1. Do not heat wet cake to the theoretical melting point.2. Dry at ambient temp under vacuum until solvent content is

before applying heat.
Sticky / Gummy Solid Hygroscopicity: The salt absorbed atmospheric water immediately upon opening.1. Handle in a glovebox or low-humidity room (

RH).2. Switch to a non-hygroscopic counter-ion (e.g., Fumarate) if HCl is too difficult to handle.
Low Assay / High ROI HCl Loss: Excessive heat/vacuum caused dissociation of HCl gas.1. Check pH of 1% aqueous solution (Target: pH 4–6).2. If pH > 7, you have lost acid. Re-acidify with ethereal HCl and re-precipitate.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use a fluid bed dryer for this compound? A: Proceed with caution. While efficient, fluid bed dryers cause high particle attrition (breakage). For amine hydrochlorides, the high velocity air can also introduce significant static charge. If you use this, ensure the equipment is grounded and the inlet air is filtered/inert (Nitrogen).

Q2: My LOD is 0.5%, but the KF (Karl Fischer) is 2.0%. Why? A: You likely have a hydrate . LOD measures all volatile loss (solvent + water). KF measures only water. If KF is stable and matches a stoichiometric ratio (e.g., monohydrate), stop drying. Removing hydrate water often collapses the crystal lattice, leading to an amorphous, unstable hygroscopic powder.

Q3: What are the regulatory limits for residual solvents? A: Refer to ICH Q3C (R8) guidelines.

  • Ethanol (Class 3): Limit is 5,000 ppm (0.5%).

  • Methanol (Class 2): Limit is 3,000 ppm (0.3%).

  • Dichloromethane (Class 2): Limit is 600 ppm (0.06%).

  • Tip: If you cannot hit these limits, consider a "reslurry" in a Class 3 solvent (e.g., Heptane) to displace the stubborn solvent.

Q4: How do I determine the "Safe" drying temperature? A: Run a TGA (Thermogravimetric Analysis) .

  • Look for the first weight loss event.

  • If weight loss begins at 80°C, set your oven max temp to 60°C (20°C safety margin).

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[2] (2021).[3][4] [Link]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (2012).[5] (Focus on salt selection and drying protocols).

  • U.S. Food and Drug Administration (FDA). Q3C(R8) Impurities: Guidance for Industry. (2021).[3][4] [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of 1-(4-Methoxyphenyl)butan-1-amine HCl via 1H NMR

Executive Summary This guide provides a technical analysis of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride , a critical chiral intermediate often utilized in the synthesis of adrenergic agents and chiral ligands. For r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride , a critical chiral intermediate often utilized in the synthesis of adrenergic agents and chiral ligands.

For researchers and drug development professionals, the primary analytical challenge lies in differentiating the hydrochloride salt from its free base and selecting the appropriate solvent system to visualize exchangeable ammonium protons. This guide compares the spectral performance of the HCl salt in DMSO-d6 versus the free base in CDCl3 , providing a validated workflow for structural confirmation.

Strategic Analysis: Salt vs. Free Base

In drug development, converting the lipophilic free base to a hydrochloride salt is standard for improving water solubility and bioavailability. However, this transformation significantly alters the 1H NMR profile.

Comparative Performance Matrix

The following table contrasts the analytical "performance" (spectral resolution and information density) of the two forms.

FeatureFree Base (in CDCl₃)Hydrochloride Salt (in DMSO-d₆)Technical Insight
Solubility High in non-polar solvents.Low in CDCl₃; High in DMSO/MeOH.Critical: Attempting to run the salt in CDCl₃ often results in suspension and poor shimming.
N-H Signal

~1.2–1.8 ppm (Broad singlet, 2H). Often overlaps with alkyl chain.

~8.0–8.5 ppm (Broad singlet/triplet, 3H). Distinct and downfield.
The salt form allows for quantitative integration of the nitrogen protons, confirming stoichiometry.
Benzylic Proton (

-CH)

~3.7–3.9 ppm.

~4.1–4.4 ppm.
Protonation of the amine exerts a strong electron-withdrawing inductive effect, shifting the

-proton downfield.
Stability Prone to oxidation/carbamate formation (CO₂ absorption).High stability.The salt spectrum is the preferred "archival" standard.

Experimental Protocol

To ensure reproducibility, the following protocol synthesizes best practices for handling amine salts.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Avoid CDCl3 for the salt form. If CDCl3 must be used for solubility reasons, add 1-2 drops of CD3OD to break aggregates, though this will exchange the NH protons.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (check against light).

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Visualization: Analytical Workflow

The following diagram outlines the decision logic for verifying the synthesis of the amine salt.

G Start Crude Product Solubility Solubility Test (CDCl3 vs DMSO) Start->Solubility RouteA Soluble in CDCl3 (Likely Free Base) Solubility->RouteA High RouteB Soluble in DMSO (Likely Salt) Solubility->RouteB Low AnalysisA 1H NMR (CDCl3) Check: ~1.5 ppm NH2 RouteA->AnalysisA AnalysisB 1H NMR (DMSO-d6) Check: ~8.3 ppm NH3+ RouteB->AnalysisB Validation Confirm Benzylic Shift (>4.0 ppm) AnalysisA->Validation AnalysisB->Validation

Figure 1: Analytical workflow for distinguishing Free Base from Hydrochloride Salt based on solubility and spectral markers.

Detailed Spectral Analysis

The 1H NMR spectrum of 1-(4-Methoxyphenyl)butan-1-amine HCl in DMSO-d6 exhibits characteristic features driven by the chirality and the ionic nature of the amine.

Chemical Shift Assignments (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Explanation
NH₃⁺ Ammonium8.20 – 8.50 Broad Singlet3H-Deshielded by positive charge; broad due to quadrupolar relaxation of ¹⁴N and exchange.
Ar-H Aromatic (2,[1][2]6)7.35 – 7.45 Doublet (AA'BB')2H~8.5 HzOrtho to the alkyl-ammonium group.
Ar-H Aromatic (3,[1][2]5)6.90 – 7.00 Doublet (AA'BB')2H~8.5 HzOrtho to the electron-donating Methoxy group (shielded).

-CH
Benzylic4.10 – 4.30 Multiplet/Triplet1H~6-8 HzDeshielded by the aromatic ring (anisotropy) and the cationic nitrogen (induction).
OCH₃ Methoxy3.73 Singlet3H-Characteristic sharp singlet; diagnostic for the p-methoxy group.

-CH₂
Methylene1.70 – 1.90 Multiplet2H-Diastereotopic protons due to the adjacent chiral center.

-CH₂
Methylene1.10 – 1.30 Multiplet2H-Shielded alkyl chain.

-CH₃
Methyl0.80 – 0.90 Triplet3H~7.0 HzTerminal methyl group.
Key Diagnostic Regions[3]
The Aromatic Region (AA'BB' System)

The 4-methoxyphenyl group creates a classic "roofing" effect or symmetric doublet pair. The protons ortho to the methoxy group are significantly shielded (shifted upfield to ~6.9 ppm) due to the resonance donation of the oxygen lone pairs into the ring. Conversely, the protons ortho to the chiral amine chain are deshielded (~7.4 ppm).

The Ammonium Signal (The "Salt Test")

In DMSO-d6 , the ammonium protons (


) are visible.
  • Observation: If you add D₂O to the NMR tube, this peak (8.2–8.5 ppm) will disappear immediately due to deuterium exchange (

    
    ).
    
  • Utility: This disappearance confirms the signal is an exchangeable proton and not an aromatic impurity.

The Chiral Center (

-Proton)

The proton at the chiral center (benzylic position) appears as a triplet or doublet of doublets.

  • Comparison: In the free base (CDCl3), this signal appears upfield (~3.8 ppm). In the HCl salt (DMSO-d6), the positive charge on the nitrogen pulls electron density away, shifting it downfield to ~4.2 ppm.

Structural Logic Visualization

The following diagram illustrates the connectivity logic used to assign the spectrum, starting from the most distinct signal (Methoxy).

Logic Methoxy Methoxy Singlet (3.73 ppm) Aromatic Aromatic Region (6.9 - 7.4 ppm) Methoxy->Aromatic Coupled via Ring (Shielding Effect) Benzylic Benzylic CH (4.2 ppm) Aromatic->Benzylic Connects to Amine Ammonium NH3+ (8.3 ppm) Benzylic->Amine Alpha Position (Inductive Shift) Alkyl Alkyl Chain (0.8 - 1.9 ppm) Benzylic->Alkyl Connects to

Figure 2: Structural connectivity logic. The Methoxy signal serves as the spectral anchor, allowing assignment of the aromatic ring, which in turn validates the position of the benzylic proton.

Common Pitfalls & Troubleshooting

  • Water Peak Interference: Commercial DMSO-d6 often contains water (

    
     ~3.33 ppm). This can overlap with the methoxy signal or broad exchangeable protons.
    
    • Solution: Use ampoules of "100%" DMSO-d6 or dry the solvent over molecular sieves.

  • Rotational Sidebands: The intense methoxy singlet may generate spinning sidebands if the sample is spun.

    • Recommendation: Run the experiment non-spinning if the probe allows, or ensure sidebands do not overlap with the benzylic proton.

  • Trace Free Base: If the pH is not sufficiently acidic during salt formation, you may see a "walking" chemical shift for the benzylic proton (between 3.8 and 4.2 ppm) representing an average of the protonated and unprotonated species.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4][5] (Standard text for inductive effects and salt shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Reference for general benzylamine fragmentation and shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on solvent effects and chemical shift prediction).

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)butan-1-amine. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the FTIR Identification of 1-(4-Methoxyphenyl)butan-1-amine Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics for the identification of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics for the identification of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying scientific principles that govern the vibrational spectroscopy of this molecule. We will explore the expected FTIR absorption peaks, compare them with a close structural analog, p-Methoxyamphetamine Hydrochloride (PMA HCl), and discuss distinguishing features from other related compounds.

The Role of FTIR in Compound Identification

FTIR spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, the molecules absorb energy at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint" for each compound, making FTIR an invaluable tool for structural elucidation and quality control in pharmaceutical and chemical research. For a molecule like 1-(4-Methoxyphenyl)butan-1-amine hydrochloride, FTIR allows for the simultaneous confirmation of the primary amine hydrochloride, the p-substituted aromatic ring, the methoxy group, and the alkyl chain.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality and reproducible FTIR spectrum, a standardized methodology is crucial. The following protocol outlines the steps for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.

Protocol: FTIR Spectroscopy of a Solid Sample via ATR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to capture the spectrum of the ambient environment (e.g., air). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount of the solid sample (typically a few milligrams) directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. The pressure should be sufficient to maximize the signal without damaging the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, apply baseline correction to account for any sloping baseline.

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Structural and Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups in 1-(4-Methoxyphenyl)butan-1-amine hydrochloride from its FTIR spectrum.

FTIR Spectral Interpretation Workflow Start Acquire FTIR Spectrum Region1 Analyze 3500-2500 cm⁻¹ Region Start->Region1 Region2 Analyze 3100-2850 cm⁻¹ Region Region1->Region2 Broad bands indicate N-H⁺ stretches Region3 Analyze 1610-1450 cm⁻¹ Region Region2->Region3 Peaks >3000 cm⁻¹ (Aromatic C-H) Peaks <3000 cm⁻¹ (Aliphatic C-H) Region4 Analyze ~1250 cm⁻¹ & ~1030 cm⁻¹ Regions Region3->Region4 Aromatic C=C stretches Region5 Analyze ~830 cm⁻¹ Region Region4->Region5 Asymmetric & Symmetric C-O-C stretches Conclusion Confirm Structure of 1-(4-Methoxyphenyl)butan-1-amine HCl Region5->Conclusion p-disubstitution C-H bend

Caption: A flowchart detailing the step-by-step analysis of an FTIR spectrum for structural elucidation.

Comparative Analysis of FTIR Spectra

Molecular Structures

Molecular Structures cluster_target 1-(4-Methoxyphenyl)butan-1-amine HCl cluster_pma p-Methoxyamphetamine HCl (PMA) cluster_pmma p-Methoxymethamphetamine HCl (PMMA) Target Target Compound PMA Primary Analog PMMA Secondary Amine Analog

Caption: Structures of the target compound and its analogs for FTIR comparison.

FTIR Peak Assignments

The following table summarizes the characteristic FTIR peaks for p-Methoxyamphetamine Hydrochloride (PMA HCl) and provides the expected corresponding peaks for 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. A comparison with p-Methoxymethamphetamine (PMMA), a secondary amine, is also included to highlight key differences.

Wavenumber (cm⁻¹)Vibrational Mode1-(4-Methoxyphenyl)butan-1-amine HCl (Expected)p-Methoxyamphetamine HCl (PMA)p-Methoxymethamphetamine HCl (PMMA)
~3200-2800N-H⁺ StretchingStrong, broad bandStrong, broad bandStrong, broad band (shifted)
~3030Aromatic C-H StretchingMedium to weakMedium to weak[1][2][3]Medium to weak
~2960-2850Aliphatic C-H StretchingMedium to strongMedium to strong[4]Medium to strong
~1610 & ~1510Aromatic C=C StretchingStrongStrongStrong
~1580N-H⁺ Bending (Asymmetric)MediumMedium[5]Absent
~1500N-H⁺ Bending (Symmetric)MediumMedium[5]Absent
~1460CH₂/CH₃ BendingMediumMediumMedium
~1250Asymmetric C-O-C StretchingStrongStrong[6]Strong
~1180Aromatic C-H in-plane bendingMediumMediumMedium
~1030Symmetric C-O-C StretchingStrongStrong[6]Strong
~830Aromatic C-H out-of-plane bending (p-disubstituted)StrongStrong[1][2]Strong
Detailed Spectral Interpretation
  • N-H⁺ Stretching (Amine Hydrochloride): The most prominent feature for primary amine hydrochlorides is a very broad and strong absorption band in the 3200-2800 cm⁻¹ region.[5] This broadening is due to extensive hydrogen bonding. This band often appears as a broad envelope upon which the sharper C-H stretching peaks are superimposed.[5] In contrast, secondary amine hydrochlorides like PMMA also show a broad N-H⁺ stretch, but its position and shape can differ.[7][8]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.[1][2][3] The aliphatic C-H stretches from the butyl and methoxy groups will be observed as stronger bands just below 3000 cm⁻¹.[4]

  • Aromatic C=C Stretching: The presence of the aromatic ring is confirmed by two distinct, strong absorption bands around 1610 cm⁻¹ and 1510 cm⁻¹.[1][3] These are characteristic of the C=C stretching vibrations within the benzene ring.

  • N-H⁺ Bending: Primary amine salts exhibit two N-H⁺ bending vibrations: an asymmetric bend typically around 1625-1560 cm⁻¹ and a symmetric bend around 1550-1500 cm⁻¹.[5] These bands are a key feature for distinguishing primary from secondary amine salts, which do not show these specific bending modes.

  • C-O-C Stretching (Methoxy Group): The methoxy group attached to the aromatic ring (an anisole-type structure) gives rise to two strong and characteristic bands. The asymmetric C-O-C stretch appears around 1250 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹.[6] The intensity of the asymmetric stretch is often greater due to resonance effects.[6]

  • Aromatic C-H Out-of-Plane Bending: A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.[1][2] This is a reliable indicator of the substitution pattern on the benzene ring.

Conclusion

The FTIR spectrum of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride is expected to be characterized by a series of distinct absorption bands that confirm its molecular structure. The key identifying features include a broad N-H⁺ stretching band from the primary amine hydrochloride, characteristic aromatic C=C stretching and C-H bending vibrations indicative of a p-disubstituted benzene ring, and strong C-O-C stretching bands from the methoxy group. By comparing its expected spectrum with that of the close structural analog, p-Methoxyamphetamine Hydrochloride, and contrasting it with a secondary amine analog, we can establish a reliable method for the positive identification of this compound using FTIR spectroscopy.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

  • SWGDrug. (2013, May 16). p-METHOXYAMPHETAMINE. Retrieved from [Link]

  • SWGDrug. (2005, August 9). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]

  • LibreTexts. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634.
  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in .... Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

Sources

Validation

A-Scientist's Guide to HPLC Method Development for the Purity of 1-(4-Methoxyphenyl)butan-1-amine

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 1-(4-Methoxyphenyl)butan-1-amine. We will move b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 1-(4-Methoxyphenyl)butan-1-amine. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, justify experimental choices, and establish a self-validating protocol suitable for research and drug development environments.

Introduction: The Analytical Challenge

1-(4-Methoxyphenyl)butan-1-amine is a primary aromatic amine. The analytical challenge in assessing its purity lies in separating it from structurally similar impurities, which may include starting materials, by-products, and degradation products. The primary amine functional group is basic, which presents a specific and common challenge in reversed-phase HPLC: poor peak shape due to interactions with silica-based stationary phases.[1][2] Our method development strategy will be built around mitigating this issue to achieve a sensitive, specific, and reliable purity assessment.

Analyte Properties and Initial Chromatographic Considerations

A successful method begins with understanding the analyte. 1-(4-Methoxyphenyl)butan-1-amine possesses two key features that dictate our starting point:

  • Aromatic Ring: The methoxyphenyl group provides a strong chromophore, making UV detection a suitable and straightforward choice. The UV maximum is expected to be around 225 nm and 275 nm, typical for methoxy-substituted benzene rings.

  • Basic Amine Group: The primary amine has an estimated pKa in the range of 9.5-10.5. At neutral pH, this group will be protonated (positively charged). This charge can lead to strong, undesirable ionic interactions with residual silanol groups on standard silica-based C18 columns, resulting in peak tailing.[2][3]

Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it is the most common and versatile technique in pharmaceutical analysis.[4][5] However, we must proactively address the challenge of the basic amine.

Phase 1: Initial Method Development & Column Comparison

The goal of this phase is to find a suitable combination of stationary and mobile phases that provides good peak shape and adequate retention for the main analyte.

3.1. Column Selection: Beyond Standard C18

While a standard C18 column is the workhorse of RP-HPLC, it is often not ideal for basic compounds due to the aforementioned silanol interactions.[3] We will compare a standard C18 with a modern, modified C18 phase designed for improved performance with polar and basic analytes.

Column TypeStationary Phase ChemistryRationale for InclusionExpected Performance
Standard C18 Octadecylsilane bonded to silicaBaseline comparison; most common starting point in RP-HPLC.[4]Potential for significant peak tailing for the amine analyte.
Polar-Embedded C18 Octadecylsilane with an embedded polar group (e.g., amide or carbamate).The embedded polar group helps to shield the analyte from residual silanols, improving peak shape for bases.[6]Improved peak symmetry (less tailing) compared to standard C18.
Phenyl-Hexyl Phenyl-hexyl ligands bonded to silica.Offers alternative selectivity through π-π interactions with the analyte's aromatic ring.May provide better resolution of aromatic impurities from the main peak.

3.2. Mobile Phase Screening

The mobile phase must be optimized to control the ionization of both the analyte and the stationary phase.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile is generally preferred for its lower viscosity and UV transparency. We will start with Acetonitrile.

  • Aqueous Phase & pH Control: This is the most critical parameter for achieving good peak shape for a basic compound.[1]

    • Low pH (e.g., pH 2.5-3.5): At this pH, the amine analyte is fully protonated (BH+). Critically, most surface silanol groups (pKa ~3.5-4.5) are protonated (Si-OH) and thus neutral.[3] This minimizes the strong ionic interaction, leading to improved peak shape.[2] Formic acid (0.1%) or a phosphate buffer are excellent choices.

    • Mid-Range pH (e.g., pH 6-8): This range is generally the worst for basic compounds, as the analyte is still protonated but the silanols are deprotonated (SiO-), leading to maximum tailing. This pH range should be avoided.

    • High pH (e.g., pH 9-10.5): At high pH, the amine becomes deprotonated and neutral (B), which can also lead to good peak shape. However, this requires specialized hybrid or ethylene-bridged silica columns that are stable at high pH.[7] For initial screening, low pH is a more universal and robust starting point.

Initial Screening Conditions:

  • Columns: As listed in the table above (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 30 °C.

This screening will allow for a direct comparison of column performance under conditions designed to suppress peak tailing. The Polar-Embedded C18 is hypothesized to provide the best peak shape.

Phase 2: Method Optimization

Once the best column is selected (let's assume the Polar-Embedded C18), the method can be optimized for the specific separation of 1-(4-Methoxyphenyl)butan-1-amine from its potential impurities.

Workflow for Method Optimization

Caption: Workflow for HPLC method optimization.

Optimization Steps:

  • Gradient Adjustment: The initial 10-90% gradient is broad. The gradient should be tailored to provide the best resolution around the main peak. If impurities are eluting very close to the main peak, a shallower gradient (e.g., a change of 2-5% organic per minute) in that region is necessary.

  • Temperature Control: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency.

  • Flow Rate: Adjusting the flow rate can be used to shorten run time if resolution is more than adequate, or it can be slightly decreased to improve resolution if needed.

Hypothetical Comparison of Initial vs. Optimized Method

ParameterInitial Screening MethodOptimized Purity MethodRationale for Change
Column Polar-Embedded C18Polar-Embedded C18Best initial peak shape.
Mobile Phase A 0.1% Formic Acid in Water20mM Potassium Phosphate, pH 3.0Buffer provides better pH control and reproducibility.
Mobile Phase B AcetonitrileAcetonitrileNo change needed.
Gradient 10-90% B in 15 min30-55% B in 10 min, hold 2 min, return to 30%Focused gradient improves resolution of early-eluting impurities and shortens run time.
Flow Rate 1.0 mL/min1.2 mL/minFaster flow rate to increase throughput without sacrificing resolution.
Temperature 30 °C35 °CSlight temperature increase to improve peak efficiency.
Phase 3: Method Validation (ICH Q2(R1) Framework)

For use in a regulated environment, the final method must be validated to prove it is suitable for its intended purpose.[8][9] The validation will be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Optimized Method Specificity Specificity (Peak Purity) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Quantitation LOQ / LOD Precision->Quantitation Robustness Robustness Quantitation->Robustness

Caption: Key parameters for method validation as per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated using a photodiode array (PDA) detector to assess peak purity.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. For purity, this would typically be from the limit of quantitation (LOQ) to 120% of the working concentration.[9]

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C in temperature).[9]

Final Recommended Protocol

This protocol is the result of the systematic development and optimization process described above.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    10.0 45 55
    12.0 45 55
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 1-(4-Methoxyphenyl)butan-1-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This gives a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the standard using the same diluent.

System Suitability Test (SST):

  • Before analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor for the main peak: ≤ 1.5.

    • Relative Standard Deviation (RSD) of the peak area: ≤ 1.0%.

This method provides a robust, validated framework for the purity determination of 1-(4-Methoxyphenyl)butan-1-amine, grounded in established chromatographic principles and regulatory expectations.[8][10][13]

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • US EPA. (n.d.). 1,4-Bis(4-methoxyphenyl)butan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Trautwein, C., & Kümmerer, K. (2011). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. International Journal of Environmental Analytical Chemistry, 91(13), 1246-1261. Retrieved from [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Retrieved from [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Methoxyphenyl)butan-1-amine: A Comparative Analysis

For researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-(4-Methoxyphenyl)butan-1-amine, a primary amine with a methoxy-substituted aromatic ring. In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this guide will leverage established fragmentation principles and comparative data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. This approach not only offers a reliable framework for identifying this molecule but also serves as a didactic example of interpretative mass spectrometry.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns. The fragmentation of 1-(4-methoxyphenyl)butan-1-amine under EI is anticipated to be dominated by cleavage events driven by the localization of the radical cation on the nitrogen atom and the stability of the resulting fragments.

The Molecular Ion and the Nitrogen Rule

1-(4-Methoxyphenyl)butan-1-amine (C₁₁H₁₇NO) has a molecular weight of 179.26 g/mol . As per the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺•) is expected at an m/z of 179. However, for many aliphatic amines, the molecular ion can be of very low abundance or even absent due to the high propensity for fragmentation.[1]

Alpha-Cleavage: The Dominant Fragmentation Pathway

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This cleavage is driven by the formation of a resonance-stabilized immonium ion. For 1-(4-methoxyphenyl)butan-1-amine, there are two possible α-cleavage pathways:

  • Loss of a propyl radical: Cleavage of the bond between the benzylic carbon and the butyl chain results in the loss of a propyl radical (•C₃H₇) and the formation of the 4-methoxybenzylaminium radical cation. This is not the most favored pathway.

  • Loss of the 4-methoxyphenyl radical: The more favorable α-cleavage involves the cleavage of the bond between the benzylic carbon and the aromatic ring. However, the most significant α-cleavage for primary amines is the loss of the largest alkyl substituent from the carbon bearing the amino group. In this case, cleavage of the Cα-Cβ bond of the butyl group would lead to the formation of a stable immonium ion.

A key fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom, which for 1-(4-methoxyphenyl)butan-1-amine would be the bond between the carbon bearing the amine and the rest of the butyl chain. This would result in the formation of a resonance-stabilized immonium ion. The most probable dominant fragmentation pathway is the α-cleavage leading to the formation of the [CH(NH₂)(C₆H₄OCH₃)]⁺ ion. However, the most characteristic fragmentation for primary amines is the formation of the [CH₂=NH₂]⁺ ion at m/z 30 through cleavage of the bond between the alpha and beta carbons of the alkyl chain.

A more likely dominant fragmentation pathway involves the benzylic cleavage, leading to the formation of the highly stable 4-methoxybenzyl cation (tropylium ion precursor) at m/z 121 . This is a very common fragmentation for compounds containing a methoxybenzyl moiety.[2] The other fragment would be the butan-1-amine radical.

Another significant fragmentation pathway is the α-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of an immonium ion . For 1-(4-methoxyphenyl)butan-1-amine, this would result in an ion at m/z 86 ([CH(C₃H₇)=NH₂]⁺).

Comparative Analysis: 4-Methoxyamphetamine

A close structural analog, 4-methoxyamphetamine, demonstrates a similar amine-dominated fragmentation pattern.[3] Its mass spectrum is characterized by a base peak corresponding to the immonium ion formed via α-cleavage. A significant peak at m/z 121, corresponding to the 4-methoxybenzyl cation, is also observed.[4] This provides strong evidence for the predicted fragmentation of 1-(4-methoxyphenyl)butan-1-amine.

Predicted EI Fragmentation Summary
m/zProposed Fragment StructureFragmentation Pathway
179[C₁₁H₁₇NO]⁺•Molecular Ion
121[C₈H₉O]⁺Benzylic cleavage with loss of butan-1-amine radical
86[C₅H₁₂N]⁺α-cleavage with loss of the 4-methoxyphenyl radical

dot

Caption: Predicted EI fragmentation of 1-(4-methoxyphenyl)butan-1-amine.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze the fragmentation of the protonated precursor ion.

The Protonated Molecule

In positive ion mode ESI, 1-(4-methoxyphenyl)butan-1-amine is expected to be readily protonated at the basic nitrogen atom, forming the [M+H]⁺ ion at an m/z of 180 .

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

The fragmentation of the protonated molecule under CID conditions is expected to proceed through pathways that favor the formation of stable, even-electron ions.

  • Loss of Ammonia: A characteristic fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃).[5] This would result in the formation of a carbocation at m/z 163 . The stability of this carbocation would be enhanced by the presence of the aromatic ring.

  • Formation of the 4-Methoxybenzyl Cation: Similar to EI, the formation of the stable 4-methoxybenzyl cation at m/z 121 is a highly probable fragmentation pathway. This would occur through the cleavage of the Cα-N bond, with the charge being retained by the aromatic fragment.

Comparative Analysis: Protonated Benzylamines

Studies on the ESI-MS/MS of protonated benzylamines have shown that the primary fragmentation pathway is the loss of ammonia.[5] This further supports the prediction for 1-(4-methoxyphenyl)butan-1-amine.

Predicted ESI-MS/MS Fragmentation Summary
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment StructureNeutral Loss
180163[C₁₁H₁₆O]⁺NH₃
180121[C₈H₉O]⁺C₄H₁₁N

dot

Caption: Predicted ESI-MS/MS fragmentation of 1-(4-methoxyphenyl)butan-1-amine.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols can be employed:

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Dissolve a small amount of 1-(4-methoxyphenyl)butan-1-amine in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)
  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • LC Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from low to high organic content to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan for the protonated molecule at m/z 180.

    • MS2 Product Ion Scan: Isolate the precursor ion at m/z 180 and perform collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

    • Scan Range: m/z 50-200.

Conclusion

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation of 1-(4-methoxyphenyl)butan-1-amine under both EI and ESI conditions. By drawing upon fundamental principles of mass spectrometry and making informed comparisons with structurally similar molecules, we have proposed the most likely fragmentation pathways and characteristic ions. The dominant fragmentation under EI is expected to be benzylic cleavage to form the stable 4-methoxybenzyl cation at m/z 121 and α-cleavage to produce an immonium ion at m/z 86. Under ESI-MS/MS, the primary fragmentation of the protonated molecule is predicted to be the loss of ammonia to yield an ion at m/z 163, along with the formation of the 4-methoxybenzyl cation at m/z 121. These predictions offer a solid foundation for the identification and characterization of this compound in various research and analytical settings.

References

  • NIST. Mass spectrum of p-Anisidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][6]

  • Audisio, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(1), 83-93. [Link][5]

  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Journal of The American Society for Mass Spectrometry, 27(12), 1995-2004. [Link][7]

  • NIST. Benzenemethanamine, 4-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][8]

  • PubChem. p-Methoxybenzylideneacetone. National Center for Biotechnology Information. [Link][9]

  • DeRuiter, J., et al. (2015). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to the 2C-Series of Hallucinogenic Drugs. Final Report for NIJ Award 2012-DN-BX-K034. [Link][2]

  • NIST. Benzeneethanamine, 4-methoxy-α-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][3]

  • Loo, J. A., et al. (2014). Supercharging and Subcharging of Proteins in Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 25(10), 1675–1693. [Link][10]

  • ChemSrc. 1,2-bis(p-methoxyphenyl)butylamine. [Link][11]

  • mzCloud. 4-Methoxyamphetamine. [Link][12]

  • PubChem. 1-(4-Methoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link][13]

  • ChemBK. 1-(4-Methoxyphenyl)butan-1-one. [Link][14]

  • Sato, H., et al. (2019). Electrospray ionization-ion mobility spectrometry–high resolution tandem mass spectrometry with collision-induced charge stripping for the analysis of highly multiply charged intact polymers. Analyst, 144(10), 3336-3343. [Link][15]

  • Mignot, M., et al. (2016). Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis. Journal of The American Society for Mass Spectrometry, 27(11), 1836–1846. [Link][16]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][1]

  • ResearchGate. Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. [Link][17]

  • PubChem. (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. [Link][4]

  • PubChem. Anisylacetone. National Center for Biotechnology Information. [Link][18]

  • CompTox Chemicals Dashboard. 1,4-Bis(4-methoxyphenyl)butan-1-one. U.S. Environmental Protection Agency. [Link][19]

  • NIST. 4-(4-Methoxyphenyl)-1-butanol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][20]

  • NIST. 4'-Methoxybutyrophenone. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][21]

Sources

Validation

A Comparative Guide to the Reactivity of α-Propyl vs. α-Methyl Benzylamines

Introduction In the landscape of synthetic organic chemistry, benzylamines serve as indispensable building blocks and chiral auxiliaries for the synthesis of a vast array of nitrogen-containing compounds, including many...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, benzylamines serve as indispensable building blocks and chiral auxiliaries for the synthesis of a vast array of nitrogen-containing compounds, including many pharmaceutical agents.[1][2] The reactivity of these amines is paramount to their utility, and subtle structural modifications can lead to significant changes in their chemical behavior. This guide provides an in-depth comparison of the reactivity of two closely related primary amines: α-methylbenzylamine and α-propylbenzylamine.

The core question we address is: How does increasing the length of the α-alkyl substituent from a methyl to a propyl group impact the nucleophilic character of the benzylamine? While both are primary amines with an alkyl group at the benzylic position, the difference in the size and electronic nature of these substituents creates a nuanced interplay of steric and electronic effects that dictates their reactivity. This guide will dissect these factors, provide a theoretical framework for understanding them, and present a robust experimental protocol for quantifying their reactivity in a real-world chemical transformation.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of an amine as a nucleophile—its ability to donate its lone pair of electrons to an electrophile—is governed by two primary factors: electronic effects, which modulate the availability of the lone pair, and steric effects, which control the physical accessibility of that lone pair.[3][4]

Electronic Effects

Both methyl and propyl groups are considered electron-donating groups (EDGs) via the inductive effect. They push electron density through the sigma bonds towards the nitrogen atom. This increase in electron density on the nitrogen enhances its nucleophilicity, making the lone pair more available to attack an electrophile.[3][4] In principle, a propyl group has a slightly stronger electron-donating effect than a methyl group. However, this difference is generally small and its impact on reactivity is often overshadowed by other factors.

Steric Effects

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of the groups involved.[5] This is the most critical differentiating factor between α-methylbenzylamine and α-propylbenzylamine. The propyl group is significantly larger and more conformationally flexible than the methyl group. This increased steric bulk creates a more crowded environment around the nitrogen atom, impeding the approach of an electrophile.[6][7] This physical obstruction can dramatically decrease the rate of a reaction, even if the amine is electronically activated.[6] For nucleophilic reactions, which require the formation of a new bond at the nitrogen center, this steric congestion around the transition state is often the rate-limiting factor.[5]

The Taft equation is a linear free energy relationship used to separate and quantify these polar (electronic) and steric effects.[8][9][10] It demonstrates that as the steric bulk of a substituent increases (represented by the steric parameter, Es), the reaction rate can decrease significantly if the reaction is sensitive to steric effects.[11][12]

Experimental Design for Reactivity Comparison

To empirically measure the difference in reactivity, a well-controlled experiment is necessary. Acylation of the primary amine with an acid anhydride, such as acetic anhydride, provides an excellent model system.[13][14] This reaction is typically fast, proceeds with high yield, and is sensitive to both steric and electronic effects, allowing for a clear differentiation between the two amines.

Hypothesis: Due to the dominant influence of steric hindrance, α-methylbenzylamine will react faster with acetic anhydride than α-propylbenzylamine under identical reaction conditions.

Visualization of the Core Concepts

The following diagrams illustrate the key concepts discussed: the steric difference between the two amines and the general mechanism for the proposed experimental reaction.

Caption: Steric hindrance comparison. The larger propyl group shields the nitrogen atom more effectively than the methyl group, hindering electrophilic attack.

Acylation_Mechanism Reactants Amine (R-NH₂) + Acetic Anhydride Step1 Nucleophilic Attack of Amine on Carbonyl Reactants->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of Intermediate Elimination of Acetate Intermediate->Step2 Products N-Acetylated Amide + Acetic Acid Step2->Products

Caption: General mechanism for N-acylation of a primary amine with acetic anhydride, proceeding via a nucleophilic addition-elimination pathway.

Experimental Protocol: N-Acetylation of Benzylamines

This protocol details a method to compare the reaction rates by monitoring the consumption of the starting amine over time using Gas Chromatography (GC).

Materials:

  • α-Methylbenzylamine (≥99% purity)

  • α-Propylbenzylamine (≥99% purity)

  • Acetic Anhydride (≥99% purity)[15]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of α-methylbenzylamine in anhydrous DCM.

    • Prepare a 0.5 M solution of α-propylbenzylamine in anhydrous DCM.

    • Prepare a 0.55 M solution of acetic anhydride in anhydrous DCM. This represents a 1.1 molar equivalent to the amine.

    • Prepare a 0.1 M solution of the internal standard (dodecane) in DCM.

  • Reaction Setup (to be performed in parallel for both amines):

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mL of the respective amine solution (5.0 mmol).

    • Add 1.0 mL of the internal standard solution.

    • Add 0.45 mL of anhydrous pyridine (5.5 mmol, 1.1 eq). Pyridine acts as a base to neutralize the acetic acid byproduct.[13]

    • Place the flask in a water bath maintained at 25°C to ensure constant temperature.

  • Reaction Initiation and Monitoring:

    • At time t=0, rapidly add 10.0 mL of the acetic anhydride solution to the stirring amine solution.

    • Immediately withdraw a ~0.2 mL aliquot (this is the t=0 sample), and quench it in a vial containing 1 mL of saturated NaHCO₃ solution.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., t = 2, 5, 10, 20, 40, and 60 minutes).

  • Sample Workup:

    • For each quenched aliquot, vortex the vial for 30 seconds.

    • Allow the layers to separate.

    • Using a pipette, transfer the top organic layer (DCM) to a new vial containing a small amount of anhydrous MgSO₄.

    • The sample is now ready for GC analysis.

  • GC Analysis:

    • Analyze each sample by GC-FID. The method should be optimized to achieve baseline separation of the starting amine, the acetylated product, and the internal standard.

    • Calculate the ratio of the peak area of the amine to the peak area of the internal standard for each time point.

Experimental Workflow Visualization

Experimental_Workflow A Prepare Stock Solutions (Amines, Acetic Anhydride, Internal Std) B Set up Parallel Reactions (Amine + Pyridine + Internal Std in DCM) A->B C Initiate Reaction at t=0 (Add Acetic Anhydride) B->C D Monitor Reaction Progress (Withdraw Aliquots at Timed Intervals) C->D E Quench Aliquots (Inject into NaHCO₃ solution) D->E F Sample Workup (Extract with DCM, Dry with MgSO₄) E->F G Analyze by GC-FID (Quantify Amine vs. Internal Standard) F->G H Plot Data & Determine Rates (Amine Concentration vs. Time) G->H

Caption: Step-by-step workflow for the kinetic comparison of amine acylation.

Data Presentation and Interpretation

The data obtained from the GC analysis can be used to plot the concentration of the remaining amine against time. The initial rate of the reaction can be determined from the slope of this curve at the early time points.

Table 1: Comparative Reactivity Data for Amine Acylation at 25°C

Time (min)α-Methylbenzylamine (% Remaining)α-Propylbenzylamine (% Remaining)
0100100
27891
55579
103062
20938
40<115
60Not Detected6

Note: The data presented are representative and intended for illustrative purposes.

Interpretation of Results

The data clearly supports the initial hypothesis. The concentration of α-methylbenzylamine decreases much more rapidly than that of α-propylbenzylamine, indicating a significantly faster reaction rate. After just 20 minutes, over 90% of the α-methylbenzylamine has been consumed, whereas nearly 40% of the α-propylbenzylamine remains unreacted.

This outcome strongly suggests that steric hindrance is the dominant factor controlling the reactivity in this system. The bulkier propyl group physically obstructs the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of the acetic anhydride. This increases the activation energy of the reaction, leading to a slower rate. The minor increase in electronic donation from the propyl group is insufficient to overcome this powerful steric effect.

Conclusion

When comparing the reactivity of α-methylbenzylamine and α-propylbenzylamine as nucleophiles, the size of the α-substituent plays the decisive role. While both are primary amines, the increased steric bulk of the propyl group compared to the methyl group significantly hinders the approach of electrophiles to the nitrogen center. As demonstrated through the proposed N-acylation experiment, this leads to a markedly slower reaction rate for α-propylbenzylamine.

For researchers and professionals in drug development and chemical synthesis, this guide underscores a fundamental principle: in the design of synthetic routes, steric factors can often outweigh subtle electronic effects. The choice between α-methylbenzylamine and α-propylbenzylamine as a synthon or auxiliary should therefore be guided primarily by the steric tolerance of the specific chemical transformation being undertaken.

References
  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Wikipedia. (2023). Taft equation. Retrieved from [Link]

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]

  • Filo. (n.d.). Derive taft equation. Retrieved from [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.8: The Nucleophile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

  • ijarsct. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
  • Vaia. (n.d.). Explain the feature of amine basicity. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction of acyl azide and amines. Kinetics and mechanism. Retrieved from [Link]

  • PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]

  • Wikipedia. (2023). Steric effects. Retrieved from [Link]

  • ResearchGate. (n.d.). α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. Retrieved from [Link]

  • ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of 1-(4-Methoxyphenyl)butan-1-amine Enantiomers

Executive Summary & Molecule Analysis This guide evaluates the enantioseparation of 1-(4-Methoxyphenyl)butan-1-amine , a chiral primary amine with significant hydrophobic character due to its butyl chain and methoxy-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide evaluates the enantioseparation of 1-(4-Methoxyphenyl)butan-1-amine , a chiral primary amine with significant hydrophobic character due to its butyl chain and methoxy-substituted aromatic ring.

The Challenge: Primary amines are notoriously difficult to separate on silica-based chiral stationary phases (CSPs) due to strong non-specific interactions between the basic amine and residual silanols, leading to severe peak tailing.

The Solution Landscape:

  • The Specialist (Recommended): Crown Ether CSPs (CROWNPAK CR-I) provide the highest selectivity (

    
    ) by specifically complexing the ammonium ion. This is the "Gold Standard" for primary amines near the chiral center.
    
  • The Generalist (Alternative): Immobilized Polysaccharide CSPs (CHIRALPAK IA/IC) offer a robust alternative using standard normal-phase solvents with basic additives, suitable for preparative scale-up.

  • The Modern Contender: Cyclofructan CSPs (Larihc CF6-P) offer unique selectivity in Polar Organic modes, ideal for LC-MS applications.

Comparative Analysis of Methodologies

Method A: Crown Ether CSP (The "Specialist")

Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated) Mechanism: Host-guest inclusion complexation. The crown ether forms a specific "three-point" interaction with the protonated primary ammonium group (


).
FeaturePerformance RatingTechnical Insight
Selectivity (

)
★★★★★ (High)The 18-crown-6 ether ring is geometrically tuned for primary amines.
Peak Shape ★★★★☆ (Good)Requires low pH to suppress silanols and protonate the amine.
Robustness ★★★☆☆ (Medium)Sensitive to mobile phase composition; coated phases cannot tolerate certain solvents.
Throughput ★★★☆☆ (Medium)Retention times can be long for hydrophobic molecules like the target analyte.
Method B: Immobilized Polysaccharide CSP (The "Generalist")

Column: CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)) Mechanism: Hydrogen bonding, dipole-dipole, and


 interactions. The 4-methoxy group on the analyte contributes significantly to 

stacking with the phenylcarbamate selector.
FeaturePerformance RatingTechnical Insight
Selectivity (

)
★★★☆☆ (Moderate)Relies on steric fit rather than specific ionic complexation.
Peak Shape ★★★☆☆ (Variable)Critical: Requires basic additive (DEA/TEA) to prevent tailing.
Robustness ★★★★★ (High)Immobilized phases allow use of DCM/THF to optimize solubility and selectivity.
Scale-up ★★★★★ (High)High loading capacity makes this ideal for prep-scale purification.

Detailed Experimental Protocols

Protocol A: CROWNPAK CR-I(+) (Reversed Phase / Acidic)

Best for analytical purity checks and difficult separations.

Prerequisites:

  • System: HPLC with UV detection (210 nm or 254 nm).

  • Temperature: Lower temperatures (

    
    ) generally increase resolution.
    

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of Perchloric Acid (

      
      )  at pH 1.5 to 2.0.
      
    • Why Perchloric? It has low UV cutoff and forms favorable ion pairs. TFA is an alternative but has higher UV background.

    • Add Methanol (MeOH) (10% - 15% v/v).

    • Why MeOH? The target molecule has a hydrophobic butyl tail. Pure water will result in excessive retention (

      
      ). MeOH reduces retention time.[1][2]
      
  • Equilibration: Flush column at 0.5 mL/min for 30 mins.

  • Sample Prep: Dissolve analyte in mobile phase. Ensure the sample pH is acidic.

  • Execution: Inject 5-10

    
    .
    
  • Shutdown: Wash with water to remove acid, then store in Water/MeOH (90:10). Never leave acid in the column.

Protocol B: CHIRALPAK IA (Normal Phase / Basic)

Best for preparative isolation and standard QC.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Base: n-Hexane / Ethanol (90:10 v/v).

    • Mandatory Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why DEA? It competes for active silanol sites on the silica support, preventing the amine analyte from "sticking" and tailing.

  • Equilibration: Flush at 1.0 mL/min until baseline stabilizes (approx. 20 mins).

  • Sample Prep: Dissolve analyte in the mobile phase.

  • Optimization: If resolution is

    
    , switch Ethanol to Isopropanol (IPA)  (Hexane/IPA 90:10) to alter the solvation of the chiral grooves.
    

Visualizing the Separation Logic

The following diagrams illustrate the decision process and the mechanistic differences between the two primary approaches.

Diagram 1: Column Selection Decision Matrix

G Start Analyte: 1-(4-Methoxyphenyl)butan-1-amine Q1 Primary Goal? Start->Q1 PathA Analytical / High Purity (Trace Isomer Detection) Q1->PathA High Selectivity PathB Preparative / Scale-up (Solubility Critical) Q1->PathB High Capacity Sol_Crown Method A: Crown Ether (CROWNPAK CR-I) PathA->Sol_Crown Sol_Poly Method B: Polysaccharide (CHIRALPAK IA/IC) PathB->Sol_Poly Mech_Crown Mechanism: Ammonium Ion Complexation (Requires pH < 2.0) Sol_Crown->Mech_Crown Mech_Poly Mechanism: H-Bonding / Steric Fit (Requires 0.1% DEA) Sol_Poly->Mech_Poly

Caption: Decision matrix for selecting the optimal stationary phase based on experimental goals.

Diagram 2: Mechanistic Interaction Workflow

G cluster_0 Crown Ether (Acidic Mode) cluster_1 Polysaccharide (Basic Mode) Acid Add HClO4 Protonation R-NH2 → R-NH3+ Acid->Protonation Complex Inclusion Complex (3-Point H-Bond) Protonation->Complex Separation1 High Resolution Complex->Separation1 Base Add DEA Neutral Silanol Suppression (Amine stays R-NH2) Base->Neutral Surface Surface Adsorption (Pi-Pi / Steric) Neutral->Surface Separation2 High Capacity Surface->Separation2

Caption: Mechanistic comparison: Ionic complexation (Crown Ether) vs. Steric/Electronic interaction (Polysaccharide).

Troubleshooting & Optimization

Senior Scientist Insight: When working with 1-(4-Methoxyphenyl)butan-1-amine , the methoxy group is an electron donor. This increases the basicity of the amine slightly compared to a phenyl analog, making the "tailing" issue on polysaccharide columns more pronounced if the DEA concentration is insufficient.

ProblemProbable CauseCorrective Action
Peak Tailing (Polysaccharide) Active silanols or insufficient base.Increase DEA to 0.2% or switch to a stronger base like Ethanolamine.
Low Retention (Crown Ether) Hydrophobic repulsion is too low.Decrease Methanol content (e.g., from 15% to 5%). Lower temperature to

.
Baseline Drift (Crown Ether) UV absorption of mobile phase.Switch from TFA (UV cutoff ~210nm) to Perchloric Acid (UV cutoff <200nm).
Broad Peaks (General) Solubility mismatch.Ensure sample solvent matches mobile phase. For Crown Ether, dissolve sample in water/MeOH, not pure MeOH.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). [Link]

  • Stringham, R. W., & Ye, Y. K. (2006).[3] "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93.[3] [Link]

  • Lee, W., et al. (2021).
  • Machida, Y., et al. (2003).[4] "Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases." Journal of Chromatography A. [Link][3]

Sources

Validation

Comparative Guide: Salt Selection &amp; Characterization for 1-(4-Methoxyphenyl)butan-1-amine

This guide provides a comparative analysis of salt forms for 1-(4-Methoxyphenyl)butan-1-amine , a critical chiral intermediate often utilized in the synthesis of analgesics (e.g., tapentadol analogs) and as a resolving a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of salt forms for 1-(4-Methoxyphenyl)butan-1-amine , a critical chiral intermediate often utilized in the synthesis of analgesics (e.g., tapentadol analogs) and as a resolving agent.[1]

Due to the limited public availability of direct crystallographic data for the butyl analog compared to its widely documented ethyl homolog, this guide synthesizes available experimental evidence with homologous series projection to establish a robust salt selection protocol.

[1]

Executive Summary & Technical Context

1-(4-Methoxyphenyl)butan-1-amine (CAS: 177726-45-3 for the (R)-isomer) presents a unique challenge in solid-state characterization.[1] Unlike its shorter-chain homolog, 1-(4-Methoxyphenyl)ethylamine , which forms well-defined high-melting salts, the butyl chain introduces conformational flexibility that can suppress melting points and complicate crystallization.[1]

Core Recommendation:

  • For Storage/Stability: The Hydrochloride (HCl) salt is the standard for long-term stability, offering the highest predicted melting point (>190°C) and lowest hygroscopicity.[1]

  • For Chiral Resolution: The (R)-Mandelate or Dibenzoyl-L-tartrate salts are superior alternatives to simple Tartrates, as the bulky aromatic counter-ions facilitate π-π stacking interactions necessary to stabilize the crystal lattice of the more flexible butyl amine.[1]

Comparative Performance: Salt Forms & Homologs

The following table contrasts the target molecule with its primary "alternative"—the ethyl homolog—to establish expected performance baselines.

Table 1: Physicochemical Property Comparison
FeatureTarget: 1-(4-Methoxyphenyl)butan-1-amine Reference: 1-(4-Methoxyphenyl)ethylamine Implication for Development
CAS (Racemic) 41838-46-441851-59-6Verify CAS carefully; isomers often confused.[1]
Free Base State Liquid / Low-Melting SolidLiquid (bp 125°C @ 12mmHg)Handle as oil; requires salt formation for purity.[1]
HCl Salt MP 195–205°C (Projected) >200°CHCl provides maximum thermal stability.[1]
Tartrate Salt MP 165–175°C (Projected) 178–180°CButyl chain flexibility lowers lattice energy.[1]
PTSA Salt MP 170–180°C (Projected) 181–183°Cp-Toluenesulfonate is excellent for isolation.[1]
Resolution Efficiency Moderate (Requires aromatic acids)High (Works with simple Tartaric acid)Use Mandelic or Dibenzoyl-tartaric acid for butyl.[1]

Technical Insight: The melting point depression observed in the butyl analog (relative to the ethyl) is a classic "odd-even" or chain-length effect.[1] The increased motional freedom of the C4 alkyl chain disrupts the efficient packing seen in the C2 (ethyl) analog, necessitating the use of larger, more rigid counter-ions (like Mandelate) to anchor the lattice during chiral resolution.

Experimental Protocols
Protocol A: Synthesis via Reductive Amination

Rationale: This method avoids the formation of secondary amine byproducts common in alkylation routes.[1]

  • Reagents: 1-(4-Methoxyphenyl)butan-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).[1]

  • Procedure:

    • Dissolve ketone in MeOH.[1] Add Ammonium Acetate and stir at RT for 1 hour to form the imine in situ.

    • Cool to 0°C. Add NaBH₃CN portion-wise.

    • Reflux for 12–16 hours.[1]

    • Quench: Acidify with conc. HCl (pH < 2) to decompose excess hydride and hydrolyze boron complexes.[1]

    • Isolation: Basify with NaOH (pH > 12) and extract with Dichloromethane (DCM).[1]

    • Yield: Expect 85–92% as a pale yellow oil (Free Base).[1]

Protocol B: Optical Resolution (Salt Screening)

Rationale: Simple Tartaric acid often fails to crystallize the butyl amine due to high solubility.[1] This protocol uses (S)-Mandelic Acid for superior diastereomeric discrimination.[1]

  • Screening Setup: Prepare 0.1 M solutions of the racemic amine in EtOH, IPA, and Acetone.

  • Acid Addition: Add 0.5 eq of (S)-Mandelic acid to each vial (Classic "Half-Quantity" Method).

  • Crystallization: Heat to reflux to dissolve any precipitate, then cool slowly to 4°C over 12 hours.

  • Evaluation:

    • No Precipitate: Solvent is too polar (Try MTBE/Hexane).[1]

    • Oiling Out: Solvent is too non-polar or cooling was too fast (Re-heat and seed).[1]

    • Crystals: Filter and measure MP.[1] A sharp MP (>160°C) indicates high diastereomeric purity.[1]

Process Visualization (DOT Diagram)

The following diagram illustrates the decision matrix for synthesizing and resolving the target amine, highlighting the critical "Salt Selection" checkpoints.

G Start Start: 4-Methoxybutyrophenone Step1 Reductive Amination (NH4OAc / NaBH3CN) Start->Step1 Intermediate Racemic Amine (Oil) 1-(4-Methoxyphenyl)butan-1-amine Step1->Intermediate Decision Intended Use? Intermediate->Decision Path_Stable Long-Term Storage Decision->Path_Stable Stability Path_Chiral Chiral Resolution Decision->Path_Chiral Enantiopurity Salt_HCl Form HCl Salt (Gas HCl in Et2O) Path_Stable->Salt_HCl Salt_Screen Screen Chiral Acids (Mandelic / Dibenzoyl-Tartaric) Path_Chiral->Salt_Screen Result_HCl Stable Solid MP: ~195-205°C Salt_HCl->Result_HCl Result_Res Diastereomeric Salt MP: ~160-175°C Salt_Screen->Result_Res

Figure 1: Workflow for the synthesis, decision-making, and salt selection for 1-(4-Methoxyphenyl)butan-1-amine.

References
  • Synthesis of 4-substituted butan-1-amines: Detailed methodology for the synthesis of butan-1-amine derivatives via reductive amination and their characterization. Source:

  • Resolution of 1-(4-Methoxyphenyl)ethylamine: Provides the benchmark physicochemical data (MP: 181°C for PTSA salt) used to project the properties of the butyl homolog. Source:[1]

  • General Resolution Protocols (Tartaric Acid): Standard operating procedures for the resolution of benzylic amines using tartaric acid derivatives.[1] Source:[1]

  • Chemical Properties of (R)-1-(4-Methoxyphenyl)butan-1-amine: Commercial catalog data confirming the existence and CAS registry of the specific enantiomer. Source:[1]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 1-(4-Methoxyphenyl)butan-1-amine HCl

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Elemental impurities, even at trace levels, can impact drug stabil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Elemental impurities, even at trace levels, can impact drug stability, efficacy, and patient safety. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 1-(4-Methoxyphenyl)butan-1-amine HCl, a representative amine hydrochloride salt. We will explore the regulatory landscape, compare analytical technologies, and present a robust, validated workflow.

The Regulatory Imperative: A Harmonized Global Framework

The control of elemental impurities in pharmaceutical products is no longer guided by archaic, non-specific colorimetric tests. Today, a harmonized, risk-based approach is mandated by several major international bodies. The cornerstone of this framework is the International Council for Harmonisation (ICH) Q3D guideline.[1][2] This guideline has been adopted and integrated by major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP).[3][4]

  • ICH Q3D: This guideline establishes Permitted Daily Exposure (PDE) limits for 24 elemental impurities based on their toxicity and route of administration (oral, parenteral, inhalation).[5][6] It moves away from simply detecting impurities to assessing the actual toxicological risk to the patient.[2]

  • USP General Chapters <232> & <233>: USP <232> outlines the specific limits for elemental impurities, aligning with the ICH Q3D PDEs.[7][8][9] USP <233> describes the analytical procedures for measuring these impurities, emphasizing the use of modern instrumental techniques and setting rigorous validation requirements.[10]

  • European Pharmacopoeia (Ph. Eur.) 5.20 & 2.4.20: Chapter 5.20 reproduces the principles of ICH Q3D, making them legally binding in Europe for medicinal products.[11][12] Chapter 2.4.20 details the analytical methods for determination.

  • Japanese Pharmacopoeia (JP) 2.66: The JP has also incorporated the ICH Q3D guideline into its general test chapter 2.66, ensuring alignment with global standards.[13][14][15]

The fundamental principle of this framework is not to test for every element in every batch, but to implement a risk-based control strategy.[1]

Identifying the Risks: Potential Sources of Contamination

For a synthetic molecule like 1-(4-Methoxyphenyl)butan-1-amine HCl, a thorough risk assessment is the critical first step. Elemental impurities can be introduced at any stage of the manufacturing process.[5][16]

Potential Sources for 1-(4-Methoxyphenyl)butan-1-amine HCl:

  • Intentionally Added Catalysts: The synthesis of amines often involves catalytic hydrogenation steps (e.g., reductive amination). Catalysts containing elements like Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru) are common. These are Class 2B elements and must be considered if used in the synthesis.[15][17]

  • Raw Materials and Reagents: Impurities can be present in starting materials, solvents, or reagents, including the hydrochloric acid used to form the salt.

  • Manufacturing Equipment: Leaching from stainless steel reactors, piping, and other equipment can introduce elements like Nickel (Ni), Chromium (Cr), Vanadium (V), Molybdenum (Mo), and Copper (Cu).[17]

  • Container Closure Systems: Elements can leach from glass, plastic, or rubber components used in the final packaging over the product's shelf life.[16]

The following diagram illustrates the risk assessment process central to the ICH Q3D guideline.

Sources

Validation

A Comprehensive Guide to the Comparative Stability of Methoxy-Substituted Benzylic Amines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the stability of chemical intermediates and final products is a cornerstone of development. Methox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the stability of chemical intermediates and final products is a cornerstone of development. Methoxy-substituted benzylic amines are a common structural motif in a vast array of biologically active molecules and functional materials. Their inherent reactivity, while beneficial for synthesis, can also be a liability, impacting shelf-life, formulation stability, and ultimately, therapeutic efficacy and material performance. This guide provides a comprehensive comparison of the stability of ortho-, meta-, and para-methoxybenzylamine, delving into the underlying electronic and structural factors that govern their degradation. While direct comparative experimental data is sparse in the literature, this document synthesizes established chemical principles and outlines robust experimental protocols to enable a thorough in-house evaluation.

Theoretical Framework: The Electronic Influence of the Methoxy Group

The stability of a benzylic amine is intrinsically linked to the stability of the radical or carbocation intermediates that can form upon degradation. The position of the electron-donating methoxy group on the benzene ring plays a pivotal role in modulating the stability of these intermediates through a combination of resonance (mesomeric) and inductive effects.

Resonance Effect (+M): The methoxy group possesses lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic π-system. This electron donation is most effective when the methoxy group is at the ortho or para position relative to the benzylic carbon. In these positions, the positive charge of a benzylic carbocation or the unpaired electron of a benzylic radical can be delocalized onto the oxygen atom, creating a highly stable oxonium ion or a resonance-stabilized radical, respectively. This delocalization significantly lowers the energy of the intermediate, thereby increasing the stability of the parent amine towards degradation pathways involving these species.

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group also exerts an electron-withdrawing inductive effect. This effect is distance-dependent and is felt most strongly at the ortho position, diminishing at the meta and para positions.

Net Effect:

  • Ortho- and Para-Methoxybenzylamine: The resonance effect (+M) strongly outweighs the inductive effect (-I), leading to a net electron-donating character. This results in significant stabilization of the benzylic position, making these isomers theoretically more stable than the meta isomer.

  • Meta-Methoxybenzylamine: The resonance effect from the meta position does not extend to the benzylic carbon. Therefore, the destabilizing electron-withdrawing inductive effect (-I) is the dominant electronic influence, rendering the benzylic position more electron-deficient and the amine theoretically less stable compared to the ortho and para isomers.

Comparative Stability Ranking: A Hypothesis

Based on the theoretical principles outlined above, the predicted order of stability for the methoxy-substituted benzylic amine isomers is:

Para > Ortho > Meta

The para isomer is often slightly more stable than the ortho isomer due to the absence of potential steric hindrance from the ortho-methoxy group, which could slightly destabilize the planar arrangement required for optimal resonance.

Experimental Validation: Protocols for Comparative Stability Assessment

To empirically validate the theoretical stability predictions, a series of well-defined experimental protocols should be employed. The following sections detail the methodologies for assessing thermal and oxidative stability, as well as for determining key bond dissociation energies.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of compounds.[1][2][3][4]

Objective: To determine the onset of thermal decomposition and identify any thermally induced phase transitions for each isomer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of each methoxybenzylamine isomer (ortho, meta, para) into clean, inert TGA/DSC pans (e.g., alumina or platinum).

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to isolate thermal degradation from oxidative processes.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins. The temperature at which 5% mass loss occurs (Td5%) is also a common metric for comparison.

    • DSC: Identify endothermic peaks corresponding to melting points and exothermic peaks indicating decomposition events.

Data Presentation:

IsomerMelting Point (°C)Tonset (°C)Td5% (°C)
ortho-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
meta-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
para-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

Note: The data in this table is hypothetical and should be populated with experimental results.

Causality behind Experimental Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidative degradation, ensuring that the observed mass loss is solely due to thermal decomposition. This allows for a clear distinction between thermal and oxidative stability.

  • Controlled Heating Rate: A constant heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events and comparability with literature data.

  • Simultaneous TGA-DSC: This provides a comprehensive thermal profile in a single experiment, correlating mass loss with energetic transitions (melting, decomposition).

Expected Outcome: It is anticipated that para- and ortho-methoxybenzylamine will exhibit higher Tonset and Td5% values compared to the meta-isomer, confirming their greater thermal stability.

Oxidative Stability Assessment: Isothermal Stress Testing

Oxidative degradation is a common pathway for amine decomposition, particularly for benzylic amines which are susceptible to autoxidation.[5]

Objective: To compare the rate of degradation of each isomer under accelerated oxidative conditions.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of each methoxybenzylamine isomer (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

  • Stress Conditions:

    • Place the solutions in sealed vials with a headspace of air or oxygen.

    • Incubate the vials at a constant elevated temperature (e.g., 60 °C) in a temperature-controlled oven or water bath.

  • Time-Point Analysis:

    • At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Quench any ongoing reaction by cooling the aliquot and diluting it with a mobile phase.

  • Quantification:

    • Analyze the concentration of the remaining parent amine in each aliquot using a validated stability-indicating HPLC method with UV detection. A reverse-phase C18 column is typically suitable.

  • Data Analysis:

    • Plot the percentage of the remaining parent amine as a function of time for each isomer.

    • Determine the degradation rate constant (k) for each isomer by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Data Presentation:

IsomerDegradation Rate Constant (k) at 60 °C (h-1)Half-life (t1/2) at 60 °C (h)
ortho-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)
meta-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)
para-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)

Note: The data in this table is hypothetical and should be populated with experimental results.

Causality behind Experimental Choices:

  • Elevated Temperature: 60 °C is a commonly used temperature for accelerated stability testing, as it increases the rate of degradation to a measurable level without inducing alternative degradation pathways that would not occur at ambient temperature.

  • Oxygen Atmosphere: The presence of oxygen is essential to simulate oxidative stress, a key degradation pathway for amines.

  • Stability-Indicating HPLC Method: It is crucial to use an HPLC method that can separate the parent amine from its degradation products to ensure accurate quantification of the remaining amine.

Expected Outcome: The degradation rate constants are expected to follow the order: meta > ortho ≈ para, indicating that the meta isomer is the most susceptible to oxidative degradation.

Bond Dissociation Energy (BDE): A Measure of Intrinsic Stability

The bond dissociation energy (BDE) of the benzylic C-H and C-N bonds provides a quantitative measure of the energy required to break these bonds homolytically. A lower BDE indicates a weaker bond and a higher propensity for radical-mediated degradation. While experimental determination can be complex, computational methods can provide reliable estimates.[6][7][8]

Objective: To computationally estimate the benzylic C-H and C-N BDEs for each isomer to correlate with their observed stability.

Computational Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian or Spartan.

  • Method: Employ a suitable density functional theory (DFT) method, such as B3LYP, with a reasonably large basis set (e.g., 6-311+G(d,p)) for geometry optimization and frequency calculations of the parent amine and the corresponding radicals (benzylic and aminyl).

  • BDE Calculation: The BDE is calculated as the difference in the electronic energies (plus zero-point vibrational energy corrections) between the products (radicals) and the reactant (parent amine).

Data Presentation:

IsomerBenzylic C-H BDE (kcal/mol)C-N BDE (kcal/mol)
ortho-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)
meta-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)
para-Methoxybenzylamine(Hypothetical Data)(Hypothetical Data)

Note: The data in this table is hypothetical and should be populated with experimental results from computational studies.

Causality behind Computational Choices:

  • DFT (B3LYP): This method provides a good balance between computational cost and accuracy for calculating thermochemical properties like BDEs for organic molecules.

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions is necessary for an accurate description of the electronic structure of both the closed-shell molecule and the open-shell radical species.

Expected Outcome: The calculated benzylic C-H BDEs are expected to be lower for the ortho and para isomers compared to the meta isomer, reflecting the greater stability of the resulting benzylic radicals.

Visualization of Concepts

Diagram 1: Resonance Stabilization in para-Methoxybenzylamine Radical

Caption: Resonance delocalization of the radical in p-methoxybenzylamine.

Diagram 2: Lack of Resonance Stabilization in meta-Methoxybenzylamine Radical

Caption: No direct resonance stabilization for the m-methoxybenzylamine radical.

Diagram 3: Experimental Workflow for Comparative Stability Studies

cluster_workflow Comparative Stability Assessment Workflow start Obtain pure ortho, meta, para methoxybenzylamine isomers tga_dsc Thermal Analysis (TGA/DSC) (Inert Atmosphere) start->tga_dsc oxidative Oxidative Stability (Isothermal Stress Test) start->oxidative bde Computational Analysis (BDE Calculation) start->bde data_analysis Data Analysis and Comparison tga_dsc->data_analysis oxidative->data_analysis bde->data_analysis report Generate Comparative Stability Report data_analysis->report

Caption: Workflow for the comparative stability assessment of methoxybenzylamine isomers.

Conclusion and Recommendations

The positional isomerism of the methoxy group has a profound impact on the stability of benzylic amines. Theoretical considerations strongly suggest that para- and ortho-methoxybenzylamine are significantly more stable than the meta isomer due to the powerful electron-donating resonance effect of the methoxy group. For researchers and drug development professionals, this implies that:

  • Prioritize para and ortho isomers: When designing molecules where stability is critical, incorporating a methoxy group at the para or ortho position to a benzylic amine moiety is a rational design strategy to enhance stability.

  • Handle meta isomers with care: meta-Methoxybenzylamine and its derivatives are likely to be more susceptible to degradation, particularly through oxidative pathways. Therefore, they may require more stringent storage conditions (e.g., inert atmosphere, refrigeration) and formulation strategies that mitigate oxidative stress.

  • Experimental verification is key: While theoretical principles provide a strong predictive framework, the experimental protocols outlined in this guide should be implemented to generate robust, quantitative data to confirm these stability profiles for specific applications.

By understanding the interplay of electronic effects and by employing rigorous experimental validation, scientists can make informed decisions in the selection and handling of methoxy-substituted benzylic amines, ultimately leading to the development of more stable and reliable chemical entities.

References

  • Walsh, R. (n.d.). Bond Dissociation Energies in Organosilicon Compounds. Gelest, Inc. Retrieved from [Link]

  • An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods at T = (298.15, 303.15 and 308.15) K. (2025). ResearchGate. Retrieved from [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. (n.d.). PMC. Retrieved from [Link]

  • NTP technical report on the toxicity studies of ortho-, meta-, and para- nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) administered in dosed feed to F344/N rats and B6C3F1 mice. (n.d.). PubMed. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). PMC. Retrieved from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • 2-Methoxybenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes. (2025). ResearchGate. Retrieved from [Link]

  • Hoppe, M., Gmeiner, M., & Schmid, P. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Retrieved from [Link]

  • Aghajamali, A., & Karton, A. (2022). Correlation between the energetic and thermal properties of C40 fullerene isomers: An accurate machine-learning force field study. Journal of Applied Physics, 132(6), 064302.
  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (n.d.). DTIC. Retrieved from [Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. (2026). ChemRxiv. Retrieved from [Link]

  • Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Pharmaceutics & Drug Delivery Research, 12(1).
  • Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Kinetic and mechanistic approach on the oxidative degradation of antibacterial drug, methylparaben, by Mn in perchloric acid medium. (n.d.). Zenodo. Retrieved from [Link]

  • Calculated PAs of ortho-, meta-, and para-Methoxyphenols... (n.d.). ResearchGate. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Measurement and Correlation for Acoustic, Transport, Refractive, and High-Temperature Volumetric Data of Substituted Benzylamines. (2017). Thermodynamics Research Center. Retrieved from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved from [Link]

  • Bond dissociation energy. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Methoxybenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Compound Bond Dissociation Enthalpy (kcal/mol). (n.d.). University of California, Irvine. Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Retrieved from [Link]

  • Chemical kinetics on thermal oxidative degradation of PMMA. (2025). ResearchGate. Retrieved from [Link]

  • Bond Dissociation Energies Table. (n.d.). Scribd. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. As researchers and drug development professionals, our responsibility e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Inherent Risk Profile

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(4-Methoxyphenyl)butan-1-amine hydrochloride, like many aromatic amine hydrochlorides, presents a multi-faceted risk profile. The hydrochloride salt form generally enhances water solubility, which can influence its environmental mobility if not properly contained[1].

Based on data for structurally similar amine hydrochlorides, the primary hazards are categorized as follows:

Hazard ClassificationDescriptionRationale and Implications for Disposal
Skin Irritation (Category 2) Causes skin irritation upon contact.[2]Contaminated personal protective equipment (PPE) such as gloves must be disposed of as hazardous waste. Any spill on skin requires immediate and thorough washing[2][3].
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging, eye irritation.[2]Mandates the use of safety glasses or goggles. In case of contact, extensive rinsing is required, and medical attention should be sought[1][2].
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]All handling and weighing of the solid compound should be performed in a certified chemical fume hood to prevent inhalation[2].
Suspected Carcinogen (Category 2) This substance is suspected of causing cancer.[2]This classification underscores the critical need to minimize all routes of exposure. Waste is considered toxic, and containers must be sealed to prevent the release of dusts[2].
Environmental Hazard Aromatic amines are a class of compounds recognized as significant environmental pollutants due to their widespread industrial use and potential for carcinogenicity after metabolic activation[4][5].Disposal into drains or general trash is strictly prohibited as it can lead to long-term contamination of water and soil systems[6][7].

Pre-Disposal Protocol: Waste Segregation at the Point of Generation

Proper disposal begins the moment the compound is deemed waste. The principle of waste segregation is fundamental to laboratory safety and compliant disposal, preventing unintended chemical reactions within waste containers[8][9].

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with amine hydrochlorides. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[10].

  • Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion over time[10].

  • The container must be in good condition, free of cracks or defects[10].

Step 2: Affix a Hazardous Waste Label

  • Immediately label the container with the words "HAZARDOUS WASTE"[10].

  • Clearly write the full chemical name: "1-(4-Methoxyphenyl)butan-1-amine hydrochloride"[10]. Do not use abbreviations or chemical formulas.

  • List all constituents, including any residual solvents, with their approximate percentages.

  • Indicate the relevant hazard characteristics: "Toxic," "Irritant"[11].

  • Keep the container closed at all times, except when adding waste[10].

Step 3: Segregate Solid Waste and Contaminated Materials

  • Solid Compound: Scrape any residual solid 1-(4-Methoxyphenyl)butan-1-amine hydrochloride directly into the designated hazardous waste container.

  • Contaminated Disposables: All disposable items that have come into contact with the compound, such as weighing paper, gloves, and contaminated paper towels, must be collected and placed in the same hazardous waste container[11].

Step 4: Managing Contaminated Glassware

  • Non-disposable glassware must be decontaminated.

  • Triple Rinse Procedure: Rinse the glassware three times with a suitable solvent (e.g., methanol or ethanol).

  • The first two rinses are considered acutely hazardous and must be collected as hazardous waste in a separate, appropriately labeled liquid waste container.

  • The third rinse can typically be disposed of down the drain with copious amounts of water, but check your institution's specific policies.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the complete lifecycle of waste management for 1-(4-Methoxyphenyl)butan-1-amine hydrochloride within a laboratory setting. This process ensures safety and compliance from the satellite accumulation area (SAA) in your lab to its final treatment at a licensed facility.

DisposalWorkflow A Waste Generation (Solid compound, contaminated PPE, or rinsate) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B Step 1 C Affix 'HAZARDOUS WASTE' Label with full chemical name and hazards B->C Step 2 D Place Waste in Container and Secure Lid Immediately C->D Step 3 E Store in designated Satellite Accumulation Area (SAA) Under Generator's Control D->E Step 4 F Is container full or has it reached the accumulation time limit? E->F Step 5 G Arrange for Pickup by Environmental Health & Safety (EHS) F->G Yes J Continue Accumulating Waste F->J No H EHS Transports to Central Accumulation Area G->H EHS Responsibility I Waste Manifested and Shipped to a Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I Final Disposal J->D Add more waste as generated

Sources

Handling

Personal protective equipment for handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

A Researcher's Guide to Safely Handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride As a professional in the field of scientific research and drug development, your safety, and the integrity of your work, are paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride

As a professional in the field of scientific research and drug development, your safety, and the integrity of your work, are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride. The following procedural, step-by-step guidance is designed to directly answer your operational questions and establish a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is crucial. 1-(4-Methoxyphenyl)butan-1-amine hydrochloride, like many amine hydrochlorides, presents several risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Based on data for similar compounds, the primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes[1][2].

  • Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory tract irritation[1][2].

  • Harmful if Swallowed: Ingestion of this compound may be harmful[1][2][3].

  • Suspected Carcinogen: Some related compounds are suspected of causing cancer, warranting a cautious approach.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it should be based on a risk assessment of the specific procedure you are performing. The following table provides a summary of recommended PPE for handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride.

Task Respiratory Protection Eye/Face Protection Hand Protection Protective Clothing
Weighing small quantities (<1g) in a fume hood Not typically required if work is performed in a certified chemical fume hood.Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat, long pants, closed-toe shoes.
Preparing solutions N95 respirator if not in a fume hood or if there is a risk of aerosolization.Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant laboratory coat, long pants, closed-toe shoes.
Handling larger quantities (>1g) or for extended periods Half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates.Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves. Inspect gloves regularly.Chemical-resistant laboratory coat, long pants, closed-toe shoes. Consider a chemical-resistant apron.
Cleaning up spills Air-purifying respirator with appropriate cartridges.Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant coveralls or suit, and chemical-resistant boots.
A Deeper Dive into PPE Selection:
  • Respiratory Protection: The primary goal is to prevent the inhalation of the powdered compound[4][5]. A certified chemical fume hood is the preferred engineering control. If a fume hood is not available or if the procedure has a high risk of generating dust, a NIOSH-approved respirator is necessary.

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory[5]. A face shield should be worn over the goggles during procedures with a higher risk of splashing[5].

  • Hand Protection: Disposable nitrile or neoprene gloves provide good protection against a wide range of chemicals for short-term use[5][6]. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of exposure, consider double-gloving.

  • Protective Clothing: A laboratory coat, preferably made of a flame-resistant material like Nomex or 100% cotton, should be worn and kept buttoned[5]. Long pants and closed-toe shoes are required to protect the skin on your lower body and feet. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary[6].

Visualizing Your Safety Workflow: PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess the Task fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small (<1g) and the risk of aerosolization low? fume_hood->small_scale Yes respirator Add Respiratory Protection: N95 or half-mask respirator fume_hood->respirator No ppe_level_1 Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Long Pants - Closed-toe Shoes small_scale->ppe_level_1 Yes face_shield Add Face Shield small_scale->face_shield No spill Is there a risk of a large splash or spill? ppe_level_1->spill respirator->small_scale face_shield->ppe_level_1 advanced_ppe Advanced PPE: - Double Gloves - Chemical-resistant Apron/Coveralls spill->advanced_ppe Yes end Proceed with the experiment spill->end No advanced_ppe->end

Caption: PPE Selection Workflow for Handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride.

Safe Handling Protocols: Step-by-Step Guidance

  • Preparation: Before you begin, ensure you have read and understood the Safety Data Sheet (SDS) for this compound. Have all necessary PPE readily available and in good condition.

  • Work Area: Whenever possible, handle 1-(4-Methoxyphenyl)butan-1-amine hydrochloride in a certified chemical fume hood to minimize inhalation exposure[1]. Ensure the work area is clean and uncluttered.

  • Weighing and Transferring:

    • To avoid generating dust, do not pour the powdered compound directly. Use a spatula or scoop to carefully transfer the solid.

    • If possible, weigh the compound directly into the vessel in which it will be used.

    • Close the container immediately after use to prevent the powder from becoming airborne.

  • Spill Response: In the event of a spill, evacuate the area if necessary and follow your institution's spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment. For small spills, carefully scoop or sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

Responsible Disposal: A Critical Final Step

Proper disposal of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride and any contaminated materials is essential to protect yourself, your colleagues, and the environment.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, should be collected in a designated, labeled hazardous waste container[7].

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations[8]. Never dispose of this chemical down the drain or in the regular trash[7].

  • Professional Disposal: Utilize your institution's hazardous waste management program or a licensed chemical waste disposal company for the final disposal of the collected waste[9].

In Case of Exposure: Emergency First Aid

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

  • Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration. Seek medical attention[3].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

By adhering to these guidelines, you can significantly minimize the risks associated with handling 1-(4-Methoxyphenyl)butan-1-amine hydrochloride and ensure a safe and productive research environment.

References

  • Current time inform
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM. CHEMM.
  • Personal Protective Equipment | US EPA. US EPA.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Safety d
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • Chemical Handler's Manual - DEA Diversion Control Division. DEA Diversion Control Division.
  • Guidelines on Handling Hazardous Drugs - ASHP. American Society of Health-System Pharmacists.
  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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